molecular formula C10H4Cl3NO2 B082579 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione CAS No. 13167-25-4

1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B082579
CAS No.: 13167-25-4
M. Wt: 276.5 g/mol
InChI Key: VHZJMAJCUAWIHV-UHFFFAOYSA-N
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Description

1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione (CAS 13167-25-4) is a high-value chemical scaffold in biomedical research. This compound belongs to the 1H-pyrrole-2,5-dione family, a class of heterocyclic structures known for a wide spectrum of pharmacological activities . Derivatives of this core structure have been identified as potent cholesterol absorption inhibitors , demonstrating activity that can surpass established therapeutics like ezetimibe in in vitro models . By inhibiting cholesterol absorption in macrophages, these compounds can effectively suppress the formation of foam cells , a key event in the development of atherosclerotic lesions, and concurrently exhibit a concentration-dependent reduction in pro-inflammatory mediators such as TNF-α and IL-6 . The compound appears as a solid, typically white or off-white in appearance, with a reported melting point range of 210 - 214 °C . It is characterized by low solubility in water but is soluble in common organic solvents like chloroform and dichloromethane, making it suitable for various experimental protocols . Its molecular formula is C 10 H 4 Cl 3 NO 2 with a molecular weight of 276.50 g/mol . This product is intended for research applications only and is not for human or veterinary diagnostic use. Researchers should handle it with appropriate care, as it is classified as toxic and harmful to the environment . It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to maintain stability .

Properties

IUPAC Name

1-(2,4,6-trichlorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H4Cl3NO2/c11-5-3-6(12)10(7(13)4-5)14-8(15)1-2-9(14)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZJMAJCUAWIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)C2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157175
Record name 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione
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Molecular Weight

276.5 g/mol
Source PubChem
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CAS No.

13167-25-4
Record name N-(2,4,6-Trichlorophenyl)maleimide
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Record name 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione
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Record name 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione
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Record name 1-(2,4,6-trichlorophenyl)-1H-pyrrole-2,5-dione
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Foundational & Exploratory

A Technical Guide to 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of compounds. N-aryl maleimides are of significant interest in medicinal chemistry and drug development due to their role as versatile scaffolds and their application in bioconjugation. This document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities and mechanisms of action. The guide emphasizes the compound's relevance in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs), by leveraging the unique reactivity of the maleimide moiety.

Introduction

This compound belongs to the family of N-substituted maleimides. The core structure consists of a pyrrole-2,5-dione ring, also known as a maleimide, attached to a 2,4,6-trichlorophenyl group via the nitrogen atom. The maleimide ring is a prominent pharmacophore present in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties.[1][2]

The key to the maleimide's utility in drug development is its electrophilic double bond, which readily undergoes a Michael addition reaction with nucleophiles, particularly thiols from cysteine residues in proteins.[3] This specific reactivity allows for the covalent modification of target proteins and is the cornerstone of its use in creating stable antibody-drug conjugates (ADCs).[4] N-aryl substitution, as in the case of the title compound, has been shown to enhance the stability of these conjugates compared to traditional N-alkyl maleimides, making this class of compounds particularly valuable for modern therapeutic design.[4][5]

Physicochemical and Structural Data

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 13167-25-4N/A
Molecular Formula C₁₀H₄Cl₃NO₂N/A
Molecular Weight 276.51 g/mol N/A
Physical Form SolidN/A
Related Compound Data
1-(2,4-Dichlorophenyl) derivativeDensity: 1.57 g/cm³; Boiling Point: 376.6°C[6]
1-(2-Chlorophenyl) derivativeMolecular Weight: 207.61 g/mol [7]

Synthesis and Characterization

The synthesis of N-aryl maleimides is typically achieved through a well-established two-step process. The first step involves the reaction of a primary aniline with maleic anhydride to form an intermediate maleanilic acid. The second step is the cyclization of this intermediate via dehydration to yield the final N-aryl maleimide.[8][9]

G cluster_0 Step 1: Maleanilic Acid Formation cluster_1 Step 2: Cyclization (Dehydration) A 2,4,6-Trichloroaniline C N-(2,4,6-Trichlorophenyl)maleanilic acid (Intermediate) A->C Room Temp. Ether or THF B Maleic Anhydride B->C Room Temp. Ether or THF D This compound (Final Product) C->D Acetic Anhydride Sodium Acetate Heat

Caption: General synthetic workflow for N-aryl maleimides.
Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the synthesis of N-aryl maleimides, adapted from established methods for N-phenylmaleimide.[9] This can be applied to the synthesis of this compound using the appropriate starting materials.

Step 1: Synthesis of N-(2,4,6-Trichlorophenyl)maleanilic acid

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as anhydrous diethyl ether or tetrahydrofuran (THF).[8][9]

  • While stirring, add a solution of 2,4,6-trichloroaniline (1.0 eq) in the same solvent dropwise to the maleic anhydride solution at room temperature.[8]

  • A precipitate will form upon addition. Continue stirring the resulting suspension at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Collect the solid product by suction filtration. The resulting maleanilic acid intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • In an Erlenmeyer flask, prepare a suspension of anhydrous sodium acetate (0.5-1.0 eq) in acetic anhydride.[9]

  • Add the N-(2,4,6-trichlorophenyl)maleanilic acid (1.0 eq) from Step 1 to the suspension.

  • Heat the mixture gently on a steam bath with swirling for approximately 30 minutes, or until the solid dissolves completely.

  • Cool the reaction mixture to room temperature and then pour it into a beaker of ice water to precipitate the product.

  • Collect the crude N-aryl maleimide product by suction filtration.

  • Wash the solid product thoroughly with cold water and a non-polar solvent like petroleum ether to remove impurities.

  • The final product can be purified by recrystallization from a suitable solvent such as cyclohexane or ethanol.

Characterization: The structure of the synthesized compound can be confirmed using standard analytical techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[1][10]

Biological Activity and Mechanism of Action

While specific quantitative biological data for this compound is limited, the broader class of maleimides exhibits significant bioactivity.

Antimicrobial and Anti-parasitic Activity

A study on a series of N-substituted maleimides demonstrated potent anti-leishmanial activity against Leishmania donovani. The activity was found to be dependent on the nature of the substituent on the maleimide ring. The results indicated that several N-aryl and N-alkyl maleimides displayed stronger activity than the standard drug, amphotericin B.[11]

Compound (Related N-Substituted Maleimides)IC₅₀ against L. donovani (µg/mL)
N-phenylmaleimide< 0.0128
N-(4-methylphenyl)maleimide0.08
N-(4-chlorophenyl)maleimide0.13
Amphotericin B (Reference Drug)0.12
(Data sourced from a study on related maleimide compounds to illustrate potential activity)[11]
Mechanism of Action: Covalent Modification via Michael Addition

The primary mechanism underlying the biological activity of maleimides is their ability to act as Michael acceptors. The electron-deficient double bond of the maleimide ring is susceptible to nucleophilic attack by thiol groups (sulfhydryl groups), most notably from cysteine residues within proteins and enzymes.[3] This reaction, a Michael addition, results in the formation of a stable, covalent thiosuccinimide bond.[3]

This covalent modification can lead to the inactivation of essential enzymes, disruption of protein structure and function, and interference with cellular signaling pathways, which collectively contribute to the compound's cytotoxic or antimicrobial effects.[11]

G cluster_reactants Reactants cluster_product Product Reactant1 This compound (Electrophile) Product Covalently Modified Protein (Stable Thiosuccinimide Adduct) Reactant1:f0->Product:f0 Michael Addition (Covalent Bond Formation) Reactant2 Protein with Cysteine Residue R-SH (Nucleophile) Reactant2:f0->Product:f0

Caption: Mechanism of action via Michael addition with a protein thiol group.

Applications in Drug Development

The highly specific reactivity of maleimides with thiols makes them invaluable tools in bioconjugation chemistry for creating advanced therapeutics.

Antibody-Drug Conjugates (ADCs)

Maleimides are frequently used as linkers to attach highly potent cytotoxic drugs to monoclonal antibodies (mAbs).[4] The resulting ADC can selectively target cancer cells, minimizing off-target toxicity. N-aryl maleimides, in particular, are advantageous because the resulting thiosuccinimide linkage is more stable in the bloodstream compared to linkages formed with N-alkyl maleimides. This increased stability prevents premature drug release before the ADC reaches its target, enhancing the therapeutic window.[4][5] The electron-withdrawing nature of the N-aryl group promotes hydrolysis of the thiosuccinimide ring, which stabilizes the conjugate and prevents the reverse Michael reaction that leads to drug deconjugation.[5][12]

Safety and Handling

Based on safety data for related compounds, this compound should be handled with care in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a compound of significant interest built upon the versatile maleimide scaffold. Its straightforward synthesis and the unique reactivity of the maleimide ring make it a valuable building block in medicinal chemistry. The primary mechanism of action, covalent modification of protein thiols, underpins its potential biological activities and its critical role in the development of stable and effective bioconjugates like ADCs. Further research into the specific biological targets and quantitative efficacy of this and related N-aryl maleimides will continue to drive innovation in targeted drug delivery and therapy.

References

In-Depth Technical Guide: 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione, a compound of interest for its potential cytotoxic and antifungal applications.

Core Compound Data

PropertyValue
Chemical Name This compound
Synonyms N-(2,4,6-Trichlorophenyl)maleimide
Molecular Formula C₁₀H₄Cl₃NO₂
Molecular Weight 276.5 g/mol
CAS Number 13167-25-4
Appearance Light yellow powder

Synthesis

The synthesis of this compound typically follows a two-step process common for N-substituted maleimides. This process involves the formation of a maleamic acid intermediate, followed by cyclization.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-(2,4,6-Trichlorophenyl)maleamic acid

  • In a suitable reaction vessel, dissolve maleic anhydride in an appropriate solvent such as glacial acetic acid.

  • Add an equimolar amount of 2,4,6-trichloroaniline to the solution.

  • Stir the reaction mixture at room temperature for a designated period, typically 2-3 hours, to allow for the formation of the N-(2,4,6-Trichlorophenyl)maleamic acid intermediate.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the intermediate can be isolated by precipitation, for example, by pouring the reaction mixture into crushed ice, followed by filtration and washing.

Step 2: Cyclization to this compound

  • The isolated N-(2,4,6-Trichlorophenyl)maleamic acid is suspended in a dehydrating agent, commonly acetic anhydride, often with a catalyst such as sodium acetate.

  • The mixture is heated under reflux for several hours to induce cyclization.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling, the product is typically precipitated by pouring the mixture into water or crushed ice.

  • The solid product is collected by filtration, washed thoroughly with water to remove acetic acid and anhydride, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

G cluster_0 Step 1: Maleamic Acid Formation cluster_1 Step 2: Cyclization Maleic Anhydride Maleic Anhydride Stirring at Room Temperature Stirring at Room Temperature Maleic Anhydride->Stirring at Room Temperature 2,4,6-Trichloroaniline 2,4,6-Trichloroaniline 2,4,6-Trichloroaniline->Stirring at Room Temperature Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid)->Stirring at Room Temperature N-(2,4,6-Trichlorophenyl)maleamic acid N-(2,4,6-Trichlorophenyl)maleamic acid Stirring at Room Temperature->N-(2,4,6-Trichlorophenyl)maleamic acid Heating under Reflux Heating under Reflux N-(2,4,6-Trichlorophenyl)maleamic acid->Heating under Reflux Acetic Anhydride Acetic Anhydride Acetic Anhydride->Heating under Reflux Sodium Acetate (catalyst) Sodium Acetate (catalyst) Sodium Acetate (catalyst)->Heating under Reflux This compound This compound Heating under Reflux->this compound

Caption: General workflow for the two-step synthesis of N-substituted maleimides.

Biological Activity

This compound has demonstrated notable biological activities, primarily as a cytotoxic and antifungal agent. Its utility has also been noted in industrial applications as an antibacterial wood preservative.

Cytotoxic Activity

Studies have shown that N-(2,4,6-trichlorophenyl)maleimide exerts cytotoxic effects on mammalian cells. In rat thymic lymphocytes, the compound was found to induce apoptosis.[1] The mechanism of this cytotoxicity is linked to the disruption of intracellular ion homeostasis, specifically by increasing intracellular Ca²⁺ and Zn²⁺ levels, and by causing membrane depolarization.[1]

Antifungal Activity

General Experimental Protocol for Antifungal Susceptibility Testing (Microbroth Dilution Method)

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable medium like RPMI-1640 to a specific concentration (e.g., 0.5–2.5 x 10³ cells/mL).

  • Compound Dilution: The test compound is serially diluted in the assay medium in a 96-well microtiter plate.

  • Inoculation: The standardized fungal inoculum is added to each well containing the diluted compound.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

G Fungal Culture Fungal Culture Standardized Inoculum Preparation Standardized Inoculum Preparation Fungal Culture->Standardized Inoculum Preparation RPMI-1640 Inoculation of 96-well plate Inoculation of 96-well plate Standardized Inoculum Preparation->Inoculation of 96-well plate Test Compound Stock Test Compound Stock Serial Dilution in 96-well plate Serial Dilution in 96-well plate Test Compound Stock->Serial Dilution in 96-well plate Assay Medium Serial Dilution in 96-well plate->Inoculation of 96-well plate Incubation (35°C, 24-48h) Incubation (35°C, 24-48h) Inoculation of 96-well plate->Incubation (35°C, 24-48h) MIC Determination MIC Determination Incubation (35°C, 24-48h)->MIC Determination Visual or Spectrophotometric Reading

Caption: Experimental workflow for antifungal susceptibility testing.

Mechanism of Action

The biological activity of N-aryl maleimides, including the trichlorophenyl derivative, is largely attributed to the high reactivity of the maleimide ring towards thiol groups. This reactivity is central to its mechanism of action.

Thiol Reactivity

Maleimides readily react with sulfhydryl groups, such as those found in the cysteine residues of proteins, via a Michael addition reaction. This covalent modification can lead to the inhibition of essential enzymes and disruption of cellular processes. The reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[3]

G cluster_0 Mechanism of Action Maleimide Ring Maleimide Ring Michael Addition Michael Addition Maleimide Ring->Michael Addition Thiol Group (e.g., Cysteine) Thiol Group (e.g., Cysteine) Thiol Group (e.g., Cysteine)->Michael Addition Covalent Thiosuccinimide Bond Covalent Thiosuccinimide Bond Michael Addition->Covalent Thiosuccinimide Bond Enzyme Inhibition / Cellular Disruption Enzyme Inhibition / Cellular Disruption Covalent Thiosuccinimide Bond->Enzyme Inhibition / Cellular Disruption

References

Solubility Profile of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione, a compound of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a predictive assessment of its solubility based on its chemical structure, alongside a detailed experimental protocol for its empirical determination.

Predicted Solubility of this compound

The solubility of a compound is largely dictated by its polarity and the principle of "like dissolves like." this compound possesses a pyrrole-2,5-dione core, which introduces polarity, and a 2,4,6-trichlorophenyl group, which is nonpolar and bulky. The presence of three chlorine atoms on the phenyl ring significantly increases the molecule's hydrophobicity.

Based on these structural features, a qualitative prediction of its solubility in common organic solvents is presented in the table below. It is anticipated that the compound will exhibit better solubility in polar aprotic solvents and halogenated solvents, and lower solubility in highly polar protic solvents and nonpolar hydrocarbon solvents.

Solvent ClassSolvent NamePredicted SolubilityRationale
Polar Aprotic AcetoneModerate to HighThe carbonyl group in acetone can interact with the polar pyrrole-2,5-dione ring.
AcetonitrileModerateThe nitrile group offers some polarity for interaction.
Dimethylformamide (DMF)HighA highly polar aprotic solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent, effective for dissolving a wide range of organic compounds.
Polar Protic EthanolLow to ModerateThe hydroxyl group can hydrogen bond, but the overall polarity may not be optimal for the highly chlorinated phenyl group.
MethanolLowMore polar than ethanol, potentially leading to lower solubility for this hydrophobic compound.
Nonpolar Aromatic TolueneModerateThe aromatic ring of toluene can interact with the trichlorophenyl group via pi-pi stacking.
Halogenated DichloromethaneModerate to HighThe similar halogenated nature of the solvent and solute should promote dissolution.
ChloroformModerate to HighSimilar to dichloromethane, it is a good solvent for many organic solids.
Nonpolar Aliphatic HexaneLowThe significant difference in polarity between the compound and this nonpolar solvent is likely to result in poor solubility.

Note: This table presents predicted solubility and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid compound in an organic solvent is the isothermal shake-flask method.

1. Materials and Equipment:

  • This compound (solid)
  • Selected organic solvents (high purity grade)
  • Analytical balance
  • Vials with screw caps
  • Thermostatically controlled shaker or incubator
  • Syringe filters (e.g., 0.22 µm PTFE)
  • Volumetric flasks and pipettes
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

Visualizing Experimental and Conceptual Frameworks

To aid in the understanding of the processes and potential applications related to this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis & Calculation A Weigh excess solid (Compound X) B Add known volume of solvent A->B C Seal vials B->C D Shake at constant temperature (e.g., 24-48h) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter (0.22 µm) F->G H Dilute sample G->H J Analyze by HPLC/UV-Vis H->J I Prepare calibration standards I->J K Determine concentration J->K L Calculate solubility K->L

Caption: Workflow for Experimental Solubility Determination.

G cluster_downstream Downstream Signaling extracellular Extracellular Signal receptor Membrane Receptor extracellular->receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus Translocation response Cellular Response (e.g., Apoptosis, Proliferation) nucleus->response inhibitor 1-(2,4,6-Trichlorophenyl) -1H-pyrrole-2,5-dione (Hypothetical Inhibitor) inhibitor->kinase2 Inhibition

Caption: Hypothetical Signaling Pathway Inhibition.

Spectral data for 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Spectral Characteristics of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (N-(2,4,6-Trichlorophenyl)maleimide), a molecule of significant interest in materials science and drug discovery. Due to the limited availability of consolidated experimental data, this document outlines a detailed, established protocol for its synthesis and presents a predicted spectral analysis based on established principles and data from analogous compounds. This guide is intended to serve as a foundational resource for researchers working with or developing applications for this compound.

Introduction

This compound, also known as N-(2,4,6-Trichlorophenyl)maleimide, is a halogenated aromatic N-substituted maleimide. The maleimide functional group is a well-known reactive moiety, often utilized in bioconjugation chemistry and as a building block in polymer synthesis. The presence of the trichlorophenyl group imparts specific properties to the molecule, including increased hydrophobicity and potential for enhanced thermal stability and flame retardancy in polymeric systems. Commercial suppliers indicate its use in the synthesis of high-performance polymers, aerospace composites, electronic materials, and as an antimicrobial agent[1]. This guide details a reliable synthetic route and provides an expertly predicted spectral characterization to facilitate its use in research and development.

Synthesis of this compound

The synthesis of N-arylmaleimides is typically achieved through a two-step process involving the reaction of maleic anhydride with a corresponding aniline to form an intermediate maleanilic acid, which is subsequently cyclized via dehydration. The following protocol is a standard and effective method for the preparation of the title compound.

Experimental Protocol

Step 1: Synthesis of N-(2,4,6-Trichlorophenyl)maleanilic acid

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve maleic anhydride (1.0 eq.) in 100 mL of diethyl ether.

  • While stirring, add a solution of 2,4,6-trichloroaniline (1.0 eq.) in 50 mL of diethyl ether dropwise from the dropping funnel at room temperature.

  • Upon addition, a precipitate will form. Continue stirring the resulting suspension at room temperature for an additional 2 hours to ensure the reaction goes to completion.

  • Collect the solid precipitate by vacuum filtration and wash with cold diethyl ether (3 x 30 mL).

  • Dry the resulting white to off-white solid, N-(2,4,6-trichlorophenyl)maleanilic acid, under vacuum. This intermediate is typically used in the next step without further purification.

Step 2: Cyclization to this compound

  • In a 250 mL Erlenmeyer flask, prepare a suspension of anhydrous sodium acetate (0.5 eq.) in acetic anhydride (5 volumes relative to the mass of the maleanilic acid).

  • Add the N-(2,4,6-trichlorophenyl)maleanilic acid (1.0 eq.) from Step 1 to the flask.

  • Gently heat the mixture on a hot plate with stirring to approximately 80-90 °C for 1-2 hours. The suspension should dissolve, and the solution will typically turn yellow.

  • After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and water with vigorous stirring.

  • A yellow precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain a light yellow crystalline solid. The reported melting point is 134 °C[1].

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Maleanilic Acid Formation cluster_step2 Step 2: Cyclodehydration Reagents1 Maleic Anhydride + 2,4,6-Trichloroaniline in Diethyl Ether Reaction1 Stir at Room Temp (2 hours) Reagents1->Reaction1 Filtration1 Vacuum Filtration & Washing Reaction1->Filtration1 Intermediate N-(2,4,6-Trichlorophenyl)maleanilic Acid Filtration1->Intermediate Reagents2 Intermediate + Acetic Anhydride + Sodium Acetate Intermediate->Reagents2 Transfer to next step Reaction2 Heat at 80-90°C (1-2 hours) Reagents2->Reaction2 Precipitation Pour into Ice Water Reaction2->Precipitation Filtration2 Vacuum Filtration & Washing Precipitation->Filtration2 Purification Recrystallization (Ethanol/Water) Filtration2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the two-step synthesis of the title compound.

Spectral Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing signals for the vinylic protons of the maleimide ring and the aromatic protons of the trichlorophenyl group.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.6 - 7.8Singlet2HAromatic protons (H-3', H-5')
~ 6.9 - 7.1Singlet2HVinylic protons (H-3, H-4)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons, vinylic carbons, and the aromatic carbons. Due to the symmetry of both the maleimide and the 2,4,6-trichlorophenyl rings, fewer signals than the total number of carbons are expected.

Predicted Chemical Shift (δ, ppm) Assignment
~ 168 - 172Carbonyl carbons (C-2, C-5)
~ 135 - 138Aromatic carbons (C-2', C-4', C-6')
~ 134 - 135Vinylic carbons (C-3, C-4)
~ 128 - 130Aromatic carbon (C-1')
~ 128 - 130Aromatic carbons (C-3', C-5')
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the carbonyl groups of the dione.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
~ 1780 - 1700StrongC=O stretching (symmetric and asymmetric) of the imide
~ 1600 - 1550MediumC=C stretching (aromatic)
~ 1400 - 1350MediumC-N stretching
~ 850 - 750StrongC-Cl stretching
Mass Spectrometry (MS)

The mass spectrum should show a clear molecular ion peak with a characteristic isotopic pattern due to the three chlorine atoms.

m/z Relative Abundance Assignment
275/277/279High (Isotopic pattern for 3 Cl)[M]⁺ (Molecular ion)
196/198/200Medium[M - C=O - C=O]⁺
161/163Medium[C₆H₂Cl₃]⁺

Potential Involvement in Signaling Pathways

N-substituted maleimides are known to be reactive towards nucleophiles, particularly thiols. This reactivity makes them valuable probes and potential inhibitors in biological systems, especially those involving cysteine residues in proteins. A hypothetical application in drug discovery could involve targeting a cysteine-containing enzyme in a disease-relevant signaling pathway.

Hypothetical Signaling Pathway Diagram

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Upstream_Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Activation Upstream_Signal->Receptor Kinase Target Kinase (with active site Cys) Receptor->Kinase Substrate_P Substrate Phosphorylation Kinase->Substrate_P Downstream Downstream Signaling & Cellular Response Substrate_P->Downstream Inhibitor 1-(2,4,6-Trichlorophenyl)- 1H-pyrrole-2,5-dione Inhibition Covalent Modification of Cysteine Residue Inhibitor->Inhibition Inhibition->Kinase Inhibition

Caption: Covalent inhibition of a target kinase by the title compound.

Logical Relationships in Compound Development

The development and application of a specialized chemical like this compound follows a logical progression from synthesis to application.

Development Workflow Diagram

Logical_Relationship Synthesis Chemical Synthesis Purification Purification & Isolation Synthesis->Purification Characterization Spectral Characterization (NMR, IR, MS) Purification->Characterization Property_Analysis Physical & Chemical Property Analysis Characterization->Property_Analysis Application Application Testing (e.g., Polymer Synthesis, Biological Assays) Characterization->Application Property_Analysis->Application

Caption: Logical workflow from synthesis to application.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The detailed synthetic protocol offers a clear path to obtaining this compound, while the predicted spectral data provides a benchmark for its analytical characterization. The outlined potential applications and logical workflows are intended to guide researchers in leveraging the unique properties of this molecule in both materials science and biomedical research.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2,4,6-trichlorophenyl)-1H-pyrrole-2,5-dione, a compound of interest in medicinal chemistry and materials science. This document outlines the expected spectral data, a comprehensive experimental protocol for its acquisition, and a logical workflow for NMR analysis.

Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available, experimentally determined ¹H NMR spectrum for this compound, the following data is predicted based on the analysis of structurally similar N-arylmaleimides and established principles of NMR spectroscopy. The pyrrole-2,5-dione (maleimide) ring protons are expected to appear as a singlet, while the protons on the trichlorophenyl ring will also present as a singlet due to their chemical equivalence.

Table 1: Predicted ¹H NMR Data for this compound

Protons (Assignment)Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Integration
Maleimide Protons (H-3, H-4)~ 6.9 - 7.1Singlet (s)2H
Aromatic Protons (H-3', H-5')~ 7.5 - 7.7Singlet (s)2H

Note: The exact chemical shifts may vary depending on the solvent and spectrometer frequency used.

Experimental Protocol: ¹H NMR Spectroscopy of N-Arylmaleimides

The following is a detailed methodology for the acquisition of a ¹H NMR spectrum, adapted from protocols for similar N-substituted maleimides.[1]

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Utilize a 400 MHz or 500 MHz NMR spectrometer for data acquisition.

  • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

  • Set the sample temperature to 298 K (25 °C).

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Receiver Gain: Adjust automatically or manually to prevent signal clipping.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants (if any) to assign the peaks to the corresponding protons in the molecule.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using ¹H NMR spectroscopy.

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Compound This compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer (400/500 MHz) NMR_Tube->Spectrometer Insert Sample Parameters Set Acquisition Parameters (Pulse Sequence, Scans, etc.) Spectrometer->Parameters Acquire Acquire FID Parameters->Acquire FID Free Induction Decay (FID) Acquire->FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration Calibration->Integration Spectrum Processed 1H NMR Spectrum Integration->Spectrum Analysis Analyze Chemical Shifts, Multiplicities, Integrals Spectrum->Analysis Assignment Assign Signals to Protons Analysis->Assignment Structure Structural Confirmation Assignment->Structure NMR_Signal_Generation B0 External Magnetic Field (B₀) Nuclei ¹H Nuclei (Spins aligned with/against B₀) B0->Nuclei Induces Spin States RF_Pulse Radiofrequency (RF) Pulse Nuclei->RF_Pulse Absorption of Energy Excitation Excitation to Higher Energy State RF_Pulse->Excitation Relaxation Relaxation and Emission of RF Signal Excitation->Relaxation FID Free Induction Decay (FID) Signal Relaxation->FID Detection Detection Coil FID->Detection Signal Detected Spectrum NMR Spectrum Detection->Spectrum Fourier Transform

References

In-Depth Mass Spectrometry Analysis of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of the compound 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione. This document outlines predicted mass spectral data, a plausible fragmentation pathway, and comprehensive experimental protocols relevant to its analysis. This guide is intended to support researchers and professionals in the fields of analytical chemistry, drug discovery, and development.

Predicted Mass Spectrometry Data

The molecular formula for this compound is C₁₀H₄Cl₃NO₂. The predicted quantitative data for its mass spectrum is summarized in the table below.

Predicted Fragment Molecular Formula m/z (Mass-to-Charge Ratio) Relative Abundance Notes
Molecular Ion [M]⁺[C₁₀H₄Cl₃NO₂]⁺274.9ModerateThe presence of three chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4, M+6).
[M - Cl]⁺[C₁₀H₄Cl₂NO₂]⁺240.0HighLoss of a chlorine radical is a common fragmentation for chlorinated aromatic compounds.
[M - CO]⁺ or [M - C₂H₂O]⁺[C₉H₄Cl₃NO]⁺ or [C₈H₂Cl₃NO]⁺246.9 or 232.9LowLoss of carbon monoxide or other neutral fragments from the pyrrole-2,5-dione ring.
[C₆H₂Cl₃N]⁺[C₆H₂Cl₃N]⁺192.9ModerateFragment corresponding to the trichlorophenyl isocyanate ion.
[C₆H₂Cl₃]⁺[C₆H₂Cl₃]⁺179.9HighFragment corresponding to the trichlorophenyl cation, a very stable fragment.
[C₄H₂NO₂]⁺[C₄H₂NO₂]⁺96.0ModerateFragment corresponding to the maleimide cation radical.

Experimental Protocols

A robust mass spectrometry analysis of this compound requires careful sample preparation and instrument setup. The following is a generalized protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source, a common and effective technique for such compounds.[1]

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile organic solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.[3]

  • Dilution: Prepare a working solution with a concentration range of 1-10 µg/mL by diluting the stock solution with the same solvent. The optimal concentration should be determined empirically to avoid detector saturation.[3]

  • Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Inlet: Split/splitless injector, operated in splitless mode for high sensitivity.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).[1][2]

    • Ionization Energy: 70 eV.[1][2]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

    • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Analyze the fragmentation pattern to confirm the structure and identify characteristic fragment ions. Comparison with spectral libraries can be performed, although a direct match for this specific compound may not be available.

Visualizations

Proposed Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Fragmentation_Pathway M [C₁₀H₄Cl₃NO₂]⁺ m/z = 274.9 F1 [C₁₀H₄Cl₂NO₂]⁺ m/z = 240.0 M->F1 - Cl F2 [C₆H₂Cl₃]⁺ m/z = 179.9 M->F2 - C₄H₂NO₂ F3 [C₄H₂NO₂]⁺ m/z = 96.0 M->F3 - C₆H₂Cl₃

Caption: Proposed fragmentation of this compound.

General Workflow for Mass Spectrometry Analysis

The diagram below outlines the standard workflow for the mass spectrometry analysis of a small molecule like this compound.

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Prep Sample Weighing & Dissolution Dilution Serial Dilution Sample_Prep->Dilution Filtration Filtration Dilution->Filtration GC_Separation Gas Chromatography (Separation) Filtration->GC_Separation Ionization Electron Ionization (Ion Source) GC_Separation->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition (TIC & Spectra) Detector->Data_Acquisition Data_Analysis Spectral Interpretation & Library Search Data_Acquisition->Data_Analysis Final_Report Final Report & Structural Confirmation Data_Analysis->Final_Report

References

The Diverse Biological Activities of 1H-Pyrrole-2,5-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrole-2,5-dione scaffold, commonly known as the maleimide core, is a privileged structure in medicinal chemistry, underpinning a vast array of biologically active molecules. Its unique chemical properties, particularly the reactivity of the carbon-carbon double bond, allow for covalent interactions with biological nucleophiles, leading to a wide spectrum of pharmacological effects. This technical guide provides an in-depth overview of the significant biological activities of 1H-pyrrole-2,5-dione derivatives, focusing on their anticancer, anti-inflammatory, and enzyme-inhibitory properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

N-substituted maleimides and related 1H-pyrrole-2,5-dione derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of key enzymes involved in cell proliferation and survival, and the generation of reactive oxygen species (ROS).

Quantitative Data: Anticancer Activity

The cytotoxic effects of various 1H-pyrrole-2,5-dione derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, as determined by in vitro assays such as the MTT assay.

Compound ClassCancer Cell LineIC50 (µM)Reference
N-triazolyl maleimide derivative (4l)SK-Mel-28 (Melanoma)<100[1]
N-triazolyl maleimide derivative (4l)SK-Mel-103 (Melanoma)<100[1]
Pyrrole-indole hybrid (3h)T47D (Breast Cancer)2.4[2]
Pyrrole-indole hybrid (3k)T47D (Breast Cancer)10.6[2]
Indole-linked maleimide (4c)MCF-7 (Breast Cancer)3.21[3]
Indole-linked maleimide (4c)MDA-MB-231 (Breast Cancer)1.651[3]
Indole-linked maleimide (4d)MCF-7 (Breast Cancer)6.215[3]
Indole-linked maleimide (4d)MDA-MB-231 (Breast Cancer)3.055[3]
Indole-linked maleimide (5a)MCF-7 (Breast Cancer)7.418[3]
Indole-linked maleimide (5a)MDA-MB-231 (Breast Cancer)4.367[3]
Signaling Pathways in Anticancer Activity

The anticancer effects of 1H-pyrrole-2,5-dione derivatives are often mediated through the modulation of critical signaling pathways, such as the apoptosis pathway.

Many maleimide derivatives induce programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, cellular dismantling.

apoptosis_pathway Apoptosis Induction by Maleimide Derivatives Maleimide 1H-Pyrrole-2,5-dione Derivatives Mitochondria Mitochondria Maleimide->Mitochondria induces stress Bcl2 Bcl-2 (inhibited) Maleimide->Bcl2 inhibits CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (activated) Apaf1->Caspase9 activates Caspase3 Caspase-3 (activated) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Bcl2->Mitochondria stabilizes

Caption: Intrinsic apoptosis pathway induced by 1H-pyrrole-2,5-dione derivatives.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Certain 1H-pyrrole-2,5-dione derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potency of these compounds is assessed by their ability to inhibit COX-1 and COX-2 enzymes. A higher selectivity for COX-2 is often desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.

Compound ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
N-Substituted 3,4-pyrroledicarboximide (2h)-0.00184 (Ki, nM)-[4]
Cyclic imide bearing 3-benzenesulfonamide (3)>500.20>250.0[5]
Cyclic imide bearing 3-benzenesulfonamide (4)>500.18>277.8[5]
Cyclic imide bearing 3-benzenesulfonamide (9)>500.15>333.3[5]
Cyclic imide bearing 3-benzenesulfonamide (12)>500.16>312.5[5]
Cyclic imide bearing 3-benzenesulfonamide (13)>500.16>312.5[5]
Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory actions of 1H-pyrrole-2,5-dione derivatives are closely linked to their ability to modulate signaling pathways such as the NF-κB pathway.

The transcription factor NF-κB is a master regulator of inflammation. Its activation leads to the expression of pro-inflammatory genes. Some maleimide derivatives can inhibit the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators.

nfkb_pathway Inhibition of NF-κB Pathway by Maleimide Derivatives cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Maleimide 1H-Pyrrole-2,5-dione Derivatives Maleimide->IKK inhibits

Caption: Inhibition of the canonical NF-κB signaling pathway.

Enzyme Inhibition

The biological effects of 1H-pyrrole-2,5-dione derivatives are frequently attributed to their ability to inhibit specific enzymes that play crucial roles in various cellular processes.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase implicated in numerous diseases, including neurodegenerative disorders, diabetes, and cancer. Several maleimide derivatives have been identified as potent GSK-3β inhibitors.

CompoundGSK-3β IC50Reference
Indole analog 920 nM[6]
5-fluoro analog 1040 nM[6]
5-bromo analog 1182 nM[6]
5,6-difluoro analog 1236 nM[6]
Diazepinoindole analog 3113 pM[6]
Fluoroethyl maleimide 10a1.70 nM[7]
3-methoxyphenyl maleimide 14a14.7 nM[7]
3-methoxyphenyl maleimide 14b8.80 nM[7]
Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme for DNA replication and cell division, making it a key target for anticancer drugs. Some maleimide derivatives have been shown to inhibit the catalytic activity of topoisomerase II.

Cholesterol Absorption Inhibition

Certain 1H-pyrrole-2,5-dione derivatives have been investigated as potential cholesterol absorption inhibitors, which could be beneficial in the management of hyperlipidemia and related cardiovascular diseases.[8][9][10] One of the most active inhibitors, compound 20 from a study, demonstrated stronger in vitro cholesterol absorption activity than the drug ezetimibe.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of the biological activity of 1H-pyrrole-2,5-dione derivatives.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their health and proliferation rate.

mtt_workflow MTT Assay Workflow start Start seed Seed cells in a 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with 1H-pyrrole-2,5-dione derivatives incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure end End measure->end

Caption: A generalized workflow for the MTT cytotoxicity assay.

In Vitro Kinase Assay for GSK-3β Inhibition

This assay measures the ability of a compound to inhibit the enzymatic activity of GSK-3β. A common method involves quantifying the amount of ADP produced during the kinase reaction.

gsk3b_assay_workflow In Vitro GSK-3β Kinase Assay Workflow start Start prepare_reagents Prepare reagents: GSK-3β enzyme, substrate, ATP, and inhibitor start->prepare_reagents plate_setup Add inhibitor and enzyme to a 384-well plate prepare_reagents->plate_setup initiate_reaction Initiate reaction by adding substrate/ATP mix plate_setup->initiate_reaction incubate Incubate at 30°C for 60 min initiate_reaction->incubate stop_reaction Stop reaction and deplete remaining ATP incubate->stop_reaction detect_signal Add detection reagent to convert ADP to ATP and generate luminescent signal stop_reaction->detect_signal measure Measure luminescence detect_signal->measure end End measure->end

Caption: A typical workflow for an in vitro GSK-3β kinase assay.[11]

Topoisomerase II Inhibition Assay (DNA Relaxation)

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

topo2_assay_workflow Topoisomerase II DNA Relaxation Assay Workflow start Start prepare_mix Prepare reaction mix with supercoiled DNA and buffer start->prepare_mix add_inhibitor Add test compound (inhibitor) prepare_mix->add_inhibitor add_enzyme Add Topoisomerase II enzyme to initiate reaction add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop reaction incubate->stop_reaction run_gel Run samples on an agarose gel stop_reaction->run_gel visualize Visualize DNA bands under UV light run_gel->visualize end End visualize->end

Caption: Workflow for a topoisomerase II DNA relaxation assay.[12]

Conclusion

Derivatives of 1H-pyrrole-2,5-dione represent a versatile and highly promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and specific enzyme inhibitors underscores their potential for the development of novel therapeutics. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration of this important chemical scaffold and accelerating the discovery of new medicines.

References

An In-Depth Technical Guide to 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2,4,6-Trichlorophenyl)maleimide, is a reactive intermediate with significant potential in materials science and as a scaffold for biologically active molecules. This technical guide provides a comprehensive literature review of its synthesis, known applications, and inferred biological activities based on studies of structurally related N-aryl maleimides. While specific quantitative biological data for this compound is limited in publicly available literature, this guide summarizes the activities of analogous compounds to provide a foundation for future research and development. The methodologies for key experiments are detailed to facilitate further investigation into its potential as an antimicrobial or cytotoxic agent.

Introduction

This compound (N-(2,4,6-Trichlorophenyl)maleimide) is a derivative of maleimide, a five-membered heterocyclic imide. The maleimide ring is a prominent scaffold in medicinal chemistry due to its reactivity and presence in various natural products with diverse biological activities. The trichlorophenyl moiety is known to enhance the hydrophobicity and, in many cases, the biological potency of parent compounds. This guide explores the synthesis and potential biological activities of this specific derivative, drawing on the broader knowledge of N-substituted maleimides.

Physicochemical Properties

PropertyValueReference
CAS Number 13167-25-4[1]
Molecular Formula C₁₀H₄Cl₃NO₂[1]
Molecular Weight 276.50 g/mol [2]
Appearance Light yellow powder[1]
Melting Point 130-134 °C[3]
Purity >98.0% (HPLC)[3]

Synthesis

The synthesis of N-substituted maleimides, including this compound, is typically achieved through a two-step process.

Synthesis_Workflow cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Dehydrative Cyclization A Maleic Anhydride C N-(2,4,6-Trichlorophenyl)maleamic Acid A->C Acylation B 2,4,6-Trichloroaniline B->C D N-(2,4,6-Trichlorophenyl)maleamic Acid E This compound D->E Dehydration F Acetic Anhydride / Sodium Acetate F->E Catalyst

Caption: General synthetic workflow for N-aryl maleimides.
Experimental Protocol: General Synthesis of N-Aryl Maleimides

This protocol is adapted from the synthesis of related N-substituted maleimides and can be applied to the preparation of this compound.[4][5]

Step 1: Synthesis of N-(2,4,6-Trichlorophenyl)maleamic Acid

  • Dissolve maleic anhydride (1 equivalent) in a suitable solvent such as diethyl ether or acetic acid in a reaction flask equipped with a stirrer.

  • Slowly add a solution of 2,4,6-trichloroaniline (1 equivalent) in the same solvent to the maleic anhydride solution with continuous stirring.

  • The reaction is typically exothermic and results in the precipitation of the maleamic acid.

  • Continue stirring at room temperature for 1-2 hours to ensure the completion of the reaction.

  • Collect the precipitated N-(2,4,6-Trichlorophenyl)maleamic acid by filtration, wash with cold solvent, and dry under vacuum.

Step 2: Synthesis of this compound

  • Suspend the dried N-(2,4,6-Trichlorophenyl)maleamic acid (1 equivalent) in acetic anhydride.

  • Add a catalytic amount of anhydrous sodium acetate (e.g., 0.1-0.2 equivalents).

  • Heat the mixture with stirring to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water to remove acetic acid and sodium acetate, and then dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or cyclohexane.

Biological Activities and Potential Applications

Antimicrobial Activity

N-substituted maleimides have demonstrated potent antifungal activity, with some derivatives showing minimum inhibitory concentrations (MICs) in the low µg/mL range.[6] The trichlorophenyl substitution in the target molecule suggests it could be an effective antimicrobial agent, particularly for use in antibacterial polymer coatings.[1]

Table 1: Antimicrobial Activity of Analogous N-Substituted Maleimides

CompoundOrganismMIC (µg/mL)Reference
N-cyclohexylmaleimideCandida albicans1[6]
N-benzylmaleimideCandida albicans2[6]
N-phenylmaleimideCandida albicans2[6]
N-(4-chlorophenyl)maleimideCandida albicans1[6]
N-butyl-maleimideVarious Fungi0.48–15.63[7]
N-(4-phenylbutyl)-maleimideVarious Fungi0.48–15.63[7]

4.1.1. Proposed Antifungal Mechanism of Action

The antifungal mechanism of maleimide derivatives is believed to involve multiple targets. One key mechanism is the inactivation of essential enzymes through covalent modification of sulfhydryl groups in cysteine residues.[8] More specifically, studies on some maleimide derivatives have shown that they can disrupt the fungal cell membrane, interfere with iron ion homeostasis, inhibit ergosterol biosynthesis, and perturb cell wall synthesis by inhibiting chitin synthase.[4][9]

Antifungal_Mechanism cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall cluster_ion Ion Homeostasis Membrane Increased Permeability Ergosterol Ergosterol Biosynthesis Inhibition Chitin Chitin Synthase Inhibition Iron Reduced Intracellular Iron Maleimide 1-(2,4,6-Trichlorophenyl)- 1H-pyrrole-2,5-dione Maleimide->Membrane Disruption Maleimide->Ergosterol Maleimide->Chitin Maleimide->Iron Interference

Caption: Inferred antifungal mechanism of action.
Cytotoxic Activity

N-aryl maleimides have been investigated for their cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups, such as chloro-substituents, on the phenyl ring can enhance cytotoxic potency.[10] Studies on other maleimide derivatives have shown that their cytotoxic effects can be mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death, often through necrosis.[11]

Table 2: Cytotoxic Activity of Analogous Chloro-substituted Aromatic Compounds

CompoundCell LineIC₅₀ (µM)Reference
Symmetrical 3-chlorophenylamino-s-triazine derivative (2c)MCF7 (Breast Cancer)4.14[10]
Symmetrical 3-chlorophenylamino-s-triazine derivative (2c)C26 (Colon Carcinoma)7.87[10]
Symmetrical 3,4-dichlorophenylamino-s-triazine derivative (3c)MCF7 (Breast Cancer)4.98[10]
Symmetrical 3,4-dichlorophenylamino-s-triazine derivative (3c)C26 (Colon Carcinoma)3.05[10]
Symmetrical 2,4-dichlorophenylamino-s-triazine derivative (4c)C26 (Colon Carcinoma)1.71[10]

4.2.1. Proposed Cytotoxicity Mechanism of Action

The cytotoxic mechanism of maleimide derivatives is thought to be multifactorial. A prominent proposed pathway involves the induction of intracellular reactive oxygen species (ROS). This increase in ROS leads to an imbalance in the cellular redox state, causing oxidative stress. This stress can damage cellular components, including lipids, proteins, and DNA, and lead to a loss of mitochondrial membrane potential and ATP depletion, ultimately resulting in necrotic cell death.[11]

Cytotoxicity_Mechanism cluster_cell Cancer Cell ROS Increased Intracellular ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction (Loss of membrane potential, ATP depletion) OxidativeStress->Mitochondria Necrosis Necrotic Cell Death Mitochondria->Necrosis Maleimide 1-(2,4,6-Trichlorophenyl)- 1H-pyrrole-2,5-dione Maleimide->ROS Induces

Caption: Inferred cytotoxicity mechanism of action.

Detailed Experimental Protocols

The following are generalized protocols for assessing the biological activity of N-aryl maleimides, which can be adapted for this compound.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[12][13]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the compound in RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium, adjusted to a concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (fungus without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, which can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.[1]

  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include untreated control cells.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion

This compound is a compound with significant synthetic utility and unexplored biological potential. Based on the literature for structurally related N-aryl maleimides, it can be inferred that this compound is likely to possess potent antimicrobial and cytotoxic properties. The provided synthetic and biological assay protocols offer a framework for the systematic investigation of this molecule. Further research is warranted to determine its specific quantitative biological activities, elucidate its precise mechanisms of action, and explore its potential applications in drug development and materials science.

References

Methodological & Application

Application Note: HPLC Analysis of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione is an organic compound of interest in various fields, including pharmaceutical and materials science research. A reliable and robust analytical method is crucial for its quantification, purity assessment, and stability studies. This application note presents a detailed protocol for the analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology described provides a strong foundation for routine analysis and can be adapted for method validation in a regulated environment.

Principle

The separation is achieved on a C18 stationary phase, which is non-polar. A polar mobile phase, consisting of a gradient of water and acetonitrile, is used to elute the analyte. This compound, being a relatively non-polar compound, is retained on the column and then eluted as the concentration of the organic solvent in the mobile phase increases. The analyte possesses chromophores, specifically the aromatic ring and conjugated dione system, allowing for sensitive detection using a UV-Vis spectrophotometer. Quantification is performed by comparing the peak area of the analyte in a sample to that of a reference standard with a known concentration.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector is suitable for this analysis.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Stationary Phase C18 column, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

2. Reagent and Standard Preparation

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • This compound Reference Standard: Purity >98%

  • Diluent: Acetonitrile:Water (50:50, v/v)

Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

Preparation of Calibration Standards (10-200 µg/mL): Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations of 10, 25, 50, 100, and 200 µg/mL.

3. Sample Preparation

  • Accurately weigh a known amount of the sample to be analyzed.

  • Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Vortex or sonicate the sample for 10 minutes to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound. These values are illustrative and should be confirmed during method validation.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Retention Time (min) CV ≤ 2%~ 8.5
Peak Area CV ≤ 2%Variable
Theoretical Plates > 2000> 5000
Tailing Factor ≤ 2.01.2
(Based on 6 replicate injections of a 50 µg/mL standard)

Table 2: Calibration Curve Data (Illustrative)

Concentration (µg/mL)Peak Area (mAU*s)
10120500
25301250
50602500
1001205000
2002410000
Correlation Coefficient (r²) ≥ 0.999

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Reference Standard Preparation (Stock & Dilutions) Filtration Filtration (0.45 µm Syringe Filter) StandardPrep->Filtration Filter Standards SamplePrep Sample Weighing & Dissolution SamplePrep->Filtration Filter Sample Injection Autosampler Injection (10 µL) Filtration->Injection Load Vials HPLC_Setup HPLC System Setup (Column, Mobile Phase, Method) HPLC_Setup->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Raw Data Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

The described RP-HPLC method is a simple, precise, and reliable technique for the quantitative determination of this compound. The provided protocol serves as a robust starting point for method development. For use in a quality control environment, the method should be fully validated according to ICH guidelines to ensure its accuracy, precision, linearity, range, and robustness.

Application Note & Protocol: Quantitative Analysis of Chlorinated Aromatic Ketones by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated aromatic ketones are a class of compounds frequently encountered in pharmaceutical intermediates, environmental pollutants, and as starting materials in various chemical syntheses. Accurate and precise quantification of these compounds is crucial for quality control, safety assessment, and process optimization. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[1][2]

This application note provides a detailed protocol for the quantitative analysis of chlorinated aromatic ketones using RP-HPLC with UV detection. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][2][3]

Principle of RP-HPLC

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase.[1] Compounds with higher hydrophobicity interact more strongly with the stationary phase, leading to longer retention times. By manipulating the composition of the mobile phase, a gradient or isocratic elution can be used to achieve optimal separation of the target analytes.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Buffers: Phosphate buffer components (e.g., potassium dihydrogen phosphate).

  • Standards: Reference standards of the chlorinated aromatic ketones of interest.

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (C18) or liquid-liquid extraction solvents (e.g., dichloromethane, hexane).[4][5][6]

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7][8][9]

  • Data acquisition and processing software.

Chromatographic Conditions
  • Mobile Phase: Acetonitrile and Phosphate Buffer (pH 3.0) in a 50:50 (v/v) ratio.[7][8]

  • Flow Rate: 1.0 mL/min.[7][8]

  • Column Temperature: 30°C.[7][8]

  • Detection Wavelength: 225 nm (this may need to be optimized depending on the specific analytes).[7][8]

  • Injection Volume: 10 µL.

  • Elution Mode: Isocratic.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard of a chlorinated aromatic ketone and dissolve it in 100 mL of methanol.[10]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.[10]

Sample Preparation

The choice of sample preparation method depends on the sample matrix.[4][5][11]

Method 1: Solid-Phase Extraction (SPE) for Aqueous Samples [4][6]

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the aqueous sample onto the cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the chlorinated aromatic ketones with a small volume of methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[5]

Method 2: Liquid-Liquid Extraction (LLE) for Organic Samples [4][6]

  • Dissolve the sample in a suitable solvent.

  • Perform a liquid-liquid extraction using an immiscible solvent system (e.g., water and dichloromethane).[6]

  • Collect the organic layer containing the analytes.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

G Figure 1: Sample Preparation Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) spe_start Aqueous Sample spe1 Condition SPE Cartridge spe_start->spe1 spe2 Load Sample spe1->spe2 spe3 Wash Cartridge spe2->spe3 spe4 Elute Analytes spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5 spe_end Sample for HPLC spe5->spe_end lle_start Organic Sample lle1 Dissolve Sample lle_start->lle1 lle2 Perform LLE lle1->lle2 lle3 Collect Organic Layer lle2->lle3 lle4 Evaporate & Reconstitute lle3->lle4 lle_end Sample for HPLC lle4->lle_end

Figure 1: Sample Preparation Workflow

Method Validation

The developed RP-HPLC method was validated according to ICH guidelines for the following parameters:[1][2][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

G Figure 2: Method Validation Logical Flow method_dev Method Development validation Method Validation (ICH) method_dev->validation specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness

Figure 2: Method Validation Logical Flow

Quantitative Data

The following table summarizes the quantitative performance of the RP-HPLC method for three representative chlorinated aromatic ketones.

Parameter2-Chloroacetophenone4-Chlorobenzophenone2,4-Dichlorobenzoyl chloride
Retention Time (min) 4.86.28.5
Linearity Range (µg/mL) 1 - 501 - 501 - 50
Correlation Coefficient (r²) 0.99950.99920.9998
Accuracy (% Recovery) 98.5 - 101.299.1 - 100.898.9 - 101.5
Precision (% RSD) < 2.0< 2.0< 2.0
LOD (µg/mL) 0.150.120.18
LOQ (µg/mL) 0.450.360.54

Experimental Workflow

The overall experimental workflow for the quantitative analysis of chlorinated aromatic ketones is depicted below.

G Figure 3: Overall Experimental Workflow start Start sample_prep Sample Preparation (SPE or LLE) start->sample_prep hplc_analysis RP-HPLC Analysis sample_prep->hplc_analysis data_acq Data Acquisition hplc_analysis->data_acq data_proc Data Processing (Peak Integration, Quantification) data_acq->data_proc results Results & Reporting data_proc->results

Figure 3: Overall Experimental Workflow

Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise approach for the quantitative analysis of chlorinated aromatic ketones. The method is validated according to ICH guidelines, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The provided protocols for sample preparation and chromatographic analysis can be adapted for a wide range of chlorinated aromatic ketones with appropriate optimization.

References

Application Note and Protocol for In Vitro Antifungal Efficacy Testing Against Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Botrytis cinerea, the causative agent of gray mold disease, is a ubiquitous necrotrophic fungus that infects a wide range of plants, causing significant economic losses in agriculture.[1][2][3] The control of this pathogen heavily relies on the application of fungicides. However, the rapid development of fungicide resistance in B. cinerea populations necessitates the continuous development and evaluation of new antifungal compounds.[2][4] This document provides detailed protocols for in vitro antifungal efficacy testing against B. cinerea, covering both mycelial growth and spore germination inhibition assays. These protocols are essential for screening novel antifungal candidates, determining their potency (e.g., EC50 values), and understanding their mode of action.

Key Concepts

  • Mycelial Growth Inhibition Assay: This assay assesses the effect of an antifungal compound on the vegetative growth of the fungus. It is a fundamental method to determine fungistatic or fungicidal activity.

  • Spore Germination Inhibition Assay: This assay evaluates the impact of a compound on the germination of fungal spores (conidia), which is a critical early stage of infection.[5]

  • EC50 (Effective Concentration 50): The concentration of an antifungal compound that causes a 50% reduction in fungal growth or spore germination compared to a control. It is a standard measure of antifungal potency.[5][6]

Experimental Protocols

Fungal Isolate and Culture Preparation

1.1. Fungal Strain:

  • A well-characterized strain of Botrytis cinerea should be used, such as a reference strain (e.g., B05.10) or a field isolate relevant to the research.[7][8]

1.2. Culture Medium:

  • Potato Dextrose Agar (PDA) is a commonly used medium for routine culture and maintenance of B. cinerea.[3][5][9]

  • For specific assays, other media like V8 agar or Synthetic Nutrient Agar (SNA) may be employed.[7]

1.3. Inoculum Preparation:

1.3.1. Mycelial Plugs:

  • Culture B. cinerea on PDA plates at 20-25°C for 5-7 days, or until the colony reaches an appropriate diameter.[6][10]

  • Using a sterile cork borer (typically 5-7 mm in diameter), cut mycelial plugs from the actively growing edge of the fungal colony.[5][6] These plugs will be used to inoculate plates in the mycelial growth inhibition assay.

1.3.2. Spore (Conidia) Suspension:

  • Grow B. cinerea on PDA plates under fluorescent lights for 10-14 days to induce sporulation.[5]

  • Flood the plate with sterile distilled water (e.g., 10 mL) and gently scrape the surface with a sterile loop or glass rod to dislodge the conidia.[5]

  • Filter the resulting suspension through sterile glass wool or nylon mesh to remove mycelial fragments.[5][7]

  • Determine the conidial concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^5 to 4 x 10^5 spores/mL) with sterile distilled water or a suitable buffer.[3][5]

Mycelial Growth Inhibition Assay (Poisoned Agar Method)

2.1. Preparation of Antifungal Stock Solutions:

  • Dissolve the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[6]

  • Prepare a series of dilutions from the stock solution to be tested.

2.2. Preparation of Amended Media:

  • Prepare PDA medium and autoclave.

  • Cool the molten agar to 45-50°C in a water bath.[6]

  • Add the appropriate volume of the antifungal stock or dilution to the molten PDA to achieve the desired final concentrations. Ensure the final solvent concentration (e.g., DMSO) is consistent across all treatments and the control, and does not exceed a level that affects fungal growth (typically ≤1%).[5]

  • Pour the amended PDA into sterile Petri dishes (90 mm).

2.3. Inoculation and Incubation:

  • Place a single mycelial plug, with the mycelium-side down, in the center of each fungicide-amended and control PDA plate.[6]

  • Incubate the plates at 20-25°C in the dark for 3-5 days, or until the mycelial growth in the control plate has nearly covered the plate.[6][10]

2.4. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.[6]

  • Calculate the percentage of mycelial growth inhibition using the following formula:[6] Inhibition (%) = [(DC - DT) / DC] x 100 Where:

    • DC = Average diameter of the colony in the control plate.

    • DT = Average diameter of the colony in the treated plate.

  • Plot the percentage of inhibition against the logarithm of the compound's concentration to generate a dose-response curve.

  • Determine the EC50 value from the dose-response curve using probit analysis or non-linear regression.[6]

Spore Germination Inhibition Assay

3.1. Assay Setup (Microtiter Plate Method):

  • In a 96-well microtiter plate, add the test compound at various concentrations to a suitable germination medium, such as Potato Dextrose Broth (PDB) or a minimal medium.[3][5]

  • Add the prepared B. cinerea spore suspension to each well to a final concentration of approximately 2 x 10^5 spores/mL.[5]

  • Include control wells with the spore suspension and medium but without the antifungal compound, and blank wells with medium only.

  • Incubate the plates at 20-25°C for 4-8 hours.[5]

3.2. Assessment of Germination:

  • After incubation, take a sample from each well and place it on a microscope slide.

  • Observe at least 100 spores per replicate under a microscope.[6]

  • A spore is considered germinated if the germ tube is at least half the length of the spore.[6]

3.3. Data Collection and Analysis:

  • Calculate the percentage of germination for each treatment and the control.

  • Calculate the percentage of germination inhibition using the formula:[6] Inhibition (%) = [(GC - GT) / GC] x 100 Where:

    • GC = Percentage of germination in the control.

    • GT = Percentage of germination in the treatment.

  • Determine the EC50 value as described for the mycelial growth assay.

Data Presentation

Quantitative data from the antifungal efficacy tests should be summarized in clear and structured tables for easy comparison.

Table 1: Mycelial Growth Inhibition of Botrytis cinerea

CompoundConcentration (µg/mL)Mean Colony Diameter (mm) ± SDInhibition (%)
Control085.2 ± 2.50
Compound A0.163.8 ± 3.125.1
0.542.1 ± 2.850.6
1.020.5 ± 1.975.9
5.05.0 ± 0.094.1
Compound B.........

Table 2: Spore Germination Inhibition of Botrytis cinerea

CompoundConcentration (µg/mL)Mean Germination (%) ± SDInhibition (%)
Control092.4 ± 4.20
Compound A0.0175.3 ± 5.118.5
0.145.8 ± 3.950.4
1.010.1 ± 2.289.1
10.00.0 ± 0.0100
Compound B.........

Table 3: EC50 Values of Antifungal Compounds against Botrytis cinerea

CompoundAssay TypeEC50 (µg/mL)95% Confidence Interval
Compound AMycelial Growth0.480.42 - 0.55
Spore Germination0.090.07 - 0.11
Compound BMycelial Growth1.251.10 - 1.42
Spore Germination0.340.29 - 0.40

Visualizations

Experimental Workflow Diagrams

Mycelial_Growth_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis B_cinerea B. cinerea Culture (PDA, 5-7 days) Mycelial_Plugs Mycelial Plugs (5-7 mm) B_cinerea->Mycelial_Plugs Inoculation Inoculate Center of Plates Mycelial_Plugs->Inoculation Antifungal_Stock Antifungal Stock (in DMSO) Serial_Dilutions Serial Dilutions Antifungal_Stock->Serial_Dilutions Amended_PDA Fungicide-Amended PDA Plates Serial_Dilutions->Amended_PDA Amended_PDA->Inoculation Incubation Incubate (20-25°C, 3-5 days) Inoculation->Incubation Measure_Diameter Measure Colony Diameter Incubation->Measure_Diameter Calc_Inhibition Calculate % Inhibition Measure_Diameter->Calc_Inhibition EC50 Determine EC50 Calc_Inhibition->EC50 Spore_Germination_Inhibition_Assay cluster_prep Preparation cluster_assay Assay (96-well plate) cluster_analysis Data Analysis B_cinerea_spores B. cinerea Culture (PDA, 10-14 days) Spore_Suspension Spore Suspension (1x10^5 spores/mL) B_cinerea_spores->Spore_Suspension Add_Components Add Dilutions & Spores to Wells Spore_Suspension->Add_Components Antifungal_Stock Antifungal Stock (in DMSO) Serial_Dilutions Serial Dilutions Antifungal_Stock->Serial_Dilutions Serial_Dilutions->Add_Components Incubation Incubate (20-25°C, 4-8 hours) Add_Components->Incubation Microscopy Microscopic Observation Incubation->Microscopy Count_Germinated Count Germinated Spores (>100) Microscopy->Count_Germinated Calc_Inhibition Calculate % Inhibition Count_Germinated->Calc_Inhibition EC50 Determine EC50 Calc_Inhibition->EC50 Fungicide_Resistance_Pathway cluster_cell Botrytis cinerea Cell Fungicide_in Fungicide (extracellular) Fungicide_out Fungicide ABC_transporter ABC Transporter (e.g., BcatrB, BcatrD) Fungicide_out->ABC_transporter Efflux MFS_transporter MFS Transporter Fungicide_out->MFS_transporter Efflux TF Transcription Factor (e.g., Tac1, Znc1) Fungicide_out->TF Stress Signal Membrane ADP ADP + Pi ABC_transporter->ADP ATP ATP ATP->ABC_transporter Gene_expression Upregulation of Transporter Genes TF->Gene_expression Activates Gene_expression->ABC_transporter Increases Synthesis Gene_expression->MFS_transporter Increases Synthesis Nucleus Nucleus

References

Application Notes and Protocols for 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive overview of the potential agrochemical applications of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione, a member of the N-substituted maleimide and phenylpyrrole chemical classes. While direct research on this specific molecule is limited, this document extrapolates its likely fungicidal properties based on extensive studies of analogous compounds such as fludioxonil and other N-substituted maleimides. This document outlines its probable mechanism of action, offers detailed protocols for its synthesis and antifungal screening, and presents hypothetical efficacy data against key plant pathogens. The information herein is intended to serve as a foundational guide for researchers and scientists in the field of agrochemical development.

Introduction

Phenylpyrrole compounds are a significant class of fungicides used in modern agriculture, with fludioxonil being a prominent example.[1][2] These molecules are synthetic analogues of the natural antifungal compound pyrrolnitrin, produced by soil bacteria of the Pseudomonas genus.[1] The core structure, a substituted phenyl group attached to a pyrrole ring, is crucial for its biological activity. This compound shares this fundamental phenylpyrrole motif and also belongs to the N-substituted maleimide class, compounds known for their broad biological activities, including antifungal effects.[3][4] N-substituted maleimides have been shown to inhibit key fungal enzymes, such as those involved in cell wall biosynthesis.[3][4]

The trichlorophenyl substitution on the N-phenylmaleimide structure is anticipated to enhance its lipophilicity, potentially improving its ability to penetrate fungal cell membranes. This document explores the prospective use of this compound as a novel fungicide, providing detailed experimental protocols for its synthesis and evaluation.

Postulated Mechanism of Action

Based on its structural similarity to known phenylpyrrole fungicides, this compound is hypothesized to act primarily by disrupting the osmotic signal transduction pathway in fungi.[1][2] This pathway is critical for fungi to adapt to changes in their osmotic environment.

The proposed mechanism involves the following key steps:

  • Inhibition of Triosephosphate Isomerase (TPI): The fungicide is thought to inhibit the glycolytic enzyme TPI.[3]

  • Accumulation of Methylglyoxal (MG): TPI inhibition leads to the accumulation of the toxic metabolite methylglyoxal.[3]

  • Aberrant Activation of a Hybrid Histidine Kinase (HHK): The elevated levels of MG are believed to alter the activity of a Group III Hybrid Histidine Kinase, a key sensor in the High Osmolarity Glycerol (HOG) signaling pathway.[1][3][5]

  • Hyperactivation of the HOG Pathway: This leads to the hyper-phosphorylation of the Hog1 MAP kinase, mimicking a state of constant osmotic stress.[1][2]

  • Cellular Malfunction and Death: The constitutive activation of the HOG pathway results in the accumulation of glycerol, leading to hyphal swelling, cell membrane rupture, and ultimately, fungal cell death.[1][2]

Additionally, as an N-substituted maleimide, the compound may also exert its antifungal effect by reacting with thiol groups of essential enzymes, such as those involved in cell wall biosynthesis like β(1,3)glucan synthase.[3][4]

G Fungicide 1-(2,4,6-Trichlorophenyl)- 1H-pyrrole-2,5-dione TPI Triosephosphate Isomerase (TPI) Fungicide->TPI Inhibits MG Methylglyoxal (MG) Accumulation TPI->MG Leads to HHK Group III Hybrid Histidine Kinase (HHK) MG->HHK Alters Activity HOG_Pathway HOG Signal Transduction Pathway HHK->HOG_Pathway Hyper-activates Glycerol Glycerol Accumulation HOG_Pathway->Glycerol Results in Death Hyphal Swelling & Fungal Cell Death Glycerol->Death Causes

Figure 1: Postulated signaling pathway of phenylpyrrole fungicides.

Data Presentation: Hypothetical Antifungal Efficacy

The following table summarizes the hypothetical in vitro antifungal activity of this compound against a panel of common agricultural fungal pathogens. This data is illustrative and based on the reported efficacy of other phenylpyrrole and N-substituted maleimide fungicides.[4]

Fungal PathogenCommon DiseaseHost PlantHypothetical MIC₅₀ (µg/mL)Reference Fungicide (Fludioxonil) MIC₅₀ (µg/mL)
Botrytis cinereaGray MoldGrapes, Strawberry0.08< 0.1
Fusarium graminearumFusarium Head BlightWheat, Barley0.250.1 - 0.5
Alternaria solaniEarly BlightTomato, Potato1.51.0 - 5.0
Sclerotinia sclerotiorumWhite MoldSoybean, Canola0.50.2 - 1.0
Rhizoctonia solaniDamping-offVarious seedlings0.750.5 - 2.0
Aspergillus nigerBlack MoldVarious fruits2.01.0 - 4.0

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC₅₀) values for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and antifungal evaluation of this compound.

G Start Start Synthesis Synthesis of 1-(2,4,6-Trichlorophenyl)- 1H-pyrrole-2,5-dione Start->Synthesis Purification Purification & Characterization (NMR, MS, m.p.) Synthesis->Purification Screening In Vitro Antifungal Screening (MIC Assay) Purification->Screening Data Data Analysis (MIC₅₀ Determination) Screening->Data Lead Lead Compound Identification Data->Lead

Figure 2: General experimental workflow for agrochemical evaluation.

Protocol for Synthesis of this compound

This two-step protocol is adapted from standard procedures for the synthesis of N-arylmaleimides.[6]

Step A: Synthesis of N-(2,4,6-Trichlorophenyl)maleanilic acid

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (9.8 g, 0.1 mol) in 150 mL of glacial acetic acid.

  • Addition of Aniline: To this solution, add a solution of 2,4,6-trichloroaniline (19.6 g, 0.1 mol) in 100 mL of glacial acetic acid dropwise over 30 minutes at room temperature.

  • Reaction: Stir the mixture at room temperature for 4 hours. A white precipitate of the maleanilic acid intermediate will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether (3 x 50 mL), and dry in a vacuum oven at 60°C. The product should be a white to off-white powder.

Step B: Cyclization to this compound

  • Reaction Setup: In a 250 mL flask, suspend the dried N-(2,4,6-Trichlorophenyl)maleanilic acid (from Step A) and anhydrous sodium acetate (8.2 g, 0.1 mol) in acetic anhydride (100 mL).

  • Heating: Heat the mixture to 100°C with stirring for 2 hours. The suspension should dissolve to form a clear, yellowish solution.

  • Precipitation: Cool the reaction mixture to room temperature and then pour it slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash thoroughly with water until the filtrate is neutral. Recrystallize the crude product from an ethanol/water mixture to yield the pure this compound as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Protocol for In Vitro Antifungal Activity Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compound.

  • Preparation of Fungal Inoculum:

    • Culture the desired fungal pathogens on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C.

    • Harvest fungal spores (for sporulating fungi) or mycelial fragments by flooding the plate with sterile saline solution (0.85% NaCl) containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the spore/mycelial suspension concentration to 1 x 10⁵ cells/mL using a hemocytometer.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound at 10 mg/mL in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile Potato Dextrose Broth (PDB) to achieve final concentrations ranging from 100 µg/mL to 0.098 µg/mL. The final DMSO concentration in each well should not exceed 1%.

  • Assay Procedure:

    • To each well of the microtiter plate containing the diluted compound, add 10 µL of the prepared fungal inoculum.

    • Include a positive control (a known fungicide like fludioxonil), a negative control (PDB with fungal inoculum and 1% DMSO), and a sterility control (PDB only).

    • Incubate the plates at 25°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

    • For a more quantitative assessment (MIC₅₀), measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC₅₀ is the concentration that inhibits 50% of the fungal growth compared to the negative control.

Safety Precautions

  • Handle this compound and its precursors with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Conduct all synthetic procedures in a well-ventilated fume hood.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

  • Handle fungal pathogens in a biological safety cabinet using sterile techniques.

Conclusion

This compound represents a promising, yet underexplored, candidate for agrochemical research. Based on the well-established activity of the phenylpyrrole and N-substituted maleimide classes of compounds, it is reasonable to hypothesize that this molecule will exhibit significant fungicidal properties. The protocols detailed in this document provide a robust framework for the synthesis and biological evaluation of this and other novel agrochemical candidates. Further research, including in vivo plant protection assays and mechanism of action studies, is warranted to fully elucidate its potential as a next-generation fungicide.

References

Application Notes and Protocols for the Development of Phenylpyrrole Analogue Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel fungicides based on phenylpyrrole analogues. This document covers the synthesis of new analogues, in vitro antifungal activity assessment, and the underlying mechanism of action involving the High Osmolarity Glycerol (HOG) signaling pathway.

Introduction

Phenylpyrrole fungicides are a class of non-systemic fungicides with broad-spectrum activity against a variety of fungal pathogens.[1] They are synthetic analogues of the natural antifungal compound pyrrolnitrin, produced by Pseudomonas bacteria.[1] The most prominent members of this class are fenpiclonil and fludioxonil, which have been used in agriculture for over three decades.[1] The primary mode of action of phenylpyrrole fungicides is the disruption of osmotic signal transduction through the hyperactivation of the HOG MAP kinase pathway, leading to cell swelling and lysis.[2][3] This unique mechanism of action makes them valuable tools in fungicide resistance management programs. Recent research has focused on the design and synthesis of novel phenylpyrrole analogues with improved efficacy and a broader spectrum of activity.[4][5]

Data Presentation: Antifungal Activity of Phenylpyrrole Analogues

The following tables summarize the in vitro antifungal activity of various phenylpyrrole analogues against key phytopathogenic fungi.

Table 1: EC50 Values of Fludioxonil against Various Fungal Pathogens

Fungal SpeciesEC50 (µg/mL)Reference
Botrytis cinerea (sensitive isolates)0.0016 - 0.089[2][3]
Botrytis cinerea (resistant isolates)0.26 - >100[2][6][7]
Fusarium graminearum0.18 - 2.9[8][9][10]
Rhizoctonia solani0.95 - 10.34[11][12]

Table 2: In Vitro Antifungal Activity of Novel Lycogalic Acid-Based Phenylpyrrole Analogues at 50 µg/mL

CompoundRhizoctonia cerealis (% Inhibition)Sclerotinia sclerotiorum (% Inhibition)Fusarium oxysporum (% Inhibition)Alternaria solani (% Inhibition)Cercospora arachidicola (% Inhibition)Gibberella zeae (% Inhibition)Physalospora piricola (% Inhibition)Reference
8g 92>60<60<60<60<60<60[4]
8h 91>60<60<60<60<60<60[4]
8i >60>60>60>60<60<60<60[4]
8r >60>60<60>60<60<60<60[4]
Carbendazim (Control) ---<60---[4]

Note: Data for compounds 8g, 8h, 8i, and 8r are presented as percent inhibition at a single concentration of 50 µg/mL as reported in the source. A value of >60% indicates significant antifungal activity.

Experimental Protocols

Protocol 1: Synthesis of Novel Phenylpyrrole Analogues via Suzuki Coupling

This protocol describes a general procedure for the synthesis of novel phenylpyrrole analogues, exemplified by the palladium-catalyzed Suzuki-Miyaura coupling reaction, a key step in the synthesis of lycogalic acid-based analogues.[4]

Materials:

  • Diethyl 1-benzyl-3,4-bis(trifluoromethanesulfonyloxy)-1H-pyrrole-2,5-dicarboxylate (Intermediate 1)

  • Substituted (indol-3-yl)boronic acid or other arylboronic acids

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Sodium carbonate (Na2CO3)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a round-bottom flask, add Intermediate 1 (1.0 equiv.), the desired arylboronic acid (3.0 equiv.), sodium carbonate (16.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.08 equiv.).

  • Add a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Purge the flask with nitrogen gas for 10-15 minutes.

  • Heat the reaction mixture to 85 °C and stir under a nitrogen atmosphere for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the THF by rotary evaporation.

  • Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Antifungal Activity Assay (96-Well Plate Method)

This protocol details a high-throughput method for assessing the in vitro antifungal activity of newly synthesized phenylpyrrole analogues against filamentous fungi using a 96-well microtiter plate format.

Materials:

  • Synthesized phenylpyrrole analogues

  • Fungal isolates (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile 96-well flat-bottom microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Fungal Culture Preparation:

    • Culture the fungal isolates on PDA plates at 25°C for 5-7 days until sporulation.

    • Harvest fungal spores by flooding the plate with sterile water containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Compound Preparation:

    • Prepare stock solutions of the test compounds in DMSO at a concentration of 10 mg/mL.

    • Create a series of dilutions of the stock solutions in PDB to achieve the desired final test concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µg/mL). The final DMSO concentration in the wells should not exceed 1% (v/v).

  • Assay Setup:

    • In a sterile 96-well plate, add 100 µL of the diluted compound solutions to the respective wells.

    • Include a positive control (a known fungicide, e.g., fludioxonil or carbendazim) and a negative control (PDB with 1% DMSO).

    • Add 100 µL of the fungal spore suspension to each well.

    • The final volume in each well should be 200 µL.

  • Incubation and Measurement:

    • Cover the plate and incubate at 25°C for 48-72 hours in the dark.

    • Measure the fungal growth by reading the optical density (OD) at 600 nm using a microplate reader.

    • Alternatively, mycelial growth can be assessed visually.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound concentration using the following formula: % Inhibition = [1 - (OD_test - OD_blank) / (OD_control - OD_blank)] * 100

    • Determine the EC50 value (the concentration of the compound that inhibits 50% of fungal growth) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway

G HHK Hybrid Histidine Kinase (HHK) (Class III) Ypd1 Ypd1 (HPT) HHK->Ypd1 Phosphorelay (Inhibited) Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 Phosphorelay (Inhibited) Ssk2_22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_22 Activates Pbs2 Pbs2 (MAPKK) Ssk2_22->Pbs2 Phosphorylates Hog1_inactive Hog1 (MAPK) (Inactive) Pbs2->Hog1_inactive Phosphorylates Hog1_active Hog1-P (MAPK) (Active) Hog1_inactive->Hog1_active Glycerol Glycerol Accumulation Hog1_active->Glycerol Induces Hog1_active_nuc Hog1-P Hog1_active->Hog1_active_nuc Translocates Gene_Expression Stress Response Gene Expression Hog1_active_nuc->Gene_Expression Phenylpyrrole Phenylpyrrole Fungicide Phenylpyrrole->HHK

Caption: Phenylpyrrole fungicide signaling pathway.

Experimental Workflow

G cluster_discovery Discovery & Synthesis cluster_screening Screening & Evaluation cluster_mechanism Mechanism of Action cluster_development Pre-clinical & Field Development Lead_ID Lead Identification (e.g., Natural Product) Analogue_Design Analogue Design & Synthesis Lead_ID->Analogue_Design Purification Purification & Characterization (NMR, HRMS) Analogue_Design->Purification Primary_Screening Primary In Vitro Screening (Single Concentration) Purification->Primary_Screening Dose_Response Dose-Response Assay (EC50 Determination) Primary_Screening->Dose_Response Spectrum_Activity Spectrum of Activity Testing (Multiple Pathogens) Dose_Response->Spectrum_Activity Target_ID Mechanism of Action Studies (e.g., HOG Pathway Activation) Spectrum_Activity->Target_ID Resistance_Studies Resistance Risk Assessment Target_ID->Resistance_Studies Tox_Studies Toxicology & Environmental Impact Assessment Resistance_Studies->Tox_Studies Field_Trials Greenhouse & Field Trials Tox_Studies->Field_Trials

References

Application Notes and Protocols for 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione is a research chemical belonging to the pyrrole-2,5-dione class of compounds. Derivatives of this class have garnered significant interest in medicinal chemistry due to their potential biological activities, particularly as anti-inflammatory agents.[1][2][3] The core pyrrole-2,5-dione scaffold is a key feature in molecules that have shown inhibitory effects on critical inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] These pathways are central to the cellular response to inflammatory stimuli and are implicated in a wide range of diseases, making them attractive targets for therapeutic intervention.

These application notes provide a comprehensive guide for the investigation of this compound as a potential modulator of inflammatory responses. The protocols outlined below are designed to enable researchers to assess its cytotoxic profile, evaluate its impact on the NF-κB and MAPK signaling cascades, and quantify its anti-inflammatory potential through the measurement of downstream inflammatory mediators.

Predicted Mechanism of Action

Based on the activities of analogous compounds, this compound is hypothesized to exert anti-inflammatory effects by inhibiting key components of the NF-κB and MAPK signaling pathways. The proposed mechanism involves the suppression of pro-inflammatory gene expression, which is regulated by these pathways.

putative_moa Putative Mechanism of Action cluster_extracellular Extracellular cluster_cellular Cellular Response Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Toll-like Receptor 4 (TLR4) Tumor Necrosis Factor Receptor (TNFR) Inflammatory_Stimulus->Receptor IKK IκB kinase (IKK) Receptor->IKK MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade IκBα Inhibitor of NF-κB α (IκBα) IKK->IκBα phosphorylates NFkB Nuclear Factor-κB (NF-κB) IκBα->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPK_Cascade->Nucleus activates transcription factors Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) Proinflammatory_Genes->Inflammatory_Mediators TCMPP 1-(2,4,6-Trichlorophenyl)- 1H-pyrrole-2,5-dione TCMPP->IKK TCMPP->MAPK_Cascade

Caption: Putative Mechanism of Action of this compound.

Data Presentation

All quantitative data from the following experimental protocols should be summarized in the tables below for clear comparison and analysis.

Table 1: Cytotoxicity of this compound

Concentration (µM)Cell Viability (%)Standard Deviation
0.1
1
10
25
50
100

Table 2: Inhibition of NF-κB Reporter Gene Expression

Compound Concentration (µM)Luciferase Activity (RLU)% InhibitionIC₅₀ (µM)
0 (vehicle)0
1
5
10
25
50

Table 3: Effect on Phosphorylation of NF-κB p65 and p38 MAPK

Treatmentp-p65/p65 Ratiop-p38/p38 Ratio
Control
LPS/TNF-α
LPS/TNF-α + Compound (10 µM)
LPS/TNF-α + Compound (25 µM)

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of the compound for subsequent experiments, ensuring that observed effects are not a result of cell death.[5][6]

Materials:

  • Cell line (e.g., RAW 264.7 murine macrophages or HEK293T human embryonic kidney cells)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

mtt_assay_workflow MTT Assay Workflow Seed_Cells Seed cells in 96-well plate Add_Compound Add serial dilutions of the compound Seed_Cells->Add_Compound Incubate_24h Incubate for 24 hours Add_Compound->Incubate_24h Add_MTT Add MTT solution Incubate_24h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate cell viability Read_Absorbance->Calculate_Viability

Caption: Workflow for the MTT Cell Viability Assay.

Protocol 2: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB and is a primary method for screening potential inhibitors.[5][7]

Materials:

  • Cell line stably expressing an NF-κB luciferase reporter construct (e.g., HEK293T-NF-κB-Luc)

  • Complete culture medium

  • Test compound stock solution

  • NF-κB stimulant (e.g., TNF-α for HEK293T, LPS for RAW 264.7)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with the appropriate NF-κB agonist (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS) for 6-8 hours.[5]

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

  • Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Phosphorylation

This protocol allows for the direct assessment of the phosphorylation status of key signaling proteins within the NF-κB and MAPK pathways, providing mechanistic insight into the compound's action.[8][9]

Materials:

  • Cell line (e.g., RAW 264.7)

  • Complete culture medium

  • Test compound stock solution

  • NF-κB/MAPK stimulant (e.g., LPS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with the test compound for 1-2 hours.

  • Stimulate with the agonist for a short time course (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities and calculate the ratio of phosphorylated to total protein.

western_blot_workflow Western Blot Workflow Cell_Treatment Cell Treatment and Lysis Protein_Quant Protein Quantification Cell_Treatment->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: General Workflow for Western Blot Analysis.

Safety Precautions

This compound is a research chemical. Standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for N-Phenylmaleimide Derivatives in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-phenylmaleimide derivatives in various experimental settings. This document outlines detailed protocols for key applications, presents quantitative data for experimental planning, and illustrates relevant biological pathways and workflows.

Introduction to N-Phenylmaleimide Derivatives

N-phenylmaleimide and its derivatives are a versatile class of compounds characterized by a maleimide ring attached to a phenyl group. The maleimide moiety is a reactive electrophile that readily and selectively forms stable covalent bonds with sulfhydryl (thiol) groups, primarily found in cysteine residues of proteins.[1] This specific reactivity makes N-phenylmaleimide derivatives invaluable tools in bioconjugation for labeling proteins, peptides, and other biomolecules.[1]

Beyond bioconjugation, N-phenylmaleimide derivatives have demonstrated a range of biological activities, including the modulation of inflammatory responses and cytotoxic effects against cancer cells.[2][3] These properties have led to their investigation as potential therapeutic agents and as probes to study cellular signaling pathways.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for representative N-phenylmaleimide derivatives in various applications.

Table 1: Cytotoxicity of N-Phenylmaleimide Derivatives against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
N-phenylmaleimide (NPM)B16F10MelanomaNot specified, but inhibited tumor growth[4]
4-Methyl-N-phenylmaleimide (Me-NFM)B16F10MelanomaNot specified, but inhibited tumor growth[4]
4-Methoxy-N-phenylmaleimideB16F10MelanomaNot specified, but showed low toxicity[4]
Derivative 4HL60Leukemia8.09[3]
Derivative 4MCF-7Breast Cancer3.26[3]
Derivative 4A549Lung Cancer9.34[3]
Staurosporine (Control)HL60Leukemia7.48[3]
Staurosporine (Control)MCF-7Breast Cancer3.06[3]
Staurosporine (Control)A549Lung Cancer3.7[3]

Table 2: Myeloperoxidase (MPO) Activity Modulation

CompoundEffect on MPO ActivitySystemReference
N-phenylmaleimide (NPM)IncreasedIn vitro (isolated enzyme and cells) and in vivo[2]
4-Methyl-N-phenylmaleimide (Me-NFM)IncreasedIn vitro (isolated enzyme and cells) and in vivo[2]

Experimental Protocols

Protein Labeling with N-Phenylmaleimide Derivatives

This protocol describes the general procedure for covalently labeling proteins with thiol-reactive N-phenylmaleimide derivatives. The example uses a fluorescent derivative, N-[4-(2-Benzimidazolyl)phenyl]maleimide (BIPM), but can be adapted for other derivatives.[5]

Materials:

  • Protein of interest containing accessible cysteine residues

  • N-phenylmaleimide derivative (e.g., BIPM)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Solvent for derivative: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the target cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature. TCEP is compatible with the maleimide reaction; if using other reducing agents like DTT, they must be removed before adding the maleimide.[5]

  • N-Phenylmaleimide Derivative Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the N-phenylmaleimide derivative in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the N-phenylmaleimide derivative stock solution to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. Protect from light if using a fluorescent derivative.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of 100-fold molar excess over the maleimide derivative to stop the reaction. Incubate for 30 minutes.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted derivative and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

    • Collect fractions and monitor the protein elution (e.g., by absorbance at 280 nm). If using a fluorescent derivative, monitor its specific absorbance/emission wavelength.

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of N-phenylmaleimide derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • N-phenylmaleimide derivative stock solution in DMSO

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the N-phenylmaleimide derivative in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Myeloperoxidase (MPO) Activity Assay

This protocol is for measuring the activation of myeloperoxidase (MPO) by N-phenylmaleimide derivatives.[2]

Materials:

  • Purified MPO or cell lysate containing MPO

  • N-phenylmaleimide derivative

  • Assay Buffer: 50 mM phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide (HTAB)

  • Hydrogen peroxide (H₂O₂) solution (0.0005%)

  • o-Dianisidine dihydrochloride solution (20 mg/mL)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer.

    • Prepare fresh H₂O₂ and o-dianisidine solutions.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of the MPO sample (purified enzyme or cell lysate).

    • Add 50 µL of the N-phenylmaleimide derivative at various concentrations. Include a control without the derivative.

    • Pre-incubate for 10 minutes at room temperature.

    • To initiate the reaction, add 100 µL of a freshly prepared reaction mixture containing 90 µL of assay buffer, 5 µL of H₂O₂ solution, and 5 µL of o-dianisidine solution.

  • Absorbance Measurement:

    • Immediately measure the change in absorbance at 460 nm over 5 minutes at room temperature using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Express the MPO activity as a fold change relative to the untreated control.

Signaling Pathways and Experimental Workflows

Inhibition of the NF-κB Signaling Pathway

N-phenylmaleimide derivatives have been suggested to exert their anti-inflammatory and anti-cancer effects in part through the inhibition of the NF-κB signaling pathway. The maleimide moiety can covalently modify cysteine residues in key signaling proteins. A potential target is the IκB kinase (IKK) complex, particularly the IKKβ subunit, which contains a critical cysteine residue (Cys-179) in its activation loop.[8] Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its translocation to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.[9][10]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Binds TAK1 TAK1 Receptor->TAK1 Activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex Phosphorylates IkBa_p65_p50 IκBα-p65-p50 IKK_complex->IkBa_p65_p50 Phosphorylates IκBα IkBa_p P-IκBα IkBa_p65_p50->IkBa_p p65_p50 p65-p50 IkBa_p->p65_p50 Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation NPM_derivative N-Phenylmaleimide Derivative NPM_derivative->IKK_complex Inhibits (Covalent Modification) DNA DNA p65_p50_nuc->DNA Binds Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription Initiates

Inhibition of the canonical NF-κB signaling pathway by N-phenylmaleimide derivatives.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Development

N-phenylmaleimide derivatives are frequently used as linkers in the development of ADCs. The maleimide group provides a stable conjugation point for attaching a cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. The following workflow illustrates the key steps in developing and evaluating an ADC using an N-phenylmaleimide-based linker.[6]

ADC_Workflow Start Start Antibody_Selection 1. Antibody Selection & Thiolation Start->Antibody_Selection Linker_Drug_Synthesis 2. Linker-Payload Synthesis Start->Linker_Drug_Synthesis Conjugation 3. Antibody-Drug Conjugation Antibody_Selection->Conjugation Linker_Drug_Synthesis->Conjugation Purification 4. ADC Purification Conjugation->Purification Characterization 5. ADC Characterization Purification->Characterization In_Vitro_Assays 6. In Vitro Evaluation Characterization->In_Vitro_Assays Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro_Assays->Cytotoxicity End End Cytotoxicity->End

A streamlined workflow for the development and evaluation of an Antibody-Drug Conjugate (ADC).
Workflow for Investigating Kinase Inhibition

Some N-phenylmaleimide derivatives have been shown to inhibit protein kinases. The maleimide moiety can act as a covalent warhead, targeting cysteine residues within or near the ATP-binding pocket of kinases. The following workflow outlines a general approach to identify and characterize the kinase inhibitory activity of N-phenylmaleimide derivatives.

Kinase_Inhibition_Workflow Start Start Kinase_Screening 1. Kinase Panel Screening (Broad or Targeted) Start->Kinase_Screening Hit_Identification 2. Hit Identification (Potent Inhibitors) Kinase_Screening->Hit_Identification IC50_Determination 3. IC50 Determination (Dose-Response) Hit_Identification->IC50_Determination Covalent_Binding_Assay 4. Covalent Binding Assay (e.g., Mass Spectrometry) IC50_Determination->Covalent_Binding_Assay Cellular_Assays 5. Cellular Assays (Target Engagement, e.g., CETSA) Covalent_Binding_Assay->Cellular_Assays Downstream_Signaling 6. Downstream Signaling (Western Blot) Cellular_Assays->Downstream_Signaling End End Downstream_Signaling->End

Workflow for the identification and characterization of kinase inhibition by N-phenylmaleimide derivatives.

References

Application Notes and Protocols for Safe Handling of Chlorinated Phenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide essential safety precautions for working with chlorinated phenyl compounds. Adherence to these guidelines is critical to minimize exposure risks and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

Chlorinated phenyl compounds, a class of organochlorine chemicals, are utilized in various industrial and research applications, including the synthesis of pesticides, pharmaceuticals, and dyes. However, these compounds present significant health and environmental hazards.[1][2]

Health Hazards: Exposure to chlorinated phenyl compounds can lead to a range of adverse health effects, targeting the nervous system, liver, and immune system.[1][3] High-level exposure has been associated with tremors, convulsions, and central nervous system depression.[1] Animal studies have demonstrated that oral exposure can result in liver damage, weight loss, and immunosuppression.[1][3] Certain chlorinated phenyls, such as 2,4,6-trichlorophenol, are considered probable or reasonably anticipated human carcinogens.[1][4] Furthermore, these compounds can act as endocrine disruptors, interfering with normal hormone function.

Environmental Hazards: Chlorinated phenyl compounds are persistent in the environment and can bioaccumulate in the food chain.[3] Their release into the environment, primarily through industrial discharge and pesticide use, can contaminate water and soil.[5]

Quantitative Toxicity Data

The following table summarizes the acute toxicity data for various chlorinated phenyl compounds. The LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values indicate the dose or concentration required to cause mortality in 50% of the tested animal population. A lower value signifies higher toxicity.[6]

CompoundCAS NumberSpeciesRouteLD50 (mg/kg)LC50 (ppm/time)Reference
2-Chlorophenol95-57-8RatOral670-[7]
3-Chlorophenol108-43-0MouseOral2389 (female)-[8]
4-Chlorophenol106-48-9RatOral670-[7]
2,4-Dichlorophenol120-83-2MouseOral1276-[7]
2,5-Dichlorophenol583-78-8MouseOral946 (female)-[8]
2,6-Dichlorophenol87-65-0MouseOral--
3,4-Dichlorophenol95-77-2MouseOral2046-[7]
3,5-Dichlorophenol591-35-5MouseOral2389 (female)-[8]
2,4,5-Trichlorophenol95-95-4RatOral2960-[7]
2,4,6-Trichlorophenol88-06-2RatOral820-
2,3,4,6-Tetrachlorophenol58-90-2MouseOral131 (female)-[7]
Pentachlorophenol87-86-5MouseOral117 (female)-[8]
Occupational Exposure Limits

Regulatory agencies have established occupational exposure limits (OELs) to protect workers from the harmful effects of chlorinated phenyl compounds. The following table includes Permissible Exposure Limits (PEL) from the Occupational Safety and Health Administration (OSHA), Recommended Exposure Limits (REL) from the National Institute for Occupational Safety and Health (NIOSH), and Threshold Limit Values (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH).

CompoundOSHA PEL (8-hr TWA)NIOSH REL (10-hr TWA)ACGIH TLV (8-hr TWA)Skin Notation
Phenol5 ppm (19 mg/m³)5 ppm (19 mg/m³)5 ppm (19 mg/m³)Yes[9][10][11]
o-Chlorophenol----
p-Dichlorobenzene75 ppm (450 mg/m³)-10 ppm (60 mg/m³)-
Pentachlorophenol0.5 mg/m³0.5 mg/m³0.5 mg/m³Yes[12][13][14]

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls
  • Fume Hood: All work with chlorinated phenyl compounds, including handling, weighing, and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should have adequate general ventilation.

  • Designated Area: Establish a designated area for working with these compounds to prevent the spread of contamination.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling chlorinated phenyl compounds:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves such as Nitrile, Neoprene, or Butyl rubber.[5][8][12] Double gloving is recommended for handling concentrated solutions.Prevents skin contact, a primary route of exposure.
Body Protection A chemical-resistant laboratory coat or apron worn over personal clothing.Provides a barrier against spills and contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required if work cannot be conducted in a fume hood or if there is a potential for exceeding exposure limits.[15]Minimizes the inhalation of vapors or aerosols.

Experimental Protocols

Protocol for Air Sampling

This protocol outlines the procedure for collecting and analyzing airborne chlorinated phenyl compounds in a laboratory setting.

Materials:

  • High-volume air sampler with a polyurethane foam (PUF) cartridge[4]

  • Sampling pump calibrated to a known flow rate

  • Data sheets for recording sampling information[16]

  • Ice chest for sample transport[16]

Procedure:

  • Preparation:

    • Calibrate the sampling pump to the desired flow rate (typically 1-5 L/min).

    • Assemble the sampling train, connecting the PUF cartridge to the pump with tubing.

  • Sampling:

    • Place the sampler in the breathing zone of the worker or in a representative area of the laboratory.

    • Record the start time, flow rate, and other relevant environmental conditions on the data sheet.[16]

    • Run the pump for a predetermined duration to collect a sufficient volume of air (e.g., 240 minutes for a 24 L sample at 0.1 L/min for phenol).[11]

    • At the end of the sampling period, turn off the pump and record the end time.

  • Sample Handling and Analysis:

    • Carefully remove the PUF cartridge, cap it securely, and label it with a unique sample ID.

    • Store the sample in an ice chest at <4°C for transport to the analytical laboratory.[16]

    • Analyze the sample using an appropriate method, such as gas chromatography with mass spectrometry (GC/MS), after solvent extraction.[17]

Protocol for Surface Wipe Sampling

This protocol describes the method for assessing surface contamination with chlorinated phenyl compounds.

Materials:

  • Sterile gauze pads (e.g., 10 cm x 10 cm)[17][18]

  • Wetting solvent (e.g., hexane for PCBs, methanol for volatile organics)[17][18]

  • Template to define the sampling area (e.g., 10 cm x 10 cm)[18]

  • Powder-less nitrile gloves[18]

  • Sample vials

  • Forceps

Procedure:

  • Preparation:

    • Put on a clean pair of nitrile gloves.[18]

    • Place the template on the surface to be sampled.

  • Sampling:

    • Using forceps, remove a gauze pad from its sterile packaging.

    • Moisten the gauze pad with a few milliliters of the appropriate solvent.

    • Wipe the defined area with firm, overlapping strokes in one direction (e.g., horizontally).[18]

    • Fold the wipe with the exposed side inward and wipe the same area with strokes perpendicular to the first set (e.g., vertically).[18]

    • Fold the wipe again and place it in a labeled sample vial.

  • Sample Handling and Analysis:

    • Securely cap the vial and store it in a cool, dark place until analysis.

    • Analyze the wipe sample by a suitable analytical method (e.g., GC/MS) after solvent extraction.

Protocol for Decontamination

This protocol details the steps for decontaminating laboratory surfaces and equipment contaminated with chlorinated phenyl compounds.

Materials:

  • Absorbent pads

  • Appropriate disinfectant (e.g., 10% bleach solution, phenolic disinfectant)[19][20][21]

  • Personal Protective Equipment (as specified in Section 2.2)

  • Hazardous waste disposal bags/containers

Procedure:

  • Initial Cleanup:

    • Don the appropriate PPE.

    • For liquid spills, cover the spill with absorbent pads, working from the outside in to prevent spreading.

    • For solid spills, carefully sweep the material into a hazardous waste container, avoiding dust generation.

  • Surface Decontamination:

    • Apply a liberal amount of a suitable disinfectant to the contaminated area.[19]

    • Allow for the recommended contact time (e.g., 10-30 minutes).[19][20][21]

    • Wipe the area with clean absorbent pads.

    • If a corrosive disinfectant like bleach is used, rinse the surface with water after the contact time to prevent damage.[3][21]

  • Equipment Decontamination:

    • Remove gross contamination by wiping with a disinfectant-soaked cloth.[19]

    • Reapply the disinfectant and allow for the required contact time.

    • Wipe the equipment clean.

    • For sensitive equipment, consult the manufacturer's guidelines for compatible decontamination agents.

  • Waste Disposal:

    • Place all contaminated materials (absorbent pads, wipes, disposable PPE) into a labeled hazardous waste bag or container.[19]

    • Dispose of the waste according to institutional and EPA guidelines for chlorinated waste.[20][22]

Visualizations

Signaling Pathway of Chlorinated Phenyl Compound Toxicity

Chlorinated phenyl compounds can exert their toxicity through various mechanisms, including the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, induction of oxidative stress, and disruption of endocrine signaling.

Toxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_ahr AhR Pathway cluster_ros Oxidative Stress cluster_endocrine Endocrine Disruption Chlorinated Phenyl Compound Chlorinated Phenyl Compound AhR Complex (Cytosol) AhR Complex (Cytosol) Chlorinated Phenyl Compound->AhR Complex (Cytosol) Ligand Binding ROS Production ROS Production Chlorinated Phenyl Compound->ROS Production Induces Hormone Receptor Binding Hormone Receptor Binding Chlorinated Phenyl Compound->Hormone Receptor Binding Mimics/Blocks AhR Activation AhR Activation AhR Complex (Cytosol)->AhR Activation Nuclear Translocation Nuclear Translocation AhR Activation->Nuclear Translocation AhR/ARNT Dimerization AhR/ARNT Dimerization Nuclear Translocation->AhR/ARNT Dimerization XRE Binding XRE Binding AhR/ARNT Dimerization->XRE Binding Gene Expression (CYP1A1, etc.) Gene Expression (CYP1A1, etc.) XRE Binding->Gene Expression (CYP1A1, etc.) Metabolic Activation Metabolic Activation Gene Expression (CYP1A1, etc.)->Metabolic Activation Lipid Peroxidation Lipid Peroxidation ROS Production->Lipid Peroxidation DNA Damage DNA Damage Lipid Peroxidation->DNA Damage Cellular Injury Cellular Injury DNA Damage->Cellular Injury Apoptosis/Necrosis Apoptosis/Necrosis Cellular Injury->Apoptosis/Necrosis Altered Hormone Signaling Altered Hormone Signaling Hormone Receptor Binding->Altered Hormone Signaling Reproductive/Developmental Effects Reproductive/Developmental Effects Altered Hormone Signaling->Reproductive/Developmental Effects Adverse Health Outcomes Adverse Health Outcomes Reproductive/Developmental Effects->Adverse Health Outcomes Metabolic Activation->ROS Production Apoptosis/Necrosis->Adverse Health Outcomes

Caption: Mechanisms of chlorinated phenyl compound toxicity.

Experimental Workflow for Exposure Assessment

The following diagram illustrates a logical workflow for assessing potential exposure to chlorinated phenyl compounds in a laboratory setting.

Exposure_Assessment_Workflow cluster_planning Planning & Preparation cluster_sampling Sample Collection cluster_analysis Laboratory Analysis cluster_reporting Data Interpretation & Reporting Define Objectives Define Objectives Select Sampling Methods Select Sampling Methods Define Objectives->Select Sampling Methods Calibrate Equipment Calibrate Equipment Select Sampling Methods->Calibrate Equipment Prepare Sampling Media Prepare Sampling Media Calibrate Equipment->Prepare Sampling Media Collect Samples Collect Samples Prepare Sampling Media->Collect Samples Air Sampling Air Sampling Sample Extraction Sample Extraction Air Sampling->Sample Extraction Wipe Sampling Wipe Sampling Wipe Sampling->Sample Extraction Collect Samples->Air Sampling Collect Samples->Wipe Sampling Instrumental Analysis (GC/MS) Instrumental Analysis (GC/MS) Sample Extraction->Instrumental Analysis (GC/MS) Data Acquisition Data Acquisition Instrumental Analysis (GC/MS)->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Compare to OELs Compare to OELs Data Analysis->Compare to OELs Risk Assessment Risk Assessment Compare to OELs->Risk Assessment Report Findings Report Findings Risk Assessment->Report Findings

Caption: Workflow for assessing exposure to chlorinated phenyls.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione synthesis.

Troubleshooting Guide

Low yield or failure to obtain the desired product can be attributed to several factors, from reagent quality to reaction conditions. This guide addresses common issues encountered during the two-step synthesis process.

Step 1: Synthesis of N-(2,4,6-Trichlorophenyl)maleamic acid (Intermediate)

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive 2,4,6-trichloroaniline.Ensure the purity of the starting aniline. If it's old or discolored, consider purification by recrystallization or distillation.
Impure maleic anhydride.Maleic anhydride can hydrolyze to maleic acid upon exposure to moisture. Use freshly opened or properly stored maleic anhydride.
Inappropriate solvent.The reaction is typically performed in a non-polar aprotic solvent. Toluene has been shown to be effective.[1] Ensure the solvent is anhydrous.
Product is an Oily Residue Instead of a Solid Presence of unreacted starting materials or solvent.Ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). If unreacted aniline is present, wash the reaction mixture with dilute hydrochloric acid.[1] Thoroughly remove the solvent under reduced pressure.
High Impurity Profile Unreacted starting materials.As mentioned above, a dilute acid wash will remove unreacted 2,4,6-trichloroaniline, and washing with water will remove unreacted maleic anhydride and any maleic acid formed from hydrolysis.[1]

Step 2: Cyclization to this compound

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete cyclization.The cyclization is a dehydration reaction. Ensure efficient removal of water. The use of a dehydrating agent like acetic anhydride is common. An acid catalyst can also accelerate the reaction.[2]
Suboptimal reaction temperature.A Chinese patent suggests a reaction temperature of 50-120 °C for the initial formation of the maleamic acid and implies a heated cyclization step.[2] The cyclization temperature should be carefully optimized. Insufficient heat may lead to a slow reaction, while excessive heat can cause side reactions.
Hydrolysis of the maleimide product.The maleimide ring is susceptible to hydrolysis, especially under basic conditions. Maintain a neutral or acidic pH during workup.
Formation of Side Products Polymerization of maleimide.Maleimides can undergo polymerization at elevated temperatures. Avoid excessively high temperatures and prolonged reaction times.
Decomposition of the product.The trichlorophenyl group is electron-withdrawing and may affect the stability of the maleimide ring. Use the mildest effective reaction conditions.
Difficulty in Purification Co-elution of impurities.If using column chromatography, screen different solvent systems to achieve better separation.
Product insolubility.The product may have limited solubility in common crystallization solvents. A mixed solvent system may be necessary for effective recrystallization. The patent suggests using a mixed aromatic hydrocarbon solvent for dissolution and purification.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. First, 2,4,6-trichloroaniline is reacted with maleic anhydride to form the intermediate, N-(2,4,6-trichlorophenyl)maleamic acid. This intermediate is then cyclized, usually through dehydration, to yield the final product, this compound.[1][2]

Q2: What are the key reaction parameters to control for a high yield in the first step (maleamic acid formation)?

A2: Key parameters include the purity of the reactants (2,4,6-trichloroaniline and maleic anhydride), the use of an appropriate anhydrous solvent like toluene, and the reaction temperature. A Chinese patent suggests a temperature range of 50-120 °C and the use of a nucleophilic catalyst such as an aromatic tertiary amine (e.g., 4-DMAP) to achieve a high yield (85-98%) for this step.[2]

Q3: What conditions are recommended for the cyclization of the maleamic acid intermediate?

A3: The cyclization is a dehydration reaction. Common methods for N-arylmaleimide synthesis involve heating the maleamic acid with a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate. An organic or mineral acid can also be used as a catalyst to accelerate the reaction.[2]

Q4: My yield for the cyclization step is consistently low. What can I do to improve it?

A4: To improve the yield of the cyclization step, ensure the complete removal of water formed during the reaction. Using a Dean-Stark apparatus if the reaction is run in a suitable solvent (e.g., toluene) can be effective. Also, optimize the amount of dehydrating agent and catalyst used. Ensure your maleamic acid intermediate is dry and pure before proceeding to the cyclization step.

Q5: What is a suitable method for purifying the final product?

A5: The final product can be purified by recrystallization. A patent for this compound suggests dissolving the crude product in a mixed aromatic hydrocarbon solvent, followed by washing and cooling crystallization to achieve a purity of 97-99%.[2] Column chromatography can also be an option if recrystallization is not effective in removing certain impurities.

Experimental Protocols

Protocol 1: Synthesis of N-(2,4,6-Trichlorophenyl)maleamic acid

This protocol is adapted from the experimental section for the synthesis of N-(2,4,6-trichlorophenyl)maleamic acid.[1]

  • Dissolve 0.025 mol of maleic anhydride in 25 ml of toluene in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, dissolve 0.025 mol of 2,4,6-trichloroaniline in 20 ml of toluene.

  • With constant stirring, add the 2,4,6-trichloroaniline solution dropwise to the maleic anhydride solution at room temperature.

  • Stir the resulting mixture for approximately 30 minutes and then let it stand for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

  • Treat the reaction mixture with dilute hydrochloric acid to remove any unreacted 2,4,6-trichloroaniline.

  • Filter the resulting solid product under suction.

  • Wash the solid thoroughly with water to remove unreacted maleic anhydride and any maleic acid that may have formed.

  • Dry the purified N-(2,4,6-trichlorophenyl)maleamic acid.

Protocol 2: Synthesis of this compound (Cyclization)

This protocol is based on general procedures for N-arylmaleimide synthesis and information from a relevant patent.[2]

  • To the crude or purified N-(2,4,6-trichlorophenyl)maleamic acid from the previous step, add acetic anhydride (e.g., 3-5 equivalents) and a catalytic amount of sodium acetate (e.g., 0.1-0.3 equivalents).

  • Heat the mixture with stirring. The reaction temperature should be carefully monitored and optimized, typically in the range of 80-120 °C.

  • Monitor the progress of the reaction by TLC until the starting maleamic acid is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-water to precipitate the crude product and hydrolyze the excess acetic anhydride.

  • Filter the solid product, wash with water, and then a small amount of cold ethanol or a hydrocarbon solvent (like hexane) to remove impurities.

  • Further purify the crude product by recrystallization from a suitable solvent system (e.g., an aromatic hydrocarbon solvent or an ethanol/water mixture).

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields

StepReactantsSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1. Maleamic Acid Formation 2,4,6-Trichloroaniline, Maleic AnhydrideAromatic HydrocarbonAromatic Tertiary Amine50-1203-885-98[2]
1. Maleamic Acid Formation 2,4,6-Trichloroaniline, Maleic AnhydrideToluene-Room Temp.1Not Reported[1]
2. Cyclization N-(2,4,6-Trichlorophenyl)maleamic acidAromatic HydrocarbonOrganic or Mineral AcidHeatedNot Specified70-95[2]

Mandatory Visualizations

Synthesis_Pathway cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclization 2_4_6_Trichloroaniline 2,4,6-Trichloroaniline Maleamic_Acid N-(2,4,6-Trichlorophenyl)maleamic acid 2_4_6_Trichloroaniline->Maleamic_Acid Toluene, 50-120 °C Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Maleamic_Acid Final_Product This compound Maleamic_Acid->Final_Product Acetic Anhydride, NaOAc, Heat (-H2O)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_step Which step has low yield? start->check_step step1 Step 1: Maleamic Acid Formation check_step->step1 Step 1 step2 Step 2: Cyclization check_step->step2 Step 2 check_reagents Check Reagent Purity - Aniline (recrystallize?) - Maleic Anhydride (fresh?) step1->check_reagents check_dehydration Ensure Complete Dehydration - Effective dehydrating agent? - Water removal? step2->check_dehydration check_conditions1 Optimize Step 1 Conditions - Anhydrous solvent? - Correct temperature? check_reagents->check_conditions1 purification_issue Check Purification - Appropriate workup? - Recrystallization solvent? check_conditions1->purification_issue check_conditions2 Optimize Step 2 Conditions - Optimal temperature? - Catalyst concentration? check_dehydration->check_conditions2 check_conditions2->purification_issue success Yield Improved purification_issue->success

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Purification of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(2,4,6-trichlorophenyl)-1H-pyrrole-2,5-dione.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound, a class of N-substituted maleimides, are recrystallization and silica gel column chromatography.[1] Distillation is generally not recommended for N-substituted maleimides due to their high boiling points and the risk of polymerization at elevated temperatures.[1]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities typically arise from the starting materials and side reactions during synthesis. Common impurities include unreacted 2,4,6-trichloroaniline and maleic anhydride, as well as the intermediate N-(2,4,6-trichlorophenyl)maleamic acid. Polymerized oligomers of the maleimide can also be present, especially if the reaction mixture was heated at high temperatures for an extended period.[1]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining purity. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of purity. Finally, determining the melting point of your compound and comparing it to the literature value can be a good indicator of purity; impurities will typically broaden and depress the melting point range.

Q4: What are the recommended storage conditions for purified this compound?

A4: N-substituted maleimides should be stored in a cool, dry place away from moisture to prevent hydrolysis of the maleimide ring. For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.

Q5: Is this compound stable in solution?

A5: The stability of N-aryl maleimides in solution is dependent on the solvent and pH. In aqueous and protic solvents, the maleimide ring is susceptible to hydrolysis, especially under basic conditions. For applications requiring the compound to be in solution, it is advisable to prepare fresh solutions in a dry, aprotic solvent. N-aryl maleimides generally show greater stability in solution compared to their N-alkyl counterparts.[2][3]

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Select a more suitable solvent or a solvent mixture. Perform small-scale solubility tests to find a solvent that dissolves the compound when hot but not when cold.
The compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent. The solution is cooling too rapidly. The compound is significantly impure.Lower the temperature at which the compound is dissolved by using a lower-boiling solvent or a solvent mixture. Allow the solution to cool more slowly. Consider a preliminary purification by column chromatography to remove significant impurities.[4]
No crystals form upon cooling. Too much solvent was used. The solution is supersaturated.Reduce the volume of the solvent by evaporation and allow it to cool again.[4] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5]
Low recovery of the purified compound. Too much solvent was used. The crystals were filtered before crystallization was complete. The compound is significantly soluble in the cold wash solvent.Concentrate the mother liquor and cool to obtain a second crop of crystals. Ensure the solution is sufficiently cold and has been allowed to stand long enough for complete crystallization.[6][7] Use a minimal amount of ice-cold solvent to wash the crystals.[5]
The purified compound is still colored. Colored impurities are present that co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use this technique sparingly as it can also adsorb the desired product.
Silica Gel Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of the compound from impurities. The solvent system (eluent) is not optimal. The column was not packed properly.Develop a better solvent system using Thin-Layer Chromatography (TLC). The ideal Rf value for the target compound is typically between 0.2 and 0.4.[8] Repack the column, ensuring the silica gel is packed uniformly without cracks or air bubbles.
The compound does not elute from the column. The eluent is not polar enough. The compound may be degrading on the silica gel.Gradually increase the polarity of the eluent (gradient elution).[9] Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (if the compound is acid-sensitive) or run the chromatography quickly.[9]
The compound elutes too quickly (with the solvent front). The eluent is too polar.Use a less polar solvent system.
Streaking or tailing of the compound band on the column. The sample was not loaded onto the column in a concentrated band. The compound is interacting strongly with the silica gel.Dissolve the crude product in a minimal amount of solvent and load it onto the column carefully. Adding a small amount of a more polar solvent to the eluent might help to reduce tailing.
Cracks or channels forming in the silica gel bed. The column was allowed to run dry. Improper packing of the silica gel.Ensure the solvent level always remains above the top of the silica gel. Repack the column carefully.

Quantitative Data

Property Value
CAS Number 13167-25-4
Molecular Formula C₁₀H₄Cl₃NO₂
Molecular Weight 276.50 g/mol
Melting Point 130-134 °C
Appearance White to off-white solid
Typical Purity >98% (by HPLC)

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent should be determined by preliminary small-scale solubility tests. Good starting points for solvent screening include ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate or hexane/toluene.

Materials:

  • Crude this compound

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general method for purification using a silica gel flash column. The appropriate eluent system should first be determined by TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents for eluent (e.g., hexanes, ethyl acetate, dichloromethane)

  • Glass column with stopcock

  • Sand

  • Collection tubes

Procedure:

  • Solvent System Selection: Dissolve a small amount of the crude material and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives the target compound an Rf value of approximately 0.2-0.4.[8]

  • Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Fill the column with silica gel, either as a dry powder or as a slurry in the least polar solvent of your eluent system. Tap the column gently to ensure even packing. Add a layer of sand on top of the silica gel.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Carefully apply the sample solution to the top of the silica gel bed. Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[11]

  • Elution: Carefully add the eluent to the column and apply pressure (e.g., from a compressed air line or a hand pump) to achieve a steady flow rate. Collect fractions in test tubes.[12]

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Visualization

Purification and Analysis Workflow

PurificationWorkflow Purification Workflow for this compound cluster_recrystallization Recrystallization crude_product Crude Product dissolution Dissolution in Minimal Hot Solvent crude_product->dissolution column_chromatography Column Chromatography crude_product->column_chromatography hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying under Vacuum washing->drying pure_product Pure Product drying->pure_product analysis Purity Analysis (HPLC, MP, TLC) pure_product->analysis column_chromatography->pure_product

Caption: Workflow for the purification and analysis of the target compound.

References

Technical Support Center: Synthesis of N-Aryl Maleimides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N-aryl maleimides. The content is tailored for researchers, scientists, and drug development professionals to help navigate challenges in their experimental work.

Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific problems you may encounter during the two-step synthesis of N-aryl maleimides: the formation of the N-aryl maleamic acid intermediate and its subsequent cyclodehydration.

Issue 1: Low Yield in N-Aryl Maleamic Acid Formation (Step 1)

Question: I am experiencing a low yield in the first step of my N-aryl maleimide synthesis, the reaction between maleic anhydride and my aniline derivative. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the formation of N-aryl maleamic acid are typically due to incomplete reaction or issues with the starting materials. Here are the common causes and recommended solutions:

  • Purity of Starting Materials: Ensure that the maleic anhydride and the aniline derivative are of high purity. Impurities can interfere with the reaction. While reagent-grade starting materials are often sufficient, purification of the aniline by distillation or recrystallization may be necessary if it has been stored for a long time.[1]

  • Reactivity of the Aniline: The nucleophilicity of the aniline plays a crucial role.

    • Electron-Withdrawing Groups: Anilines substituted with strong electron-withdrawing groups (e.g., nitro groups) are less nucleophilic and may react sluggishly with maleic anhydride. In such cases, extending the reaction time or performing the reaction at a slightly elevated temperature may be necessary. However, be cautious as higher temperatures can promote side reactions.

    • Steric Hindrance: Anilines with bulky ortho-substituents may also exhibit reduced reactivity due to steric hindrance.

  • Reaction Conditions:

    • Solvent: Anhydrous diethyl ether is a commonly used solvent for this reaction as it facilitates the precipitation of the maleamic acid product, driving the reaction to completion.[1] Other aprotic solvents like acetone or tetrahydrofuran (THF) can also be used.[2] Ensure the solvent is dry, as the presence of water can lead to the hydrolysis of maleic anhydride.

    • Temperature: This reaction is typically performed at room temperature. For less reactive anilines, gentle warming can be applied, but monitor the reaction closely for the formation of byproducts.

  • Incomplete Precipitation: The N-aryl maleamic acid often precipitates from the reaction mixture. If the product has some solubility in the reaction solvent, the yield of isolated product will be lower. Cooling the reaction mixture in an ice bath before filtration can help to maximize precipitation.[1]

Issue 2: Low Yield in Cyclodehydration to N-Aryl Maleimide (Step 2)

Question: My yield of the final N-aryl maleimide is low after the cyclization of the maleamic acid intermediate. What could be going wrong in the dehydration step?

Answer:

The cyclodehydration of the N-aryl maleamic acid is a critical step where yield can be compromised due to incomplete reaction, side reactions, or product degradation. Here are the key factors to consider:

  • Dehydrating Agent and Catalyst: The most common method for this cyclization is the use of acetic anhydride with a catalytic amount of sodium acetate.[1][3]

    • Anhydrous Conditions: It is crucial that all reagents and glassware are dry. The presence of water will consume the acetic anhydride and can lead to the hydrolysis of the maleimide product.

    • Alternative Dehydrating Agents: Other dehydrating agents can be used, and their efficiency can vary. A comparison of common methods is provided in the table below.

  • Reaction Temperature: Overheating is a common cause of low yields in this step.[4] The reaction is often exothermic, and the temperature should be carefully controlled. For the acetic anhydride/sodium acetate method, a temperature range of 60-70°C is often recommended.[4] Exceeding this temperature can lead to the formation of colored impurities and decomposition of the product.

  • Incomplete Reaction: If the reaction is not allowed to proceed for a sufficient amount of time, the conversion of the maleamic acid to the maleimide will be incomplete. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: The N-aryl maleimide is typically isolated by pouring the reaction mixture into ice water, which precipitates the product and hydrolyzes the excess acetic anhydride.[1] Ensure that the product is thoroughly washed with water to remove any acetic acid and sodium acetate, followed by a non-polar solvent like petroleum ether to aid in drying.[1]

Issue 3: Colored Impurities in the Final Product

Question: My final N-aryl maleimide product is yellow or brown. What is the source of this coloration and how can I obtain a purer, lighter-colored product?

Answer:

The presence of color in the final product is a common issue and usually indicates the presence of impurities. Here’s how to address this:

  • Source of Color:

    • Side Reactions: Overheating during the cyclization step can lead to polymerization or decomposition of the maleimide, resulting in colored, often red or brown, impurities.[5]

    • Starting Material Impurities: Impurities in the starting aniline can also carry through the synthesis and cause coloration.

  • Purification Strategies:

    • Recrystallization: This is the most common and effective method for purifying N-aryl maleimides.[1] A suitable solvent for recrystallization should dissolve the maleimide at elevated temperatures but have low solubility at room temperature or below. Common recrystallization solvents include cyclohexane, ethanol, and mixtures of ethyl acetate and hexanes.[1][6]

    • Silica Gel Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography can be employed.[5] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.

    • Activated Carbon Treatment: Adding a small amount of activated carbon to the solution during recrystallization can help to adsorb colored impurities. The activated carbon is then removed by hot filtration.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step process for synthesizing N-aryl maleimides?

A1: The most common laboratory synthesis involves two main steps:

  • Formation of N-Aryl Maleamic Acid: An aniline derivative is reacted with maleic anhydride in a suitable solvent like diethyl ether at room temperature. The product, an N-aryl maleamic acid, often precipitates from the solution and can be isolated by filtration.[1][3]

  • Cyclodehydration: The isolated N-aryl maleamic acid is then heated with a dehydrating agent, typically acetic anhydride and a catalyst like sodium acetate, to induce ring closure and form the N-aryl maleimide.[1][3]

Q2: Can I perform the synthesis as a one-pot reaction?

A2: Yes, one-pot syntheses have been developed. These methods often involve reacting the aniline and maleic anhydride in a high-boiling point, water-immiscible organic solvent with an acid catalyst like p-toluenesulfonic acid. The water formed during the reaction is removed azeotropically.[7]

Q3: What are the common side reactions to be aware of?

A3: Besides polymerization and decomposition at high temperatures, two key side reactions are:

  • Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially in the presence of water and at neutral to high pH, which will open the ring to form the unreactive maleamic acid.[8][9] This is a critical consideration during workup and purification.

  • Isomaleimide Formation: Under certain conditions, particularly with dehydrating agents like cyanuric chloride, the kinetically favored isomaleimide can be formed as a byproduct or even the main product.[10] Maleimides are the thermodynamically more stable product.[10]

Q4: How can I confirm the successful synthesis of my N-aryl maleimide?

A4: Several analytical techniques can be used for characterization:

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of purity.[1]

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and assess the purity of the final product.[6]

  • Spectroscopy:

    • ¹H NMR: The appearance of a characteristic singlet for the two vinyl protons on the maleimide ring (typically around 6.7-7.0 ppm) and the disappearance of the carboxylic acid and amide protons of the maleamic acid are key indicators.

    • ¹³C NMR and IR Spectroscopy: These techniques can further confirm the structure by showing the characteristic carbonyl and alkene signals.

Data Presentation

Table 1: Comparison of Common Dehydrating Agents for Maleanilic Acid Cyclization

Dehydrating Agent/MethodTypical ConditionsAdvantagesDisadvantagesReference(s)
Acetic Anhydride / Sodium Acetate60-100°CWidely used, reliable, good yields.Requires careful temperature control to avoid side reactions.[1][4]
Acetyl Chloride / TriethylamineRoom temperatureMilder conditions.Stoichiometric amounts of reagents are often needed.
p-Toluenesulfonic AcidHigh temperature with azeotropic water removalSuitable for one-pot synthesis.Requires higher temperatures.[7]
Dicyclohexylcarbodiimide (DCC)Room temperature, grindingSolvent-free method.Formation of dicyclohexylurea (DCU) byproduct which needs to be removed.[4]
Cyanuric ChlorideRoom temperatureHigh yields, can favor isomaleimide formation.May lead to the kinetic product (isomaleimide).[10]

Experimental Protocols

Protocol 1: Synthesis of N-Phenylmaleimide

This protocol is adapted from Organic Syntheses.[1]

Step 1: Synthesis of Maleanilic Acid

  • In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 L of anhydrous diethyl ether.

  • Once the maleic anhydride has completely dissolved, add a solution of 186 g (2 moles) of aniline in 200 mL of diethyl ether through the dropping funnel.

  • Stir the resulting thick suspension at room temperature for 1 hour.

  • Cool the flask in an ice bath to 15-20°C.

  • Collect the precipitated maleanilic acid by suction filtration.

  • The product is a fine, cream-colored powder and is typically used in the next step without further purification. The expected yield is 97-98%.

Step 2: Synthesis of N-Phenylmaleimide

  • In a 2-L Erlenmeyer flask, add 670 mL of acetic anhydride and 65 g of anhydrous sodium acetate.

  • Add 316 g of the maleanilic acid from Step 1 to the flask.

  • Heat the suspension on a steam bath with swirling for 30 minutes to dissolve the solids.

  • Cool the reaction mixture in a cold water bath to near room temperature.

  • Pour the cooled reaction mixture into 1.3 L of ice water with vigorous stirring.

  • Collect the precipitated N-phenylmaleimide by suction filtration.

  • Wash the product three times with 500-mL portions of ice-cold water and once with 500 mL of petroleum ether.

  • Dry the product. The expected yield of crude N-phenylmaleimide is 75-80%.

  • Recrystallize the crude product from cyclohexane to obtain pure, canary-yellow needles.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclodehydration cluster_purification Purification MA Maleic Anhydride MA_Aniline MA->MA_Aniline Aniline Aniline Derivative Aniline->MA_Aniline Solvent1 Anhydrous Diethyl Ether Solvent1->MA_Aniline Maleamic_Acid N-Aryl Maleamic Acid (Precipitate) MA_Aniline->Maleamic_Acid Room Temp, 1 hour Maleamic_Acid_Input N-Aryl Maleamic Acid Dehydrating_Agent Acetic Anhydride & Sodium Acetate Reaction_Mix2 Dehydrating_Agent->Reaction_Mix2 Crude_Maleimide Crude N-Aryl Maleimide Reaction_Mix2->Crude_Maleimide Heat (60-70°C) Maleamic_Acid_Input->Reaction_Mix2 Crude_Maleimide_Input Crude N-Aryl Maleimide Workup Ice Water Quench Filtration Filtration Workup->Filtration Recrystallization Recrystallization (e.g., Cyclohexane) Filtration->Recrystallization Pure_Product Pure N-Aryl Maleimide Recrystallization->Pure_Product Crude_Maleimide_Input->Workup

Caption: General workflow for the two-step synthesis of N-aryl maleimides.

Troubleshooting_Logic cluster_step1 Step 1 Issues cluster_step2 Step 2 Issues cluster_purification Purification Issues Start Low Yield of N-Aryl Maleimide Check_Purity Check Starting Material Purity Start->Check_Purity Low Yield of Maleamic Acid Check_Temp Control Temperature (Avoid Overheating) Start->Check_Temp Low Yield of Final Product Choose_Solvent Optimize Recrystallization Solvent Start->Choose_Solvent Impure/ Colored Product Check_Reactivity Assess Aniline Reactivity Check_Purity->Check_Reactivity Check_Conditions1 Verify Reaction Conditions (Anhydrous) Check_Reactivity->Check_Conditions1 Check_Dehydrating_Agent Ensure Anhydrous Dehydrating Agent Check_Temp->Check_Dehydrating_Agent Check_Completion Monitor Reaction for Completion (TLC) Check_Dehydrating_Agent->Check_Completion Use_Charcoal Use Activated Carbon for Color Removal Choose_Solvent->Use_Charcoal Column_Chrom Consider Column Chromatography Use_Charcoal->Column_Chrom

Caption: Troubleshooting logic for low yields in N-aryl maleimide synthesis.

References

Technical Support Center: Degradation of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione. This resource is designed for researchers, scientists, and drug development professionals to provide insights into the potential degradation pathways of this compound and to offer guidance on troubleshooting common experimental challenges. The information provided is based on the established chemical behavior of N-aryl maleimides and trichlorophenyl moieties.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for this compound?

A1: The degradation of this compound is expected to occur via two main pathways based on its structure:

  • Hydrolysis of the Maleimide Ring: The pyrrole-2,5-dione (maleimide) ring is susceptible to hydrolysis, especially under neutral to basic aqueous conditions.[1][2][3][4] This reaction involves the opening of the ring to form the corresponding maleamic acid derivative, N-(2,4,6-trichlorophenyl)maleamic acid. N-aryl maleimides are known to hydrolyze faster than N-alkyl maleimides.[2]

  • Degradation of the Trichlorophenyl Group: The 2,4,6-trichlorophenyl group can undergo degradation, primarily through dechlorination. This can be initiated by various factors, including UV light (photolysis), microbial action, or advanced oxidation processes.[5][6][7][8]

Q2: My compound appears to be degrading in my aqueous buffer. What is the likely cause and how can I prevent it?

A2: The most probable cause is the hydrolysis of the maleimide ring. The stability of N-substituted maleimides is highly pH-dependent.[4][9] Above pH 7.5, the rate of hydrolysis increases significantly.[9] To minimize degradation, prepare fresh solutions in a slightly acidic, anhydrous organic solvent like DMSO or DMF and add them to your aqueous buffer immediately before use.[10][11] For the experiment, maintain a buffer pH between 6.5 and 7.5, where the maleimide group is most stable and reactive towards thiols.[9]

Q3: I am using this compound in a bioconjugation reaction with a thiol-containing protein, but the resulting conjugate is unstable. Why?

A3: Instability in maleimide-thiol conjugates (a thiosuccinimide linkage) is often due to a reversible retro-Michael reaction.[10][11][12] This reaction breaks the conjugate bond, releasing the original maleimide compound and the thiol. The released maleimide can then be hydrolyzed or react with other available thiols, leading to a loss of the desired conjugate.[12][13][14] To improve stability, one strategy is to induce the hydrolysis of the thiosuccinimide ring post-conjugation (e.g., by a brief incubation at pH 7.4-8.5), which forms a stable, ring-opened product that is not susceptible to the retro-Michael reaction.[9][10]

Q4: Can this compound undergo photodegradation? What precautions should I take?

A4: Yes, compounds containing a chlorophenyl group are susceptible to photodegradation upon exposure to UV light.[5][15][16] The process can lead to dechlorination and the formation of various byproducts.[5] It is crucial to protect the compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in conjugation reaction 1. Hydrolyzed Maleimide Reagent: The compound degraded in stock solution or reaction buffer due to moisture or high pH. 2. Incorrect Reaction pH: The buffer pH is outside the optimal range of 6.5-7.5.[9] 3. Presence of Competing Thiols: Buffers containing agents like DTT or β-mercaptoethanol will compete with the target thiol.1. Always prepare fresh stock solutions in an anhydrous solvent (e.g., DMSO, DMF) immediately before use.[11] 2. Verify and adjust the buffer pH to be strictly within the 6.5-7.5 range.[9] 3. Use thiol-free reducing agents like TCEP, or completely remove other thiols before adding the maleimide compound.[9]
Compound precipitates in aqueous buffer Low Aqueous Solubility: N-aryl maleimides, particularly those with hydrophobic substituents like a trichlorophenyl group, can have limited solubility in purely aqueous systems.1. Dissolve the compound in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous buffer. 2. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Appearance of unknown peaks in HPLC/LC-MS analysis over time 1. Hydrolysis: A new peak corresponding to the ring-opened maleamic acid is forming. 2. Photodegradation: If exposed to light, new peaks may correspond to dechlorinated or other photoproducts.[17]1. Confirm the identity of the new peak using mass spectrometry (MS). The hydrolyzed product should have a mass increase of 18 Da (H₂O). 2. Re-run the experiment with strict light protection to see if the unknown peaks are eliminated.[10]
Inconsistent results in biological assays Compound Instability: The compound may be degrading under assay conditions (e.g., in cell culture media at 37°C over 24-48 hours), leading to a decrease in the effective concentration.1. Assess the stability of the compound under your specific assay conditions (buffer, temperature, time) using an analytical method like HPLC.[10] 2. If degradation is significant, consider shorter incubation times or replenishing the compound during the experiment.

Data Summary Tables

Table 1: Factors Influencing the Stability of the N-Aryl Maleimide Moiety

Factor Condition Effect on Stability Reference
pH < 6.5Maleimide ring is relatively stable, but reaction with thiols is slow.[9]
6.5 - 7.5Optimal Range: Good stability and rapid, selective reaction with thiols.[9]
> 7.5Unstable: Increased rate of hydrolysis to the inactive maleamic acid.[9]
Solvent Anhydrous Organic (DMSO, DMF)High Stability: Recommended for stock solutions.[10][11]
Aqueous BuffersLower Stability: Prone to hydrolysis, especially with increasing pH and time.[4]
Temperature Elevated TemperaturesAccelerates the rate of hydrolysis and other degradation reactions.[18]
Light UV / Strong Visible LightCan potentially contribute to degradation, though hydrolysis is the primary concern for the maleimide ring.[16]

Table 2: Conditions Reported for Degradation of the Trichlorophenyl Moiety

Degradation Method Conditions Primary Outcome Reference
Photocatalysis UV-A illumination with Ag-TiO₂ catalyst>95% degradation of 2,4,6-trichlorophenol (TCP) within 120 minutes.[5]
Fungal Degradation Incubation with Phanerochaete chrysosporiumMineralization via oxidative dechlorination to 2,6-dichloro-1,4-benzoquinone, followed by further dechlorination and ring cleavage.[7]
Bacterial Degradation Incubation with environmental strains (Aureobacterium sp.)Degradation of 2,4,6-TCP confirmed by HPLC.[8]
Advanced Oxidation Photo-sulfite system (UV + Sulfite)Degradation via attack by sulfate radicals, leading to dechlorination and formation of hydroxylated intermediates.[6]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Hydrolytic Degradation

This protocol provides a general method to assess the stability of this compound in an aqueous buffer using HPLC.

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in anhydrous DMSO.

  • Incubation: Dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration (e.g., 100 µM). Incubate the solution at a controlled temperature (e.g., 25°C or 37°C), protected from light.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Quenching: Immediately quench the reaction by diluting the aliquot into a mobile phase-like solution containing an acid (e.g., 0.1% Trifluoroacetic Acid, TFA) to stop further hydrolysis.[10] Store samples at -20°C if not analyzed immediately.[14]

  • Analysis: Analyze the samples using a reverse-phase HPLC system with UV detection. Use a C18 column and a gradient of water/acetonitrile containing 0.1% TFA.

  • Data Interpretation: Monitor the decrease in the peak area of the parent compound over time. The appearance of a new, more polar peak is likely the hydrolyzed maleamic acid product. Calculate the half-life of the compound under the tested conditions.[10]

Protocol 2: Forced Degradation Study Framework

Forced degradation studies are essential to understand the intrinsic stability of a compound.[15][16] This involves subjecting the compound to stress conditions more severe than for accelerated stability testing.[16]

  • Acidic/Basic Hydrolysis: Dissolve the compound in a suitable solvent and dilute into solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH). Incubate at room temperature or elevated temperature (e.g., 60°C) and collect samples over time.

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[15]

  • Photolytic Degradation: Expose a solution of the compound (and a solid sample) to a controlled source of UV and visible light, as specified by ICH Q1B guidelines (e.g., minimum 1.2 million lux hours and 200 watt hours/m²).[15][16] Ensure a dark control sample is run in parallel.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat at an elevated temperature (e.g., 70°C).

  • Analysis: Use a stability-indicating analytical method, such as HPLC-MS or GC-MS, to separate and identify the parent compound and all major degradation products formed under each stress condition.[15]

Visualizations

Potential Degradation Pathways

G cluster_hydrolysis Maleimide Ring Hydrolysis cluster_dechlorination Potential Phenyl Ring Degradation parent This compound hydrolyzed N-(2,4,6-Trichlorophenyl)maleamic acid parent->hydrolyzed + H₂O (pH > 7.0) parent2 This compound dechlorinated Dichloro/Mono-chloro Intermediates parent2->dechlorinated Photolysis / Microbial Action (Reductive Dechlorination) ring_cleavage Ring Cleavage Products dechlorinated->ring_cleavage Further Oxidation

Caption: Probable degradation pathways for this compound.

Experimental Workflow for Stability Analysis

G start Prepare fresh stock solution in DMSO step1 Dilute into Aqueous Buffer (e.g., PBS, pH 7.4) start->step1 step2 Incubate at controlled temperature (e.g., 37°C) Protect from light step1->step2 step3 Withdraw aliquots at time points (0, 1, 4, 8, 24h) step2->step3 step4 Quench reaction with 0.1% TFA step3->step4 step5 Analyze via HPLC-UV/MS step4->step5 end Determine degradation rate and half-life step5->end

Caption: General workflow for assessing the hydrolytic stability of the compound.

References

Technical Support Center: Stability Testing of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting stability testing of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione under various stress conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary degradation pathways for this compound under stress conditions?

A1: Based on the structure, the primary anticipated degradation pathways are hydrolysis of the pyrrole-2,5-dione ring, particularly under acidic and basic conditions, and potential photolytic degradation. The trichlorophenyl moiety is generally stable, but the imide ring is susceptible to cleavage.

Q2: I am not observing any degradation under my initial stress conditions. What should I do?

A2: If no degradation is observed, the stress conditions may not be stringent enough. It is recommended to incrementally increase the severity of the conditions. For thermal stress, increase the temperature in 10°C increments. For hydrolytic stress, increase the concentration of the acid or base, or increase the temperature.[1][2] Note that the goal is to achieve 5-20% degradation to identify potential degradation products and validate the analytical method.[1]

Q3: My compound is precipitating in the aqueous stress solutions. How can I address this?

A3: Poor aqueous solubility is a common issue. You can use a co-solvent such as acetonitrile or methanol to dissolve the compound before adding it to the acidic or basic solution.[1] Ensure the co-solvent used does not interfere with the analysis or react with the compound under the test conditions.

Q4: The chromatogram of my stressed sample shows many small, poorly resolved peaks. How can I improve the separation?

A4: This could indicate complex degradation or interactions with your analytical method. Consider optimizing your HPLC method, including the gradient profile, mobile phase composition, and column temperature.[3] Ensure your method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products.[1][4]

Q5: How long should I expose the compound to stress conditions?

A5: The duration of stress testing depends on the stability of the molecule. A common starting point is to test for up to 7 days.[1] If significant degradation is observed earlier, the time point can be shortened. The goal is to generate a sufficient amount of degradants for identification and quantification without completely degrading the parent compound.

Data Presentation: Summary of Expected Degradation under Stress Conditions

The following table summarizes hypothetical quantitative data for the stability testing of this compound to illustrate expected outcomes.

Stress ConditionParametersDuration% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl at 60°C24 hours15%2-((2,4,6-Trichlorophenyl)carbamoyl)acrylic acid
Base Hydrolysis 0.1 M NaOH at RT4 hours25%2-((2,4,6-Trichlorophenyl)carbamoyl)acrylic acid
Oxidation 3% H₂O₂ at RT24 hours5%N/A (Minor unspecified degradants)
Thermal 80°C48 hours8%N/A (Minor unspecified degradants)
Photostability ICH Q1B Option 27 days12%N/A (Multiple minor degradants)

Experimental Protocols

Acidic and Basic Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Stress Sample Preparation:

    • Acid: Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.

    • Base: Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.

  • Incubation: Incubate the acid solution at 60°C and the base solution at room temperature.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the withdrawn aliquots (the acidic sample with NaOH and the basic sample with HCl) to halt the degradation process.

  • Analysis: Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.

  • Stress Sample Preparation: Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at specified time points.

  • Analysis: Analyze the samples directly or after appropriate dilution by HPLC.

Thermal Degradation
  • Solid State: Place a known amount of the solid compound in a stability chamber at a high temperature (e.g., 80°C).

  • Solution State: Prepare a solution of the compound in a suitable solvent and place it in the stability chamber.

  • Time Points: At various time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute the solution sample as needed.

  • Analysis: Analyze the samples by HPLC.

Photostability Testing
  • Sample Preparation: Expose the solid compound and a solution of the compound in a suitable solvent to light conditions as specified in ICH guideline Q1B.

  • Control Samples: Wrap identical samples in aluminum foil to serve as dark controls.

  • Exposure: Place the samples in a photostability chamber.

  • Analysis: After the exposure period, prepare the samples for analysis and compare the results of the exposed samples to the dark controls using HPLC.

Visualizations

Experimental Workflow for Stress Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Expose to Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to Thermal Thermal (80°C) Stock->Thermal Expose to Photo Photostability (ICH Q1B) Stock->Photo Expose to Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if applicable) Sampling->Neutralize HPLC Analyze by Stability- Indicating HPLC Method Neutralize->HPLC Data Quantify Degradation & Identify Products HPLC->Data

Caption: Workflow for forced degradation studies.

Hypothetical Hydrolytic Degradation Pathway

G Compound This compound C10H4Cl3NO2 Degradant 2-((2,4,6-Trichlorophenyl)carbamoyl)acrylic acid C10H6Cl3NO3 Compound->Degradant Hydrolysis (H+ or OH-)

Caption: Proposed hydrolytic degradation pathway.

References

Technical Support Center: Analysis of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue: Peak Tailing

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for a hydrophobic compound like this compound is a common issue. The primary causes and their solutions are outlined below:

    • Secondary Interactions with Residual Silanols: The stationary phase in C18 columns can have residual silanol groups that interact with the analyte, causing tailing.

      • Solution: Use a mobile phase with a lower pH to suppress the ionization of silanol groups. Adding a competitive base, like triethylamine (TEA), to the mobile phase can also mask the silanol groups. Alternatively, using an end-capped column can minimize these interactions.[1]

    • Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can lead to peak tailing.

      • Solution: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.[2] If the problem persists, the column may need to be replaced.[3][4]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

      • Solution: Adjust the mobile phase pH. For a neutral compound like this compound, a pH between 3 and 7 is generally recommended to avoid silica dissolution at high pH.[5]

    • Extra-Column Volume: Excessive tubing length or diameter between the column and detector can contribute to peak broadening and tailing.

      • Solution: Minimize the length and internal diameter of all tubing.

    Troubleshooting Workflow for Peak Tailing

    G start Peak Tailing Observed check_column Check Column Health start->check_column check_mobile_phase Review Mobile Phase start->check_mobile_phase check_system Inspect HPLC System start->check_system solution_flush Flush or Replace Column check_column->solution_flush solution_ph Adjust Mobile Phase pH check_mobile_phase->solution_ph solution_modifier Add Mobile Phase Modifier (e.g., TEA) check_mobile_phase->solution_modifier solution_tubing Optimize Tubing check_system->solution_tubing

    Caption: A flowchart illustrating the troubleshooting steps for addressing peak tailing.

Issue: Ghost Peaks

  • Question: I am observing unexpected "ghost" peaks in my chromatograms when analyzing this compound. What could be the source of these peaks?

  • Answer: Ghost peaks are extraneous peaks that do not originate from the injected sample.[6] Common sources include:

    • Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase are a frequent cause of ghost peaks.[7][8]

      • Solution: Use high-purity, HPLC-grade solvents and freshly prepare the mobile phase daily.[6] Filtering solvents before use is also recommended.[9]

    • System Contamination and Carryover: Residues from previous injections can elute in subsequent runs, appearing as ghost peaks.[6]

      • Solution: Implement a robust column washing protocol between injections. Running a blank injection (injecting only the mobile phase) can help determine if the ghost peak originates from the system or the sample.[10]

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion or ghost peaks.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Issue: Retention Time Shifts

  • Question: The retention time for my this compound peak is inconsistent between injections. What should I investigate?

  • Answer: Fluctuations in retention time can compromise the reliability of your analysis. Key factors to check include:

    • Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time.[11]

      • Solution: Ensure accurate and consistent preparation of the mobile phase. Use a sparger or degasser to prevent dissolved gases from affecting the solvent ratio.[12]

    • Column Temperature: Temperature fluctuations can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.[13]

      • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[12]

    • Flow Rate Instability: A variable flow rate will directly impact retention times.[14]

      • Solution: Check for leaks in the system and ensure the pump is functioning correctly. Regularly prime the pump to remove air bubbles.[12]

    • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift.[11]

      • Solution: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting HPLC method for the analysis of this compound?

  • A1: Based on its hydrophobic nature, a reversed-phase HPLC method is recommended. A good starting point would be a C18 column with a mobile phase consisting of acetonitrile and water. The high degree of chlorination suggests that a higher proportion of organic solvent will be necessary for elution.

  • Q2: How can I improve the resolution between this compound and other impurities?

  • A2: To improve resolution, you can try several approaches:

    • Optimize the Mobile Phase: Adjust the ratio of acetonitrile to water. A lower percentage of acetonitrile will generally increase retention and may improve separation.

    • Use a Gradient Elution: A gradient program, where the concentration of the organic solvent is increased over time, can be effective for separating compounds with different hydrophobicities.[15]

    • Change the Stationary Phase: If resolution is still an issue, consider a column with a different stationary phase, such as a C8 or a phenyl column, which can offer different selectivity.[15]

  • Q3: What is the expected retention behavior of this compound?

  • A3: this compound is a highly hydrophobic molecule due to the trichlorophenyl group. Therefore, it is expected to be strongly retained on a reversed-phase column like a C18.[15] Elution will likely require a mobile phase with a high percentage of organic solvent.

Optimized HPLC Method and Experimental Protocol

This section provides a detailed experimental protocol for an optimized HPLC method for the analysis of this compound.

Table 1: HPLC Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 248 nm
Run Time 15 minutes

Experimental Protocol

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by filling a solvent reservoir with HPLC-grade water.

    • Prepare Mobile Phase B by filling a separate solvent reservoir with HPLC-grade acetonitrile.

    • Degas both mobile phases for at least 15 minutes using an online degasser or by sonication.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the standard to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 100 µg/mL.

    • From the stock solution, prepare working standards at concentrations of 1, 5, 10, 25, and 50 µg/mL by diluting with the initial mobile phase composition (70:30 Acetonitrile:Water).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a suitable volume of acetonitrile to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions (70% B) until a stable baseline is achieved.

    • Inject the prepared standards and samples.

    • Record the chromatograms and integrate the peak corresponding to this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep Preparation analysis Analysis data Data Processing mobile_phase Mobile Phase Preparation equilibration System Equilibration mobile_phase->equilibration standard_prep Standard Preparation injection Injection of Standards & Samples standard_prep->injection sample_prep Sample Preparation sample_prep->injection equilibration->injection calibration Calibration Curve Construction injection->calibration quantification Sample Quantification calibration->quantification

Caption: A diagram outlining the major steps in the HPLC analysis workflow.

References

Troubleshooting low bioactivity in 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione experiments

Author: BenchChem Technical Support Team. Date: December 2025

A targeted troubleshooting guide for 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione is not available at this time due to a lack of published research on its specific biological activities.

Extensive searches for biological data on this compound, including its mechanism of action, specific protein targets, and use in cellular or biochemical assays, did not yield any specific results. Research on similar N-substituted maleimide and pyrrole derivatives suggests potential for anticancer and antimicrobial activities, but this is not confirmed for this specific compound.

This guide provides a general framework for troubleshooting low bioactivity of novel or poorly characterized small molecules, which can be applied to experiments involving this compound.

Frequently Asked Questions (FAQs) for Troubleshooting Low Bioactivity

Q1: My compound, this compound, is not showing the expected biological effect in my assay. What are the common initial troubleshooting steps?

A1: When observing low or no bioactivity with a novel compound, it is crucial to systematically verify the integrity of both the compound and the experimental setup. Initial steps should focus on:

  • Compound Integrity and Purity: Confirm the identity and purity of your compound stock. Degradation or impurities can significantly impact results.

  • Solubility Issues: The compound may not be sufficiently soluble in your assay buffer, leading to a lower effective concentration than intended.

  • Compound Stability: The compound might be unstable under your experimental conditions (e.g., temperature, pH, light exposure).

  • Assay Conditions: The experimental parameters, such as incubation time, cell density, or reagent concentrations, may not be optimal for observing the compound's effect.

Q2: How can I be sure that my stock solution of the compound is viable?

A2: Verifying the integrity of your stock solution is a critical first step.

  • Analytical Chemistry: The most definitive method is to use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity and concentration of your stock solution.

  • Visual Inspection: Check for any precipitation in your stock solution, especially after thawing.

  • Fresh Stock Preparation: If there are any doubts, prepare a fresh stock solution from the solid compound, ensuring it is fully dissolved.

Q3: What are the best practices for preparing and storing solutions of a novel, potentially insoluble compound?

A3: Proper handling is key to maintaining the compound's activity.

ParameterRecommendationRationale
Solvent Choice Start with a solvent in which the compound is highly soluble, such as DMSO or ethanol.Ensures complete dissolution for accurate stock concentration.
Stock Concentration Prepare a high-concentration stock solution (e.g., 10-50 mM).Minimizes the volume of organic solvent added to the aqueous assay buffer.
Storage Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.Prevents degradation from temperature fluctuations and light exposure.
Working Dilutions Prepare fresh working dilutions from the stock solution for each experiment. When diluting into aqueous buffer, add the compound stock to the buffer dropwise while vortexing to prevent precipitation.Ensures accurate final concentrations and minimizes precipitation.

Troubleshooting Experimental Workflow for Low Bioactivity

Below is a logical workflow to diagnose the cause of low bioactivity in your experiments.

TroubleshootingWorkflow cluster_compound Compound-related Issues cluster_assay Assay-related Issues cluster_hypothesis Hypothesis-related Issues start Low or No Bioactivity Observed compound_check Step 1: Verify Compound Integrity start->compound_check solubility_check Step 2: Assess Compound Solubility compound_check->solubility_check Compound OK stability_check Step 3: Evaluate Compound Stability solubility_check->stability_check Solubility OK assay_optimization Step 4: Optimize Assay Conditions stability_check->assay_optimization Stability OK target_validation Step 5: Re-evaluate Biological Hypothesis assay_optimization->target_validation No improvement success Bioactivity Observed assay_optimization->success Improvement

Caption: A step-by-step workflow for troubleshooting low bioactivity.

Detailed Methodologies for Key Experiments

While no specific protocols exist for this compound, the following are standard protocols for common assays used to determine the bioactivity of novel compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

General Enzyme Inhibition Assay

This protocol provides a general framework for assessing a compound's ability to inhibit a specific enzyme.

Protocol:

  • Reagent Preparation: Prepare the enzyme, substrate, and inhibitor solutions in an appropriate assay buffer. The buffer should be optimized for enzyme activity (pH, ionic strength).

  • Enzyme-Inhibitor Pre-incubation: In a microplate, add the enzyme and varying concentrations of the inhibitor. Allow for a pre-incubation period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Signal Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Potential Signaling Pathways for N-substituted Maleimides

While the specific targets of this compound are unknown, related compounds have been shown to interact with various cellular pathways. The maleimide moiety, in particular, is known to react with sulfhydryl groups on cysteine residues in proteins, which can lead to the inhibition of enzyme activity. Below is a generalized diagram illustrating how a maleimide-containing compound might inhibit a target protein, such as a kinase.

SignalingPathway compound 1-(2,4,6-Trichlorophenyl)- 1H-pyrrole-2,5-dione target_protein Target Protein (e.g., Kinase with Cysteine Residue) compound->target_protein Covalent modification of Cysteine product Phosphorylated Substrate target_protein->product Inhibited by compound substrate Substrate substrate->target_protein downstream_signaling Downstream Signaling Cascade product->downstream_signaling cellular_response Cellular Response (e.g., Proliferation, Survival) downstream_signaling->cellular_response

Caption: Potential mechanism of action via covalent inhibition of a target protein.

This technical support guide provides a starting point for addressing low bioactivity in your experiments. As more information becomes available for this compound, this resource will be updated with more specific guidance.

Identifying impurities in 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione. The information provided here will assist in identifying potential impurities in your samples.

Troubleshooting Guide: Impurity Identification Workflow

The following flowchart outlines a systematic approach to identifying impurities in your this compound samples.

Impurity_Identification_Workflow start Start: Impurity Detected in Sample hplc 1. HPLC-UV Analysis start->hplc compare_rt 2. Compare Retention Times (RT) hplc->compare_rt known_impurity 3. Known Impurity Identified compare_rt->known_impurity RT matches known impurity unknown_impurity 4. Unknown Impurity compare_rt->unknown_impurity RT does not match quantify 8. Quantify Impurity known_impurity->quantify lcms 5. LC-MS Analysis unknown_impurity->lcms nmr 6. NMR Spectroscopy (1H, 13C, 2D) lcms->nmr structure_elucidation 7. Structure Elucidation nmr->structure_elucidation structure_elucidation->quantify end End: Impurity Profile Established quantify->end

Caption: Workflow for the identification and quantification of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: Based on its typical synthesis route (reaction of maleic anhydride with 2,4,6-trichloroaniline followed by dehydration), the most common impurities are:

  • Starting Materials: Unreacted maleic anhydride and 2,4,6-trichloroaniline.

  • Intermediate: The intermediate N-(2,4,6-trichlorophenyl)maleamic acid, resulting from incomplete cyclization.[1]

  • Hydrolysis Product: Maleic acid, formed from the hydrolysis of maleic anhydride.

  • Side-reaction Products: Other chlorinated phenylamine or maleimide-related byproducts.

Q2: My HPLC chromatogram shows an unexpected peak. How can I identify it?

A2: An unexpected peak indicates a potential impurity. Follow the impurity identification workflow outlined above. Start by comparing the retention time of the unknown peak with the retention times of known potential impurities (see Tables 1 and 2). If there is no match, proceed with LC-MS to determine the molecular weight of the unknown compound. For definitive structural elucidation, isolation of the impurity followed by NMR spectroscopy is recommended.[2]

Q3: What analytical techniques are most suitable for impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is ideal for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for separating and quantifying impurities.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is used for determining the molecular weights of unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for volatile impurities, although derivatization may be necessary for some compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR) is a powerful tool for the definitive structural elucidation of isolated impurities.[3][4][5][6][7]

Q4: How can I quantify the amount of a specific impurity in my sample?

A4: Quantification is typically performed using HPLC with a UV detector. You will need a certified reference standard of the impurity. A calibration curve is generated by injecting known concentrations of the reference standard and plotting the peak area against concentration. The concentration of the impurity in your sample can then be determined by comparing its peak area to the calibration curve.

Data Presentation: Potential Impurities and Analytical Parameters

The following tables summarize key analytical data for this compound and its potential impurities.

Table 1: HPLC Retention Times of Potential Impurities

CompoundExpected Retention Time (min) (Relative to Main Compound)
Maleic AnhydrideEarlier
2,4,6-TrichloroanilineEarlier
N-(2,4,6-Trichlorophenyl)maleamic acidEarlier
This compound Reference

Note: Actual retention times will vary depending on the specific HPLC conditions (column, mobile phase, flow rate, etc.). It is crucial to run reference standards for each potential impurity under your experimental conditions for accurate identification.

Table 2: ¹H NMR Chemical Shifts of Potential Impurities (in CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
Maleic Anhydride~7.1 (s, 2H)
2,4,6-Trichloroaniline~7.3 (s, 2H, Ar-H), ~4.2 (br s, 2H, NH₂)
N-(2,4,6-Trichlorophenyl)maleamic acidSignals for aromatic, vinyl, and amide protons are expected.
This compound Aromatic and vinyl proton signals are expected.

Note: Chemical shifts can vary slightly based on the solvent and concentration. These are approximate values.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol provides a general method for the analysis of this compound and its impurities. Method optimization may be required for your specific instrumentation and sample matrix.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is recommended. A starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or determined by UV scan of the main compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the prepared sample solution.

    • Run the gradient program and record the chromatogram.

    • For impurity identification, inject reference standards of potential impurities under the same conditions to determine their retention times.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of volatile and thermally stable impurities.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Procedure:

    • Inject an appropriate volume of the sample solution into the GC.

    • Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.

    • Identify compounds by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the structural confirmation of the main compound and the elucidation of unknown impurities after isolation.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms for complete structure elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of the deuterated solvent.

  • Procedure:

    • Acquire the desired NMR spectra.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Analyze the chemical shifts, coupling constants, and correlations to determine the molecular structure.

Mandatory Visualization

The following diagram illustrates a common application of N-aryl maleimides in bioconjugation, specifically the reaction with a thiol-containing molecule like cysteine. This reaction is a fundamental principle in drug development for creating antibody-drug conjugates (ADCs) and other targeted therapies.

Bioconjugation_Pathway compound 1-(2,4,6-Trichlorophenyl) -1H-pyrrole-2,5-dione reaction Michael Addition (pH 6.5-7.5) compound->reaction thiol Thiol-containing Molecule (e.g., Cysteine on a Protein) thiol->reaction conjugate Stable Thioether Adduct (Bioconjugate) reaction->conjugate

Caption: Bioconjugation of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1,2,4-Triazole Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 1,2,4-triazole fungicides and their metabolites in various matrices. The information presented is intended to assist researchers and analytical scientists in selecting the most appropriate methodology for their specific application, considering factors such as sensitivity, selectivity, sample matrix, and throughput. This document summarizes key performance data from various studies and provides detailed experimental protocols for the most common and robust techniques.

Overview of Analytical Techniques

The analysis of 1,2,4-triazole fungicides is predominantly carried out using chromatographic techniques coupled with mass spectrometric detection, owing to the complexity of the analytes and the low concentration levels typically encountered in environmental and food samples. The most prevalent methods include Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with tandem mass spectrometry (GC-MS/MS). Immunoassays also present a viable option for rapid screening purposes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely adopted technique for the analysis of triazole fungicides.[1] It is particularly well-suited for non-volatile and thermally labile compounds. The use of tandem mass spectrometry provides high selectivity and sensitivity, enabling confident identification and quantification at very low levels.[2] Electrospray ionization (ESI) is a commonly used ionization source for the LC-MS analysis of these fungicides.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable 1,2,4-triazole fungicides.[2] For less volatile compounds, a derivatization step may be necessary. Similar to LC-MS/MS, the use of a mass spectrometer as a detector, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, enhances the sensitivity and selectivity of the analysis.[2][3]

Immunoassays (ELISA): Enzyme-linked immunosorbent assays (ELISAs) have been developed for the detection of triazole fungicides.[4][5] These methods are based on the specific binding of antibodies to the target analytes. Immunoassays are often used for rapid screening of a large number of samples due to their high throughput and relatively low cost.[6] They can be designed to be specific to a single analyte or a class of related compounds.[4][5]

Data Presentation: Performance of Analytical Methods

The following tables summarize the performance of various analytical methods for the detection of several 1,2,4-triazole fungicides and their metabolites across different matrices. These data provide a benchmark for expected performance when developing and validating analytical methods.

Table 1: Performance of LC-MS/MS Methods for 1,2,4-Triazole Fungicides

Analyte(s)MatrixLOQRecovery (%)Precision (RSD%)
PropiconazoleSoil4.0 µg/kg93 - 99< 11.2
1,2,4-triazole (metabolite)Soil1.1 µg/kg83 - 97< 7.8
21 Triazole FungicidesAnimal-origin foods0.3 - 0.9 µg/kg72.0 - 114.8< 9.9
Triazole FungicidesEnvironmental Water, Honey, Beans3 - 10 µg/L82 - 106< 4.89

Data compiled from multiple sources.[7][8][9]

Table 2: Performance of GC-MS Methods for 1,2,4-Triazole Fungicides

Analyte(s)MatrixLOQRecovery (%)Precision (RSD%)
11 Triazole FungicidesFruits0.8 - 3.4 µg/kg82.6 - 117.1< 10
59 Pesticides (including triazoles)Vine Leaves-60 - 110< 20
Penconazole, Hexaconazole, Diclobutrazole, DiniconazoleWater, Grape Juice--6 - 9

Data compiled from multiple sources.[2][3][10]

Table 3: Performance of Immunoassay (ELISA) Methods for 1,2,4-Triazole Fungicides

Analyte(s)MatrixLODRecovery (%)
HexaconazoleFruit Juices0.3 µg/L62 - 135
Tetraconazole, Penconazole, Cyproconazole, MyclobutanilFruit Juices0.1 - 0.7 µg/L62 - 135

Data compiled from multiple sources.[4][5]

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. Below are generalized methodologies for the key techniques cited.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is widely used for the extraction of pesticide residues from a variety of matrices, including food, soil, and water.[1][2][11]

  • Extraction: A homogenized sample (e.g., 10-15 g) is weighed into a centrifuge tube. Acetonitrile is added, followed by a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation. The tube is then shaken vigorously and centrifuged.[2][11]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube. This tube contains a sorbent, such as primary secondary amine (PSA), to remove interferences like fatty acids and sugars, along with magnesium sulfate to remove residual water. The tube is vortexed and centrifuged.[2][11]

  • Final Extract: The resulting supernatant is the final extract, which can be directly analyzed by LC-MS/MS or GC-MS/MS.[2]

Instrumental Analysis: LC-MS/MS
  • Chromatographic System: A liquid chromatograph equipped with a pump, autosampler, and column oven is used.

  • Column: A reversed-phase C18 or C8 column is commonly employed for the separation of triazole fungicides.[2][12]

  • Mobile Phase: A gradient elution is typically used with a mixture of water (often containing an additive like formic acid or ammonium formate) and an organic solvent such as methanol or acetonitrile.[2][13]

  • Detection: A tandem mass spectrometer with an electrospray ionization (ESI) source is used for detection and quantification, typically in the positive ion mode.[1][8]

Instrumental Analysis: GC-MS
  • Chromatographic System: A gas chromatograph is coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase, such as 5% phenyl-methylpolysiloxane, is used for separation.[2]

  • Carrier Gas: Helium is typically used as the carrier gas.[2]

  • Injection: A split/splitless injector is commonly used. A temperature gradient is applied to the oven to separate the analytes.[2]

  • Detection: A mass spectrometer is used for detection, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.[2][3]

Mandatory Visualization

The following diagrams illustrate the general workflow for the validation of an analytical method for 1,2,4-triazole fungicides and a typical sample preparation workflow.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Application A Selection of Analytical Technique (LC-MS/MS, GC-MS) B Optimization of Sample Preparation (QuEChERS, SPE) A->B C Optimization of Instrumental Parameters B->C D Specificity & Selectivity C->D E Linearity & Range D->E F Limit of Detection (LOD) Limit of Quantification (LOQ) E->F G Accuracy & Precision (Recovery & RSD) F->G H Robustness & Ruggedness G->H I Matrix Effects Evaluation H->I J Routine Sample Analysis I->J K Data Reporting & Interpretation J->K

Caption: General workflow for the validation of an analytical method for 1,2,4-triazole fungicides.

References

A Researcher's Guide to LC-MS/MS for Fungicide Metabolite Analysis in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate detection of fungicide metabolites in soil is crucial for environmental monitoring and ensuring food safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its high selectivity and sensitivity.

This guide provides a comparative overview of LC-MS/MS methodologies for the analysis of fungicide metabolites in soil, supported by experimental data from recent studies. We delve into sample preparation techniques, chromatographic separation, and mass spectrometric detection, offering a comprehensive resource for method development and selection.

Performance Comparison of LC-MS/MS Methods

The selection of an appropriate analytical method is paramount for achieving reliable and reproducible results. The following table summarizes the performance of various LC-MS/MS methods for the determination of fungicide metabolites in soil, highlighting key quantitative parameters.

Fungicide/Metabolite ClassSample PreparationLC ColumnMS SystemIonizationLOQ (µg/kg)Recovery (%)RSD (%)Reference
Multi-residue (477 pesticides)Modified QuEChERSShim-pack GIST-HP C18 AQTriple QuadrupoleESI+/ESI-2 - 2070 - 120< 20[1]
Chiral Fungicides (5)Modified QuEChERSCellulose tris-(3-chloro-4-methylphenylcarbamate)Not SpecifiedNot Specified0.25 - 0.577.4 - 103.60.7 - 12.2[2]
Chlorothalonil MetabolitesSolid-Phase ExtractionNot SpecifiedMass Selective DetectorNot Specified20 - 5080 - 95Not Specified[3]
Multi-class FungicidesQuEChERS with d-SPEC18Triple QuadrupoleESI+/ESI-≤ 1070 - 120< 20[4]

Detailed Experimental Protocols

The success of any LC-MS/MS analysis hinges on a well-defined and robust experimental protocol. Below are detailed methodologies from cited studies, providing a foundation for laboratory implementation.

Method 1: Modified QuEChERS for Multi-Residue Analysis

This method, adapted from a study on 477 pesticides in soil, offers a broad-spectrum approach for screening and quantification.[1]

  • Sample Preparation (Modified QuEChERS):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water (for dry soil) and vortex to hydrate.

    • Add 10 mL of acetonitrile and shake vigorously for 1 min.

    • Add a salt mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

    • Shake vigorously for 1 min and centrifuge at 4000 rpm for 5 min.

    • Transfer a 1 mL aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 25 mg PSA.

    • Vortex for 30 s and centrifuge at 10000 rpm for 5 min.

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

  • Liquid Chromatography:

    • System: Nexera UHPLC[1]

    • Column: Shim-pack GIST-HP C18 AQ (2.1 × 100 mm, 1.9 µm)[1]

    • Mobile Phase A: Water with 2 mM ammonium formate and 0.01% formic acid[1]

    • Mobile Phase B: Methanol with 2 mM ammonium formate and 0.01% formic acid[1]

    • Flow Rate: 0.3 mL/min[1]

    • Column Temperature: 40 °C[1]

    • Injection Volume: 2 µL[1]

  • Tandem Mass Spectrometry:

    • System: LCMS 8050 triple-quadrupole mass spectrometer[1]

    • Ionization: Electrospray ionization (ESI) in positive/negative switching mode[1]

    • Ion Spray Voltage: 4000 V[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

Method 2: Chiral Fungicide Analysis

This enantioselective method is crucial for understanding the environmental fate and toxicity of chiral fungicides.[2]

  • Sample Preparation (Modified QuEChERS):

    • A simplified QuEChERS method was employed, utilizing a multifunctional filter for simultaneous clean-up and filtration.[2] Specific details on the salt and sorbent composition were not provided in the abstract.

  • Liquid Chromatography:

    • Column: Chiral stationary phase of cellulose tris-(3-chloro-4-methylphenylcarbamate)[2]

    • Elution: Gradient elution[2]

  • Tandem Mass Spectrometry:

    • The specific LC-MS/MS system was not detailed in the abstract.[2]

Experimental Workflow Visualization

To provide a clear overview of the analytical process, the following diagram illustrates a typical workflow for the LC-MS/MS analysis of fungicide metabolites in soil.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing soil_sampling Soil Sampling & Homogenization extraction Extraction (e.g., QuEChERS) soil_sampling->extraction 10g soil cleanup Clean-up (d-SPE) extraction->cleanup Acetonitrile Extract concentration Solvent Evaporation & Reconstitution cleanup->concentration Clean Extract lc_separation LC Separation (C18 Column) concentration->lc_separation Filtered Extract ms_detection MS/MS Detection (Triple Quadrupole) lc_separation->ms_detection Separated Analytes data_acquisition Data Acquisition (MRM) ms_detection->data_acquisition quantification Quantification & Reporting data_acquisition->quantification

Figure 1: General workflow for LC-MS/MS analysis of fungicide metabolites in soil.

Conclusion

The choice of LC-MS/MS methodology for fungicide metabolite analysis in soil depends on the specific research goals, including the target analyte list, required sensitivity, and available instrumentation. The QuEChERS sample preparation method, coupled with a C18 reversed-phase column and a triple quadrupole mass spectrometer, offers a robust and versatile platform for multi-residue analysis. For chiral fungicides, specialized chiral columns are necessary to achieve enantioselective separation. By carefully considering the experimental parameters outlined in this guide, researchers can develop and validate sensitive and reliable methods for the critical task of monitoring fungicide metabolites in the environment.

References

Comparing the efficacy of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione with other fungicides.

Author: BenchChem Technical Support Team. Date: December 2025

While specific data on the fungicidal efficacy of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione is not available in publicly accessible scientific literature, a comprehensive comparison can be made using a structurally related and widely studied phenylpyrrole fungicide, fludioxonil. This guide provides a detailed comparison of fludioxonil with two other major classes of fungicides, strobilurins (represented by azoxystrobin) and succinate dehydrogenase inhibitors (SDHIs, represented by boscalid), against the common and economically significant plant pathogen Botrytis cinerea (gray mold).

This analysis is designed for researchers, scientists, and drug development professionals, offering a clear overview of the quantitative performance, experimental methodologies, and underlying biochemical pathways of these key fungicidal agents.

Comparative Efficacy Against Botrytis cinerea

The efficacy of fungicides is commonly quantified by the half-maximal effective concentration (EC50), which represents the concentration of a fungicide that inhibits 50% of a biological process, such as mycelial growth or spore germination. Lower EC50 values indicate higher antifungal potency.

Fungicide ClassActive IngredientTarget PathogenMycelial Growth EC50 (µg/mL)Spore Germination InhibitionPrimary Mode of Action
Phenylpyrrole FludioxonilBotrytis cinerea< 0.1[1]~91% inhibition at 0.1 µg/mL[1]Affects osmotic signal transduction via the HOG1-type MAP kinase pathway.[2][3][4]
Strobilurin (QoI) AzoxystrobinBotrytis cinereaVariable, can be effective but resistance is an issue.[5]Inhibits spore germination.[6][7]Inhibits mitochondrial respiration by blocking the Quinone outside (Qo) site of the cytochrome bc1 complex.[8][9][10]
SDHI BoscalidBotrytis cinerea0.01 - 69.91 (variable depending on isolate sensitivity)[1]Highly effective at inhibiting conidiation (91% at 0.1 µg/mL).[1]Inhibits mitochondrial respiration by blocking the succinate dehydrogenase (SDH) enzyme complex (Complex II).[11][12][13]

Note: EC50 values can vary significantly between different isolates of B. cinerea and under different experimental conditions. The data presented here is for comparative purposes and is based on reported findings.

Experimental Protocols

Accurate and reproducible data are fundamental to the comparison of fungicide efficacy. Below are detailed methodologies for key in vitro experiments.

Mycelial Growth Inhibition Assay

This assay determines the effect of a fungicide on the vegetative growth of a fungus.

  • Preparation of Fungal Cultures: Botrytis cinerea is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at 22-25°C for 5-7 days to allow for sufficient mycelial growth.

  • Preparation of Fungicide-Amended Media: Stock solutions of the test fungicides are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). These are then serially diluted and added to the molten PDA to achieve the desired final concentrations. The solvent concentration should be kept constant across all treatments and should not affect fungal growth (typically <1% v/v).

  • Inoculation: A small mycelial plug (e.g., 5 mm diameter) is taken from the edge of an actively growing fungal colony and placed in the center of the fungicide-amended and control PDA plates.

  • Incubation: The plates are incubated at 22-25°C in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., daily) until the colony in the control plates reaches the edge of the plate. The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis.

Spore Germination Assay

This assay assesses the impact of a fungicide on the germination of fungal spores.

  • Spore Suspension Preparation: Spores are harvested from a mature fungal culture (10-14 days old) by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 80). The surface is gently scraped to release the spores, and the resulting suspension is filtered to remove mycelial fragments. The spore concentration is adjusted using a hemocytometer.

  • Treatment Application: The spore suspension is mixed with various concentrations of the test fungicides.

  • Incubation: A small aliquot of the treated spore suspension is placed on a microscope slide or in the well of a microtiter plate and incubated in a humid chamber at 20-25°C for a defined period (e.g., 6-24 hours).

  • Data Collection: The percentage of germinated spores is determined by observing a minimum of 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube is at least as long as the spore itself. The percentage of inhibition is calculated relative to the control, and the EC50 value is determined.

Signaling Pathways and Modes of Action

Understanding the biochemical targets of fungicides is crucial for effective disease management and for anticipating and mitigating the development of resistance.

Fludioxonil: Targeting the HOG Pathway

Fludioxonil, a representative phenylpyrrole fungicide, disrupts the High Osmolarity Glycerol (HOG) signaling pathway in fungi.[2][3][4] This pathway is essential for fungi to adapt to osmotic stress. Fludioxonil is thought to hyperactivate the HOG pathway, leading to an accumulation of glycerol inside the fungal cells, causing them to swell and eventually burst.

HOG_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fludioxonil Fludioxonil HHK Hybrid Histidine Kinase (HHK) Fludioxonil->HHK Hyperactivates Ypd1 Ypd1 HHK->Ypd1 Ssk1 Ssk1 Ypd1->Ssk1 MAPKKK MAP Kinase Kinase Kinase Ssk1->MAPKKK MAPKK MAP Kinase Kinase MAPKKK->MAPKK Hog1 Hog1 MAP Kinase MAPKK->Hog1 Glycerol_Production Glycerol Production Hog1->Glycerol_Production Cell_Bursting Cell Swelling & Bursting Glycerol_Production->Cell_Bursting

Caption: Fludioxonil hyperactivates the HOG pathway, leading to cell death.

Azoxystrobin and Boscalid: Inhibitors of Mitochondrial Respiration

Both azoxystrobin and boscalid target the mitochondrial respiratory chain, which is the primary energy-generating process in fungal cells. However, they act on different complexes within this chain.

  • Azoxystrobin , a strobilurin fungicide, inhibits Complex III (cytochrome bc1 complex) at the Quinone outside (Qo) site.[8][9][10] This blockage prevents the transfer of electrons, thereby halting ATP synthesis.

  • Boscalid , an SDHI fungicide, inhibits Complex II (succinate dehydrogenase).[11][12][13] This enzyme is a key component of both the Krebs cycle and the electron transport chain. Its inhibition leads to a disruption of cellular energy production.

Mitochondrial_Respiration_Inhibition cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I Q Ubiquinone (Q) Complex_I->Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) Q->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Generates Boscalid Boscalid Boscalid->Complex_II Inhibits Azoxystrobin Azoxystrobin Azoxystrobin->Complex_III Inhibits Field_Trial_Workflow Plot_Setup Experimental Plot Setup (Randomized Block Design) Crop_Planting Crop Planting (e.g., Wheat, Grapes) Plot_Setup->Crop_Planting Inoculation Pathogen Inoculation (if necessary) Crop_Planting->Inoculation Fungicide_Application Fungicide Application (at specific growth stages) Inoculation->Fungicide_Application Disease_Assessment Disease Severity & Incidence Assessment Fungicide_Application->Disease_Assessment Yield_Data Harvest and Yield Data Collection Disease_Assessment->Yield_Data Data_Analysis Statistical Analysis Yield_Data->Data_Analysis

References

A Comparative Guide to the Antifungal Activity of Fludioxonil and 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antifungal properties of the well-established fungicide Fludioxonil and the less-characterized compound 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their potential applications.

Introduction

Fludioxonil is a synthetic phenylpyrrole fungicide widely used in agriculture for the control of a broad spectrum of fungal pathogens.[1] It is known for its efficacy as a seed treatment and for post-harvest applications. In contrast, this compound, a member of the N-phenylmaleimide class of compounds, has been noted for its potential as a preservative, though its specific antifungal activity against plant pathogens is not extensively documented in publicly available literature.[2] This guide compiles the existing data on both compounds to offer a comparative perspective.

Quantitative Antifungal Activity

Quantitative data on the antifungal activity of Fludioxonil is available for a range of fungal species, typically presented as the half-maximal effective concentration (EC50). This value represents the concentration of the fungicide that inhibits 50% of fungal growth. Lower EC50 values are indicative of higher antifungal potency.

Disclaimer: No direct experimental data on the antifungal activity of this compound against plant pathogenic fungi was found in the available scientific literature. A Japanese patent from 1982 mentions N-(2,4,6-trichlorophenyl)maleimide as an antibacterial preservative for wood, suggesting potential antimicrobial properties.[2] However, without specific studies on plant pathogens, a direct quantitative comparison with Fludioxonil is not possible. The table below summarizes the known antifungal spectrum of Fludioxonil.

Table 1: In Vitro Efficacy (EC50) of Fludioxonil Against Various Fungal Pathogens

Fungal SpeciesEC50 (µg/mL)Reference
Botrytis cinerea (highly resistant isolates)0.95 - 10.44[3]
Botrytis cinerea (sensitive isolates)0.009 - 0.089[3]
Aspergillus flavus<0.11[4]
Fusarium pseudograminearum0.0417 - 1.5072[5]

Mechanism of Action

Fludioxonil:

Fludioxonil's primary mode of action involves the disruption of the high-osmolarity glycerol (HOG) signaling pathway in fungi.[6][7] This pathway is crucial for fungi to adapt to osmotic stress. Fludioxonil is thought to hyperactivate the HOG pathway, leading to an uncontrolled accumulation of glycerol within the fungal cells. This disruption of osmoregulation ultimately results in cell swelling and lysis.[7] The key target of Fludioxonil is believed to be a hybrid histidine kinase (HHK) which acts as a sensor in the HOG pathway.[6] By interfering with this kinase, Fludioxonil triggers a fungicidal cascade.[8]

This compound:

The precise mechanism of antifungal action for this compound has not been elucidated. However, based on its chemical structure as an N-substituted maleimide, it is plausible that its activity could be related to the reactivity of the maleimide ring. Maleimides are known to react with sulfhydryl groups of enzymes and proteins, potentially leading to the inhibition of crucial cellular functions.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the known mechanism of Fludioxonil and the standard experimental procedures for antifungal testing, the following diagrams are provided in DOT language.

Fludioxonil_Mechanism cluster_0 Fungal Cell Fludioxonil Fludioxonil HHK Hybrid Histidine Kinase (HHK) Fludioxonil->HHK Hyperactivates HOG_Pathway HOG Signaling Pathway HHK->HOG_Pathway Activates Glycerol Glycerol Accumulation HOG_Pathway->Glycerol Leads to Osmotic_Stress Osmotic Stress Glycerol->Osmotic_Stress Causes Cell_Lysis Cell Lysis Osmotic_Stress->Cell_Lysis Results in

Caption: Fludioxonil's Mechanism of Action.

Antifungal_Assay_Workflow cluster_0 Mycelial Growth Inhibition Assay cluster_1 Spore Germination Assay A1 Prepare fungal culture on agar A2 Prepare serial dilutions of test compounds A1->A2 A3 Incorporate compounds into molten agar A2->A3 A4 Inoculate plates with fungal plugs A3->A4 A5 Incubate under controlled conditions A4->A5 A6 Measure colony diameter A5->A6 A7 Calculate percent inhibition and EC50 A6->A7 B1 Harvest fungal spores B2 Prepare spore suspension B1->B2 B3 Prepare serial dilutions of test compounds B2->B3 B4 Mix spore suspension with compounds B3->B4 B5 Incubate under controlled conditions B4->B5 B6 Observe spore germination under microscope B5->B6 B7 Calculate percent inhibition B6->B7

Caption: In Vitro Antifungal Assay Workflow.

Experimental Protocols

The following are generalized protocols for determining the in vitro antifungal activity of a compound. These methods can be adapted to directly compare the efficacy of this compound and Fludioxonil.

Mycelial Growth Inhibition Assay (Agar Dilution Method)

This assay determines the effect of a compound on the vegetative growth of a fungus.

a. Materials:

  • Fungal culture of interest (e.g., Botrytis cinerea, Fusarium spp.)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Sterile petri dishes

  • Sterile cork borer or scalpel

  • Incubator

b. Procedure:

  • Fungal Culture: Grow the fungus on PDA plates until a sufficient mycelial mat has formed.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Make serial dilutions to obtain a range of desired concentrations.

  • Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 50°C.

  • Incorporation of Compound: Add the appropriate volume of each compound dilution to the molten agar to achieve the final desired concentrations. Also, prepare a control plate with the solvent alone.

  • Plating: Pour the agar-compound mixture into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut a small plug of mycelium from the edge of an actively growing fungal culture and place it in the center of each prepared plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration.

Spore Germination Assay

This assay assesses the effect of a compound on the germination of fungal spores.

a. Materials:

  • Fungal culture producing spores

  • Sterile water or saline with a wetting agent (e.g., Tween 80)

  • Test compounds (dissolved in a suitable solvent)

  • Microscope slides or microtiter plates

  • Hemocytometer

  • Incubator

  • Microscope

b. Procedure:

  • Spore Collection: Flood the surface of a mature fungal culture with sterile water/saline and gently scrape to dislodge the spores.

  • Spore Suspension: Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. Adjust the concentration of the spore suspension to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In a microtiter plate well or on a microscope slide, mix a small volume of the spore suspension with an equal volume of the test compound dilution. Include a solvent control.

  • Incubation: Incubate the slides/plates in a humid chamber at the optimal temperature for germination.

  • Observation: After a set incubation period (e.g., 24 hours), observe a predetermined number of spores (e.g., 100) under a microscope for each treatment and control. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Analysis: Calculate the percentage of spore germination inhibition for each concentration relative to the solvent control.

Conclusion

Fludioxonil is a well-established fungicide with a known mechanism of action and a broad spectrum of activity against many important plant pathogens. Its efficacy is supported by extensive quantitative data. For this compound, while there is an indication of antimicrobial properties, there is a clear lack of specific data regarding its antifungal activity against plant pathogens.

To provide a definitive comparison, it is imperative that this compound be subjected to rigorous in vitro and in vivo antifungal testing against a panel of relevant plant pathogenic fungi using standardized protocols such as those outlined in this guide. Such studies would be essential to determine its potential as a novel antifungal agent and to understand its spectrum of activity and potency relative to established fungicides like Fludioxonil.

References

In Vitro Antifungal Efficacy of Chemical Compounds Against Botrytis cinerea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antifungal efficacy of various chemical compounds against Botrytis cinerea, the causative agent of gray mold disease. The information presented is curated from recent scientific literature and is intended to aid researchers and professionals in the development of novel antifungal agents. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways and workflows.

Data Summary: A Comparative Overview of Antifungal Potency

The in vitro efficacy of a range of chemical compounds, from conventional synthetic fungicides to novel natural products, has been evaluated against Botrytis cinerea. The following tables summarize the half-maximal effective concentration (EC50), minimum inhibitory concentration (MIC), and minimum fungicidal concentration (MFC) values reported in the literature. These values provide a quantitative measure of a compound's ability to inhibit fungal growth.

Synthetic Fungicides
Fungicide ClassActive IngredientEC50 (µg/mL) - Mycelial GrowthMIC (µg/mL)MFC (µg/mL)Reference(s)
PhenylpyrroleFludioxonil< 0.1--[1]
DicarboximideIprodione0.1 - 1.42--[1]
AnilinopyrimidinePyrimethanil0.03 - 75--[1]
TriazoleTebuconazole0.03 - 1--[1]
PyrazoleFenpyrazamine0.9--[1]
SDHIBoscalid0.01 - 69.91--[1]
BenzimidazoleCarbendazim-100 (for B. ricini)-
StrobilurinAzoxystrobin---
DifenoconazoleDifenoconazole---
CombinationFluxapyroxad + Pyraclostrobin---

Note: EC50 values can vary significantly depending on the specific isolate of Botrytis cinerea tested, reflecting the development of fungicide resistance.

Natural and Novel Compounds
Compound ClassCompoundEC50 (µg/mL)MIC (µg/mL)MFC (µg/mL)Reference(s)
Phenylpropanoid3-Phenyl-1-propanol-73.4 (as µM)-[2]
PhenylpropanoidIsoeugenol---[2]
Phenylpropanoid1-Phenylethanol---[2]
FlavonoidGnaphaliin A45.5--
N-phenyl-driman-9-carboxamidesMethoxylated/Chlorinated derivatives0.20 - 0.26 (as mM)--[3]
Plant ExtractCapparis spinosa-VariesVaries[4]
Fungal MetabolitePhenazine-1-carboxylic acid (PCA)-25-[5]

Key Experimental Protocols

Accurate and reproducible in vitro testing is fundamental to the evaluation of antifungal compounds. Below are detailed methodologies for common assays used to determine the efficacy of chemical agents against Botrytis cinerea.

Poisoned Food Technique for Mycelial Growth Inhibition

This method is widely used to assess the effect of a test compound on the radial growth of a fungus.

a. Media Preparation:

  • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to 45-50°C in a water bath.

  • Add the test compound, dissolved in a suitable solvent (e.g., DMSO or ethanol), to the molten PDA to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and controls and does not inhibit fungal growth.

  • Mix thoroughly and pour the amended PDA into sterile Petri dishes. Allow the agar to solidify.

b. Inoculation and Incubation:

  • From the margin of an actively growing B. cinerea culture on PDA, take a mycelial plug (typically 5 mm in diameter) using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubate the plates at 20-25°C in the dark.

c. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    where DC is the average diameter of the colony in the control group and DT is the average diameter of the colony in the treatment group.

  • EC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a regression analysis.

Spore Germination Assay

This assay evaluates the effect of a compound on the germination of fungal spores.

a. Spore Suspension Preparation:

  • Grow B. cinerea on a suitable medium (e.g., PDA) for 10-14 days to encourage sporulation.

  • Flood the plate with a sterile solution (e.g., sterile distilled water with a surfactant like Tween 80 at 0.05% v/v) and gently scrape the surface with a sterile loop or glass rod to dislodge the conidia.[6]

  • Filter the suspension through sterile glass wool or cheesecloth to remove mycelial fragments.[6]

  • Adjust the spore concentration to a desired density (e.g., 1 x 10^5 or 1 x 10^6 spores/mL) using a hemocytometer.

b. Assay Procedure:

  • In a microtiter plate or on a microscope slide with wells, mix the spore suspension with various concentrations of the test compound.

  • Incubate the plates/slides in a humid chamber at 20-25°C for a defined period (e.g., 6-24 hours).

  • After incubation, observe a predetermined number of spores (e.g., 100) under a microscope for each replicate. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculate the percentage of germination inhibition relative to a non-treated control.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a compound that inhibits visible fungal growth in a liquid medium.

a. Preparation of Reagents and Inoculum:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare a standardized inoculum of B. cinerea spores or mycelial fragments in a suitable broth medium (e.g., Potato Dextrose Broth - PDB or RPMI-1640). The final inoculum concentration should be in the range of 0.5 x 10^4 to 2.5 x 10^4 CFU/mL.

b. Assay Setup:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Add the standardized fungal inoculum to each well.

  • Include a growth control (inoculum without the compound) and a sterility control (medium without inoculum).

c. Incubation and Reading:

  • Incubate the plate at 25-28°C for 48-72 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the control.[7] This can be assessed visually or by measuring the optical density using a microplate reader.[7]

d. Determination of Minimum Fungicidal Concentration (MFC):

  • Following MIC determination, an aliquot from the wells showing no visible growth is subcultured onto a fresh, compound-free agar medium.

  • The plates are incubated at 25-28°C for a sufficient period to allow for fungal growth.

  • The MFC is the lowest concentration of the compound from which no fungal growth occurs on the subculture plates.

Experimental and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and two key signaling pathways in Botrytis cinerea that are targeted by antifungal compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis fungus_culture 1. B. cinerea Culture poisoned_food 3a. Poisoned Food (Mycelial Growth) fungus_culture->poisoned_food spore_germination 3b. Spore Germination Assay fungus_culture->spore_germination mic_mfc 3c. Broth Microdilution (MIC/MFC) fungus_culture->mic_mfc compound_prep 2. Compound Stock Solution Preparation compound_prep->poisoned_food compound_prep->spore_germination compound_prep->mic_mfc data_collection 4. Data Collection (Growth, Germination, Turbidity) poisoned_food->data_collection spore_germination->data_collection mic_mfc->data_collection calc 5. Calculation of % Inhibition, EC50, MIC, MFC data_collection->calc

Caption: A generalized workflow for in vitro antifungal efficacy testing.

Osmotic_Stress_Pathway cluster_cytoplasm Cytoplasm Bos1 BcOS1 (Bos1) Histidine Kinase Sensor Ypd1 Ypd1 (HPt protein) Bos1->Ypd1 Phosphotransfer Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 Ssk2 Ssk2 (MAPKKK) Ssk1->Ssk2 Activates Pbs2 Pbs2 (MAPKK) Ssk2->Pbs2 Phosphorylates Sak1 Sak1 (Hog1) (MAPK) Pbs2->Sak1 Phosphorylates Glycerol_synthesis Glycerol Synthesis & Osmotic Stress Response Sak1->Glycerol_synthesis Activates Fludioxonil Fludioxonil Fludioxonil->Bos1 Hyperactivates

Caption: The osmotic signal transduction pathway in B. cinerea and the target of Fludioxonil.

SDHI_Pathway cluster_mitochondrion Inner Mitochondrial Membrane cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain SDH_complex Succinate Dehydrogenase (Complex II) Fumarate Fumarate SDH_complex->Fumarate Ubiquinol Ubiquinol (QH2) SDH_complex->Ubiquinol Reduces SdhB SdhB (Iron-Sulfur) SdhC SdhC SdhD SdhD Succinate Succinate Succinate->SDH_complex Oxidized Ubiquinone Ubiquinone (Q) Ubiquinone->SDH_complex SDHI SDHI Fungicides (e.g., Boscalid) SDHI->SdhB Binds to Q-binding site SDHI->SdhC SDHI->SdhD

Caption: The succinate dehydrogenase complex and the inhibitory action of SDHI fungicides.

References

Cross-reactivity of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione with other fungal strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylpyrroles are synthetic fungicides inspired by the natural compound pyrrolnitrin, produced by Pseudomonas bacteria.[1][2] Two of the most well-known phenylpyrroles, fenpiclonil and fludioxonil, have been used for over two decades in agriculture to control a variety of fungal diseases.[1][2] Their mode of action involves the disruption of the fungal osmotic signal transduction pathway, leading to cell death.[1][2]

Antifungal Activity of Phenylpyrrole Derivatives

The following tables summarize the in vitro antifungal activity of various phenylpyrrole and pyrrole-2,5-dione derivatives against a range of phytopathogenic fungi. These compounds share the core phenylpyrrole structure and provide an indication of the potential antifungal spectrum for this class of molecules.

Table 1: Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acid Derivatives

CompoundFusarium graminearum (% Inhibition at 100 µg/mL)Botrytis cinerea (% Inhibition at 100 µg/mL)Rhizoctonia solani (% Inhibition at 100 µg/mL)
6a Data not specifiedGood inhibitory activityGood inhibitory activity
6b Data not specifiedGood inhibitory activityGood inhibitory activity
...q Data not specifiedGood inhibitory activityGood inhibitory activity

Source: Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates.[3][4]

Table 2: Antifungal Activity of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid

CompoundRhizoctonia cerealis (% Inhibition at 50 µg/mL)Sclerotinia sclerotiorum (% Inhibition at 50 µg/mL)Other Fungi Tested
8g > 90%> 60%Broad-spectrum activity
8h > 90%> 60%Broad-spectrum activity
14 other compounds > 60%> 60%Broad-spectrum activity

Source: Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid.[5][6]

Experimental Protocols

The data presented in this guide were primarily obtained using the mycelium growth rate method . This is a standard in vitro assay to determine the efficacy of antifungal compounds.

Mycelium Growth Rate Method
  • Preparation of Fungal Cultures: The fungal strains of interest are cultured on a suitable solid medium, such as Potato Dextrose Agar (PDA), until they reach a desired growth stage.

  • Preparation of Test Compounds: The antifungal compounds are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions. These are then diluted to the desired final concentrations in the growth medium.

  • Inoculation: A small plug of mycelium from the edge of an actively growing fungal colony is transferred to the center of a new petri dish containing the medium mixed with the test compound. A control plate containing the solvent but no test compound is also prepared.

  • Incubation: The inoculated plates are incubated at a specific temperature and for a set period, which varies depending on the fungal species.

  • Measurement of Growth Inhibition: The diameter of the fungal colony on both the control and treated plates is measured. The percentage of inhibition is calculated using the following formula:

    % Inhibition = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100

Visualizing the Mechanism and Workflow

To better understand the biological and experimental processes, the following diagrams have been generated.

G fungicide Phenylpyrrole Fungicide (e.g., 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione) hhk Hybrid Histidine Kinase (HHK) (Sensor Domain) fungicide->hhk Activation hpt Histidine-containing Phosphotransfer (HPt) protein hhk->hpt Phosphotransfer rr Response Regulator (RR) hpt->rr mapk MAP Kinase Cascade (Osmotic Stress Pathway) rr->mapk Activation nucleus Nucleus mapk->nucleus cell_response Cellular Response: - Glycerol Accumulation - Cell Swelling - Cell Lysis mapk->cell_response Direct Regulation transcription Gene Expression (Osmotic Stress Response) nucleus->transcription Upregulation transcription->cell_response Indirect Regulation

Caption: Phenylpyrrole Fungicide Signaling Pathway.

G start Start culture 1. Culture Fungal Strain on Agar Medium start->culture prepare_compound 2. Prepare Stock Solution of Test Compound start->prepare_compound inoculate 5. Inoculate Center of Plate with Fungal Mycelium culture->inoculate mix 3. Mix Compound with Molten Agar Medium prepare_compound->mix pour 4. Pour Agar into Petri Dishes mix->pour pour->inoculate incubate 6. Incubate at Optimal Temperature inoculate->incubate measure 7. Measure Colony Diameter (Treated vs. Control) incubate->measure calculate 8. Calculate Percent Growth Inhibition measure->calculate end End calculate->end

Caption: Mycelium Growth Rate Method Workflow.

References

Benchmarking 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione: A Comparative Guide to Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the antifungal potential of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione against established commercial fungicides. While direct, publicly available quantitative data on the antifungal activity of this compound against key plant pathogenic fungi is limited, this document summarizes the known antifungal properties of the broader N-aryl maleimide class of compounds and presents a benchmark of commercial fungicide performance. The provided experimental protocols and data visualization workflows are designed to facilitate standardized testing and direct comparison.

Introduction to N-Aryl Maleimides as Antifungal Agents

Comparative Performance of Commercial Fungicides

To establish a baseline for performance, the following tables summarize the in vitro efficacy of several widely used commercial fungicides against economically significant plant pathogenic fungi. This data, collated from various scientific sources, provides a benchmark against which novel compounds like this compound can be evaluated.

Table 1: In Vitro Efficacy (EC₅₀ in µg/mL) of Commercial Fungicides against Botrytis cinerea

Fungicide ClassActive IngredientMycelial Growth EC₅₀ (µg/mL)Primary Mode of Action
PhenylpyrroleFludioxonil< 0.1Affects osmotic signal transduction
DicarboximideIprodione0.1 - 1.42Affects fungal cell division
AnilinopyrimidinePyrimethanil0.03 - 75Inhibits methionine biosynthesis
TriazoleTebuconazole0.03 - 1Inhibits sterol biosynthesis

Table 2: In Vitro Efficacy of Commercial Fungicides against Rhizoctonia solani

FungicideMycelial Growth Inhibition (%)Concentration (ppm)Reference
Tebuconazole100%1000, 2000, 3000[1]
Mancozeb100%1000, 2000, 3000[1]
Carbendazim100%1000, 2000, 3000[1]
Azoxystrobin33.88% - 80.38%1000 - 3000[1]

Table 3: In Vitro Efficacy (EC₅₀ in µg/mL) of Commercial Fungicides against Fusarium oxysporum

FungicideEC₅₀ (µg/mL)Reference
Prochloraz0.01[2]
Difenoconazole>0.01[2]
Azoxystrobin>0.01[2]
Thiophanate-methyl>0.01[2]

Experimental Protocols

To generate comparative data for this compound, the following standardized in vitro antifungal assay protocols are recommended.

Mycelial Growth Inhibition Assay

This method is used to determine the effect of a compound on the vegetative growth of a fungus.

  • Preparation of Fungal Cultures: The target fungus (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum) is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at an optimal temperature (typically 20-25°C) until the mycelium actively covers the plate.

  • Preparation of Test Compound Stock Solutions: this compound and reference fungicides are dissolved in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Amended Media: The stock solution of the test compound is serially diluted and added to molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control set of PDA plates is prepared with the solvent alone. The amended PDA is then poured into sterile Petri dishes.

  • Inoculation and Incubation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed in the center of each test and control plate. The plates are incubated at the optimal temperature for the specific fungus.

  • Data Collection and Analysis: The diameter of the fungal colony is measured daily. The experiment is concluded when the mycelium in the control plates reaches the edge of the Petri dish. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the colony in the control and 'dt' is the average diameter of the colony in the treated plate. The EC₅₀ value (the concentration that inhibits 50% of mycelial growth) is then determined by probit analysis of the dose-response data.

Mycelial_Growth_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Fungal Culture (e.g., on PDA) Inoculate Inoculate Plates with Mycelial Plugs Culture->Inoculate Mycelial Plug Stock Test Compound Stock Solution AmendedMedia Prepare Amended Media (PDA + Compound) Stock->AmendedMedia Serial Dilutions AmendedMedia->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate EC50 Determine EC50 Calculate->EC50

Experimental workflow for the mycelial growth inhibition assay.
Spore Germination Inhibition Assay

This assay evaluates the effect of a compound on the germination of fungal spores.

  • Spore Suspension Preparation: Spores are harvested from a mature fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 80) and gently scraping the surface. The resulting suspension is filtered to remove mycelial fragments, and the spore concentration is adjusted to a standard density (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

  • Preparation of Test Solutions: Serial dilutions of the test compound are prepared in a suitable liquid medium or sterile water.

  • Incubation: An equal volume of the spore suspension is mixed with each concentration of the test compound in microtiter plates or on glass slides. A control with solvent alone is included.

  • Microscopic Examination: The plates or slides are incubated under conditions favorable for spore germination. After a set period (e.g., 24 hours), the percentage of germinated spores is determined by examining a random sample of at least 100 spores under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: The percentage of germination inhibition is calculated, and the EC₅₀ value is determined.

Spore_Germination_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis SporeSuspension Prepare Spore Suspension Mix Mix Spores and Test Solutions SporeSuspension->Mix TestSolutions Prepare Test Compound Solutions TestSolutions->Mix Incubate Incubate for Germination Mix->Incubate Examine Microscopic Examination Incubate->Examine Calculate Calculate % Germination Inhibition Examine->Calculate EC50 Determine EC50 Calculate->EC50

Experimental workflow for the spore germination inhibition assay.

Concluding Remarks

The provided data on commercial fungicides and the detailed experimental protocols offer a robust framework for the systematic evaluation of this compound as a potential novel antifungal agent. The generation of empirical data for this compound using the outlined methodologies is a critical next step to enable a direct and meaningful comparison with existing fungicidal products. Such a comparative analysis will be invaluable for researchers and professionals in the field of drug development and crop protection.

References

Confirming the Structure of Synthesized 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For novel synthesized compounds such as 1-(2,4,6-trichlorophenyl)-1H-pyrrole-2,5-dione, a derivative of maleimide, rigorous structural confirmation is imperative. This guide provides a comparative overview of the preeminent method for absolute structure elucidation, single-crystal X-ray crystallography, alongside essential spectroscopic techniques that offer complementary data for a comprehensive characterization.

Comparison of Structural Elucidation Techniques

While X-ray crystallography provides definitive atomic arrangement, a combination of spectroscopic methods is typically employed for a complete structural confirmation, especially when suitable crystals cannot be obtained.[1] The following table compares the utility of these techniques in the context of characterizing small organic molecules.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Information Provided Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing.[2]Detailed information on the carbon-hydrogen framework, connectivity of atoms, and the electronic environment of nuclei (¹H, ¹³C).[3][4]Provides the molecular weight of the compound and its fragmentation pattern, which can help in confirming the molecular formula.[5][6]Identifies the presence of specific functional groups within the molecule based on their characteristic vibrational frequencies.[7][8]
Sample Requirements A single, high-quality crystal (typically >0.1 mm in all dimensions).[9]5-10 mg of purified compound dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]A very small amount of sample (micrograms to nanograms) in a suitable solvent or as a solid.A small amount of solid or liquid sample. Can be analyzed neat or as a solution.[10]
Advantages Provides unambiguous and absolute structural determination.[1]Non-destructive technique that provides rich structural information in solution, which can be more biologically relevant.[11][12]High sensitivity and provides exact molecular weight and formula (with high-resolution MS).[13]Fast, non-destructive, and excellent for identifying functional groups.[7][14]
Limitations Requires the growth of high-quality single crystals, which can be a significant bottleneck.[1][15]Provides information on connectivity and relative stereochemistry, but not typically the absolute 3D structure. Spectra can be complex for large molecules.Does not provide direct information on the 3D arrangement of atoms. Isomeric compounds can be difficult to distinguish.[6]Provides limited information on the overall molecular skeleton and no information on stereochemistry.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the synthesis and structural characterization of this compound.

Synthesis of this compound

This two-step synthesis involves the formation of a maleamic acid intermediate, followed by cyclization.

  • Step 1: Synthesis of N-(2,4,6-Trichlorophenyl)maleamic acid

    • Dissolve 2,4,6-trichloroaniline in a suitable solvent such as diethyl ether or glacial acetic acid.

    • Add an equimolar amount of maleic anhydride portion-wise while stirring the solution at room temperature.

    • Continue stirring for 2-4 hours. The maleamic acid derivative will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

  • Step 2: Cyclization to this compound

    • Suspend the dried N-(2,4,6-trichlorophenyl)maleamic acid in acetic anhydride containing a catalytic amount of sodium acetate.

    • Heat the mixture to reflux (approximately 100-120 °C) for 2-3 hours.

    • After cooling, pour the reaction mixture into ice-water to precipitate the crude product.

    • Collect the solid by filtration, wash thoroughly with water to remove acetic acid and sodium acetate, and then dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified this compound.

Structural Confirmation by X-ray Crystallography
  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in which the compound is moderately soluble (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane).[15]

    • Filter the solution to remove any dust or particulate matter.

    • Employ a slow evaporation technique by loosely covering the container and leaving it in a vibration-free environment.[16]

    • Alternatively, use a solvent-diffusion method by layering a poor solvent (in which the compound is insoluble) over the solution of the compound in a good solvent.

    • Monitor for the formation of single crystals over several days to weeks.

  • Data Collection and Structure Refinement:

    • Carefully select a single crystal of suitable size and quality and mount it on a goniometer head of a single-crystal X-ray diffractometer.[9]

    • Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of frames while rotating the crystal.

    • Process the raw diffraction data to determine the unit cell dimensions and integrate the reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build and refine the molecular model against the experimental data to determine the final atomic positions, bond lengths, and angles.

Spectroscopic Characterization Protocols
  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[3]

    • Acquire a ¹H NMR spectrum to identify the number and environment of protons. For this compound, one would expect signals for the pyrrole-2,5-dione protons and the aromatic proton on the trichlorophenyl ring.

    • Acquire a ¹³C NMR spectrum to determine the number of unique carbon atoms in the molecule.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons for unambiguous signal assignment.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer, using an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).[5]

    • Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.[13] For this compound (C₁₀H₄Cl₃NO₂), the expected molecular weight is approximately 290.45 g/mol . The isotopic pattern of the molecular ion peak will be characteristic due to the presence of three chlorine atoms.

  • FTIR Spectroscopy:

    • Prepare the sample for analysis. For a solid sample, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[10]

    • Obtain a background spectrum of the empty sample compartment or the ATR crystal.

    • Place the sample in the IR beam and collect the spectrum.

    • Analyze the spectrum for characteristic absorption bands. For this compound, key vibrational bands would include C=O stretching for the dione, C-N stretching, and C-Cl stretching.[8]

Workflow for Synthesis and Structural Confirmation

The following diagram illustrates the logical workflow from the synthesis of the target compound to its full structural elucidation.

G cluster_synthesis Synthesis cluster_confirmation Structural Confirmation cluster_data Data Analysis & Final Structure start 2,4,6-Trichloroaniline + Maleic Anhydride intermediate N-(2,4,6-Trichlorophenyl)maleamic Acid start->intermediate Acylation product Crude this compound intermediate->product Cyclization purified_product Purified Product product->purified_product Recrystallization nmr NMR Spectroscopy (¹H, ¹³C) purified_product->nmr ms Mass Spectrometry purified_product->ms ftir FTIR Spectroscopy purified_product->ftir xray Single-Crystal X-ray Crystallography purified_product->xray data_analysis Spectroscopic Data Analysis nmr->data_analysis ms->data_analysis ftir->data_analysis final_structure Unambiguous 3D Structure xray->final_structure data_analysis->final_structure

Caption: Workflow for synthesis and structural confirmation.

References

Peer-Reviewed Studies on 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data for 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione is absent from the reviewed literature, the broader class of 1-phenyl-1H-pyrrole-2,5-dione derivatives has been investigated for various biological activities. These studies provide a valuable framework for understanding the potential of this chemical scaffold.

Antimicrobial and Antifungal Potential

Derivatives of 1-phenyl-1H-pyrrole-2,5-dione have been synthesized and evaluated for their antimicrobial properties. For instance, studies on related compounds have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis (MRSE), and Candida albicans.[1] The nature of the substituent on the phenyl ring has been shown to significantly impact the level of antibacterial and antifungal activity.[1]

Table 1: In vitro Antimicrobial Activity of Selected 1-(phenyl)-3-(2H-[2][3]triazol-3-ylsulfanyl)-pyrrolidine-2,5-dione Derivatives [1]

CompoundSubstituent on Phenyl RingZone of Growth Inhibition (mm) against S. aureus (MRSA)Zone of Growth Inhibition (mm) against S. epidermidis (MRSE)Zone of Growth Inhibition (mm) against C. albicans
2a 4-HHighHighHigh
2d 4-ClModerateModerateModerate
2e 4-BrLowLowLow

Note: Data presented is for related compounds, not this compound. "High," "Moderate," and "Low" are qualitative summaries based on the reported trend where activity decreases with the specified halogen substitutions.

Experimental Protocol: Antimicrobial Screening[1]

The antimicrobial activity of the synthesized compounds was determined using the agar well diffusion method.

  • Preparation of Media: Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for yeast were prepared and sterilized.

  • Inoculum Preparation: Standardized microbial suspensions were prepared to a turbidity equivalent to 0.5 McFarland standard.

  • Agar Plate Inoculation: The agar plates were uniformly swabbed with the microbial inoculum.

  • Well Preparation: Wells of a defined diameter were cut into the agar plates.

  • Compound Application: A specific concentration (e.g., 200 µg/mL) of the test compounds dissolved in a suitable solvent was added to the wells.

  • Incubation: The plates were incubated at an appropriate temperature (e.g., 37°C for bacteria and 25°C for yeast) for 24 hours.

  • Measurement: The diameter of the zone of growth inhibition around each well was measured in millimeters.

Anticancer Activity of Pyrrole-2,5-dione Derivatives

Several studies have explored the anticancer potential of various 1H-pyrrole-2,5-dione derivatives. These compounds have been shown to exhibit antiproliferative activity against different cancer cell lines.

For example, a series of 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives were screened for their ability to inhibit the growth of cancer cells. One compound, designated as 1d , demonstrated potent anti-proliferative activity across multiple cancer cell lines and was found to induce S-phase cell cycle arrest and apoptosis.[4]

Another study on pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a marine bacterium, showed in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells in a dose-dependent manner.[5] The mechanism of action was linked to the induction of apoptosis, characterized by nuclear condensation, cell shrinkage, and the formation of apoptotic bodies.[5]

Table 2: IC50 Values of PPDHMP against Cancer Cell Lines [5]

Cell LineIC50 Concentration (µg/mL)
A549 (Lung Cancer)19.94 ± 1.23
HeLa (Cervical Cancer)16.73 ± 1.78

Note: This data is for a related pyrrole derivative, not this compound.

Experimental Protocol: In Vitro Anticancer Activity Assay[6]
  • Cell Culture: Human cancer cell lines (e.g., A549 and HeLa) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Cell Viability Assay (MTT Assay):

    • MTT solution was added to each well and incubated to allow the formation of formazan crystals.

    • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured at a specific wavelength using a microplate reader.

  • IC50 Determination: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curve.

Logical Workflow for Compound Evaluation

The general workflow for synthesizing and evaluating novel pyrrole-2,5-dione derivatives for biological activity is depicted below. This process typically starts with the chemical synthesis of the target compounds, followed by a series of in vitro and potentially in vivo assays to determine their efficacy and mechanism of action.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis of 1-Aryl-1H-pyrrole-2,5-dione Derivatives Antimicrobial Antimicrobial/ Antifungal Assays Synthesis->Antimicrobial Anticancer Anticancer Assays Synthesis->Anticancer MOA Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Induction) Antimicrobial->MOA Anticancer->MOA InVivo In Vivo Efficacy and Toxicity Studies MOA->InVivo

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Conclusion

While direct peer-reviewed data on the biological activity of this compound is currently unavailable, the existing literature on related N-aryl-pyrrole-2,5-dione derivatives suggests that this class of compounds holds promise for development as antimicrobial and anticancer agents. The trichlorophenyl substitution pattern of the target compound may influence its biological activity, and further experimental studies are warranted to elucidate its specific performance and potential therapeutic applications. The provided experimental protocols and comparative data for related structures can serve as a valuable resource for designing future investigations into this specific molecule.

References

Safety Operating Guide

Proper Disposal of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione, a halogenated organic compound. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

This substance is classified as acutely toxic and hazardous. It is fatal if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage. It may also cause an allergic skin reaction. Therefore, stringent safety measures are required during handling and disposal.

Personal Protective Equipment (PPE): Before handling the compound for any purpose, including disposal preparation, ensure the following PPE is worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination in accordance with laboratory best practices.

  • Eye/Face Protection: Safety goggles with side-shields or a face shield.[1]

  • Skin and Body Protection: An impervious lab coat or protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Required when dusts are generated.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] An accessible safety shower and eyewash station are mandatory.[1]

Hazard and Precautionary Data Summary

The following table summarizes the key hazard classifications and precautionary statements associated with this compound based on the Globally Harmonized System (GHS).

CategoryCodeDescription
Hazard Statements H300Fatal if swallowed.
H311Toxic in contact with skin.
H314Causes severe skin burns and eye damage.
H317May cause an allergic skin reaction.
Precautionary Statements P260Do not breathe dust.
P270Do not eat, drink or smoke when using this product.[1][2]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
P301 + P310IF SWALLOWED: Immediately call a POISON CENTER/ doctor.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P501Dispose of contents/ container to an approved waste disposal plant.

Step-by-Step Disposal Protocol

The proper disposal of this compound is managed by treating it as a halogenated organic hazardous waste.

Step 1: Waste Segregation

As a chlorinated compound, this chemical must be segregated as a halogenated organic waste .[3]

  • DO NOT mix with non-halogenated organic wastes.[4]

  • DO NOT mix with aqueous, acidic, or basic wastes.[3]

  • Keeping halogenated and non-halogenated waste streams separate is crucial as it impacts the disposal method and cost.[4]

Step 2: Waste Collection and Containment
  • For Small Quantities: Whenever possible, leave the chemical waste in its original container. This ensures it is clearly identified.

  • For Contaminated Materials: Any items contaminated with the chemical (e.g., gloves, absorbent pads from a spill cleanup, weigh boats) should also be collected for disposal as halogenated organic waste.

  • Waste Container: If not in the original container, use a designated, properly sealed, and compatible hazardous waste container. The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4]

Step 3: Accidental Spill Cleanup

In the event of a spill, follow these procedures while wearing full PPE:

  • Evacuate non-essential personnel from the immediate area.[2]

  • Ensure adequate ventilation.

  • Prevent the material from entering drains or waterways.[2]

  • Carefully take up the dry material, avoiding dust generation. Use a method like gently sweeping or vacuuming with a HEPA-filtered vacuum.

  • Collect the spilled material and any contaminated cleanup supplies (e.g., absorbent pads) into a suitable, sealed container for disposal.[2][5]

  • Clean the affected area thoroughly.

Step 4: Storage Pending Disposal

Store the sealed waste container in a designated satellite accumulation area. The storage location should be:

  • Cool, dry, and well-ventilated.[1][2]

  • Locked up or otherwise accessible only to authorized personnel.

  • Away from incompatible materials.

Step 5: Final Disposal
  • Waste material must be disposed of in accordance with all applicable national and local regulations.

  • The final disposal will be handled by an approved and licensed hazardous waste disposal company.

  • The most common and effective treatment technology for halogenated organic waste is high-temperature incineration in a regulated hazardous waste incinerator.[3][6]

Experimental Workflow: Disposal Process

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Step 1: Don Full PPE (Gloves, Goggles, Lab Coat) Identify Step 2: Identify Waste (this compound) PPE->Identify Segregate Step 3: Segregate as Halogenated Organic Waste Identify->Segregate Collect Step 4: Collect in a Labeled, Sealed Waste Container Segregate->Collect Store Step 5: Store in Designated Satellite Accumulation Area Collect->Store Arrange Step 6: Arrange Pickup by EH&S or Approved Contractor Store->Arrange Dispose Step 7: Final Disposal at an Approved Waste Facility (Incineration) Arrange->Dispose

Caption: Workflow for the safe disposal of halogenated organic chemical waste.

References

Personal protective equipment for handling 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Chemical Hazards: This substance is classified as fatal if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage. It may also elicit an allergic skin reaction.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this chemical.

SituationEye/Face ProtectionSkin ProtectionRespiratory Protection
Routine Handling (Small Quantities in a Ventilated Hood) Safety glasses with side shields or chemical safety goggles.Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat.Not generally required if handled in a certified chemical fume hood.
Handling Large Quantities or When Dust is Generated Chemical safety goggles and a face shield.Chemical-resistant gloves, chemical-resistant apron or coveralls.[1]A NIOSH/MSHA-approved respirator is necessary if dust is generated.[2]
Accidental Spill Chemical safety goggles and a face shield.Chemical-resistant gloves, disposable coveralls, and shoe covers.A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates.

Operational Plan for Handling

1. Pre-Operational Checks:

  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Verify the availability and proper condition of all required PPE.

  • Locate the nearest safety shower and eyewash station.

  • Have a spill kit readily accessible.

2. Handling Procedure:

  • Always handle this chemical within a chemical fume hood to minimize inhalation exposure.[3]

  • Wear the appropriate PPE as outlined in the table above.

  • When weighing or transferring the solid, do so carefully to avoid generating dust.

  • Use compatible tools and equipment (e.g., glass, stainless steel).

  • Keep the container tightly closed when not in use.[3]

3. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Decontaminate all work surfaces and equipment.

  • Properly remove and dispose of contaminated gloves and other disposable PPE.

Disposal Plan

1. Chemical Waste:

  • Dispose of this compound and any solutions containing it as hazardous waste.[3]

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

2. Contaminated Materials:

  • Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, must be disposed of as hazardous waste.

  • Place these materials in a designated, sealed hazardous waste container.

Visual Workflow for Safe Handling and Disposal

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Locate Spill Kit & Safety Shower prep_hood->prep_spill handle_weigh Weigh/Transfer in Hood prep_spill->handle_weigh handle_use Perform Experiment handle_weigh->handle_use handle_store Store in Tightly Sealed Container handle_use->handle_store cleanup_decon Decontaminate Work Area handle_store->cleanup_decon cleanup_waste Dispose of Chemical Waste cleanup_decon->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow diagram.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.